molecular formula C22H22ClN9 B10830609 Losartan azide CAS No. 727718-93-6

Losartan azide

Katalognummer: B10830609
CAS-Nummer: 727718-93-6
Molekulargewicht: 447.9 g/mol
InChI-Schlüssel: WSECDZBYSJWHFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Losartan Azide (CAS 727718-93-6), with the molecular formula C22H22ClN9 and a molecular weight of 447.93 g/mol, is a fully characterized chemical impurity of the active pharmaceutical ingredient (API) Losartan . This compound serves as a critical reference standard for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides essential traceability against pharmacopeial standards such as those from the USP or EP, ensuring regulatory compliance . The European Directorate for the Quality of Medicines & HealthCare (EDQM) has identified this compound as a mutagenic impurity in Losartan potassium, confirming it tested positive in a bacterial mutagenicity (Ames) test . In accordance with ICH M7 guidelines, it is therefore imperative to control this impurity at or below the Threshold of Toxicological Concern (TTC) . This product is intended for research purposes as an analytical standard and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use and is not for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

727718-93-6

Molekularformel

C22H22ClN9

Molekulargewicht

447.9 g/mol

IUPAC-Name

5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole

InChI

InChI=1S/C22H22ClN9/c1-2-3-8-20-26-21(23)19(13-25-29-24)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31)

InChI-Schlüssel

WSECDZBYSJWHFL-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN=[N+]=[N-])Cl

Herkunft des Produkts

United States

Foundational & Exploratory

synthesis of losartan azide impurity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Control of Losartan (B1675146) Azide (B81097) Impurity

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Losartan, an angiotensin II receptor blocker, is a widely prescribed medication for hypertension. During its synthesis, several impurities can form, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is the Losartan Azide, chemically identified as 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.[1][2][3] This impurity has raised significant concern due to its classification as a potential mutagen.[4]

This technical guide provides a comprehensive overview of the synthesis of the this compound impurity. It details the formation pathways, outlines a plausible synthetic protocol for its preparation as a reference standard, and discusses strategies for its control and mitigation during the manufacturing process of Losartan. The information is intended to support research, development, and quality control activities within the pharmaceutical industry.

Understanding the this compound Impurity

The this compound impurity is structurally similar to the active pharmaceutical ingredient (API), differing by the presence of an azidomethyl group on the imidazole (B134444) ring in place of the hydroxymethyl group of losartan. Its formation is primarily associated with the tetrazole ring formation step in the losartan synthesis, a reaction that commonly employs sodium azide.[4][5]

Chemical Profile

The key chemical information for the this compound impurity is summarized in the table below.

ParameterValueReference(s)
IUPAC Name 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole[1][3]
CAS Number 727718-93-6[1][2][6]
Molecular Formula C₂₂H₂₂ClN₉[1][2][3][6]
Molecular Weight 447.9 g/mol [2][3][6]
Mutagenicity Positive in bacterial mutagenicity (Ames) test.[7]

Synthetic Pathway and Formation Mechanism

The this compound impurity is not a deliberate product of the main synthesis route but rather a byproduct. Its formation can be postulated to occur via a key intermediate, the chloromethyl analog of losartan. This chloro-intermediate can arise from impurities in starting materials or through side reactions during the chlorination of the imidazole precursor.

The primary pathway involves a nucleophilic substitution reaction where a halide (typically chloride or bromide) on the methyl group of the imidazole side chain is displaced by an azide ion (N₃⁻), sourced from reagents like sodium azide used in the main synthesis.

Synthesis_Pathway cluster_precursor Precursor Formation cluster_impurity_synthesis Impurity Synthesis reactant reactant intermediate intermediate product product reagent reagent I1 Losartan Precursor (Hydroxymethyl) I2 Losartan Chloro-Intermediate (Chloromethyl) I1->I2 Side Reaction/ Impurity in SM I3 This compound Impurity I2->I3 Nucleophilic Substitution R1 Chlorinating Agent (e.g., SOCl₂) R1->I1 R2 Sodium Azide (NaN₃) R2->I2

Caption: Proposed synthetic pathway for this compound Impurity.

Experimental Protocols

While the this compound impurity is typically an unintended byproduct, its synthesis is necessary to produce a reference standard for analytical method development and validation. The following section provides a plausible experimental protocol for its synthesis, based on standard organic chemistry principles for the formation of alkyl azides from alkyl halides.[8][9]

Synthesis of this compound Impurity from Chloro-Intermediate

This protocol describes the nucleophilic substitution reaction to form the azide impurity from its corresponding chloromethyl precursor.

Objective: To synthesize 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole as an analytical standard.

Materials:

  • Losartan Chloro-Intermediate (5-(4'-((5-(chloromethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole)

  • Sodium Azide (NaN₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the Losartan Chloro-Intermediate (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica (B1680970) gel to yield the pure this compound Impurity.

Expected Results: The synthesis should yield the target impurity with high purity, suitable for use as a reference standard. The table below summarizes expected quantitative data.

ParameterExpected ValueAnalytical Method
Yield 75-85%Gravimetric
Purity >95%HPLC
¹H NMR Conforms to structureNMR Spectroscopy
Mass Spectrum (m/z) [M+H]⁺ ≈ 448.9Mass Spectrometry
Workflow for Synthesis and Purification

The overall workflow for generating the analytical standard is visualized below.

Workflow start_end start_end process process decision decision output output start Start dissolve Dissolve Chloro-Intermediate in DMSO start->dissolve add_azide Add Sodium Azide dissolve->add_azide react Heat and Stir (60-70°C, 12-24h) add_azide->react monitor Monitor by HPLC/TLC react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No workup Aqueous Workup & Extraction is_complete->workup Yes purify Column Chromatography workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize standard Pure Reference Standard characterize->standard end_node End standard->end_node

Caption: Experimental workflow for impurity synthesis and purification.

Control and Mitigation Strategies

Controlling the formation of the this compound impurity is crucial for ensuring the quality and safety of the final API. Strategies focus on preventing its formation and removing any that is formed.

Prevention
  • Starting Material Control: The most effective strategy is to strictly control the purity of the 2-butyl-4-chloro-5-hydroxymethylimidazole and the biphenyl (B1667301) starting materials to minimize the presence of corresponding chloro- or bromo- impurities.

  • Process Optimization: Avoid reaction conditions that could inadvertently convert the primary alcohol of losartan into a leaving group (e.g., exposure to excess acid chlorides).

Removal and Destruction

Several patented methods describe the removal or destruction of azido (B1232118) impurities during the manufacturing process.

  • Catalytic Decomposition: A process using a "sartan catalyst" has been described to decompose azido impurities into non-carcinogenic amino derivatives. This involves heating the reaction mass with the catalyst at 80-90°C after the main reaction is complete.[5] The specific composition of the catalyst is often proprietary.

  • Chemical Quenching: An alternative to using sodium nitrite (B80452) to quench excess azide (which can lead to nitrosamine (B1359907) impurities) is the use of triphenylphosphine. Triphenylphosphine reacts with residual azides, converting them into non-mutagenic phosphazenes, which can be removed during the workup process.

Control_Strategies cluster_prevention Prevention cluster_removal Removal / Destruction goal goal strategy strategy method method center Control of Losartan Azide Impurity prev_strat Prevent Formation center->prev_strat rem_strat Remove/Destroy Formed Impurity center->rem_strat sm_control Strict Starting Material Control prev_strat->sm_control proc_opt Process Optimization prev_strat->proc_opt catalysis Catalytic Decomposition ('Sartan Catalyst') rem_strat->catalysis quenching Chemical Quenching (Triphenylphosphine) rem_strat->quenching

Caption: Logical relationship of impurity control strategies.

Conclusion

The this compound impurity represents a significant challenge in the manufacturing of losartan, requiring rigorous control due to its mutagenic potential. A thorough understanding of its formation pathway is essential for developing effective control strategies. This guide provides a framework for this understanding, including a plausible method for synthesizing the impurity as a reference standard, which is a critical step for the development of sensitive analytical methods required for its detection and quantification in the final API. By implementing robust control over starting materials and employing advanced purification or destruction techniques, manufacturers can ensure that losartan drug products meet the stringent safety standards required by regulatory authorities.

References

An In-depth Technical Guide to the Formation and Potential Degradation Pathways of Losartan Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan (B1675146), an angiotensin II receptor blocker, is a widely prescribed medication for the treatment of hypertension. During its synthesis, particularly through synthetic routes involving sodium azide (B81097) for the formation of the tetrazole ring, a potentially mutagenic impurity, 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole, commonly known as losartan azide, can be formed.[1][2] While initially classified as a mutagenic impurity based on bacterial mutagenicity (Ames) tests, subsequent in vivo studies have led to its reclassification as a non-mutagenic impurity.[3][4] This guide provides a comprehensive overview of the formation of this compound, its known decomposition pathway, and explores its potential degradation pathways under various stress conditions. It also includes detailed experimental protocols for forced degradation studies and analytical methodologies relevant to the analysis of losartan and its impurities.

Formation of this compound

This compound is primarily a process-related impurity generated during the synthesis of the losartan active pharmaceutical ingredient (API). The most common synthetic route (Route 2) for losartan involves the formation of the characteristic tetrazole ring by reacting a cyano-alcohol intermediate with sodium azide in the presence of an amine salt, such as triethylamine (B128534) hydrochloride.[5] It is during this step that the formation of the this compound impurity can occur.

A plausible pathway for the formation of this compound involves a side reaction where the hydroxyl group of the losartan cyano-alcohol intermediate is displaced by an azide ion.

Diagram 1: Proposed Formation Pathway of this compound

Proposed Formation Pathway of this compound Losartan_Cyano_Alcohol Losartan Cyano-Alcohol Intermediate Losartan_Azide This compound Impurity Losartan_Cyano_Alcohol->Losartan_Azide Side Reaction (Azide Displacement) Losartan Losartan Losartan_Cyano_Alcohol->Losartan Main Reaction (Tetrazole Formation) Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Losartan_Azide Sodium_Azide->Losartan Triethylamine_Hydrochloride Triethylamine Hydrochloride Triethylamine_Hydrochloride->Losartan

Caption: Proposed synthetic pathway leading to the formation of this compound impurity.

Decomposition of this compound

A known method for the removal of the this compound impurity involves its chemical decomposition. A patented process describes the use of a "sartan catalyst," such as sodium dithionite (B78146) or palladium on carbon, to reduce the azide group to a primary amine, thus converting the impurity into a more easily separable and less reactive compound.[5] This decomposition is typically carried out at elevated temperatures.

Diagram 2: Decomposition Pathway of this compound

Caption: Chemical decomposition of this compound to its corresponding amine derivative.

Potential Degradation Pathways of this compound under Stress Conditions

Hydrolytic Degradation

Organic azides are generally stable to hydrolysis under neutral and alkaline conditions. However, under acidic conditions, they can undergo hydrolysis to form the corresponding alcohol and hydrazoic acid. Therefore, under acidic stress, this compound could potentially degrade to regenerate the losartan alcohol (a known degradation product of losartan itself) and hydrazoic acid.

Oxidative Degradation

The imidazole (B134444) and tetrazole rings in the losartan molecule are susceptible to oxidation. Forced degradation studies on losartan have shown the formation of various oxidative degradation products, including the aldehyde derivative (Impurity K) and other oxygenated species.[6][7] It is plausible that the this compound impurity would undergo similar oxidative degradation of its heterocyclic rings, while the azide group may remain intact or be converted to other nitrogen-containing species.

Photolytic Degradation

Organic azides can be sensitive to light, often leading to the loss of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as insertion, rearrangement, or reaction with solvents or other molecules. In the context of this compound, photolytic degradation could potentially lead to the formation of a variety of products resulting from the reactions of the nitrene intermediate. Studies on losartan have shown degradation upon exposure to light, primarily involving the imidazole ring.[8]

Thermal Degradation

Thermal stress can also induce the decomposition of organic azides, again often proceeding through the formation of a nitrene intermediate with the loss of nitrogen gas. The subsequent reactions of the nitrene would lead to various degradation products. Forced degradation studies of losartan have identified dimeric impurities (Impurities L and M) under thermal stress.[6]

Diagram 3: Proposed Degradation Pathways of this compound

Proposed Degradation Pathways of this compound under Stress Conditions cluster_stress Stress Conditions cluster_products Potential Degradation Products Acidic_Hydrolysis Acidic Hydrolysis Losartan_Alcohol Losartan Alcohol + Hydrazoic Acid Acidic_Hydrolysis->Losartan_Alcohol Oxidation Oxidation Oxidized_Azide Oxidized this compound (e.g., aldehyde derivative) Oxidation->Oxidized_Azide Photolysis Photolysis (UV/Vis) Nitrene_Intermediate Nitrene Intermediate + N2 Photolysis->Nitrene_Intermediate Thermal_Stress Thermal Stress Thermal_Stress->Nitrene_Intermediate Losartan_Azide This compound Impurity Losartan_Azide->Acidic_Hydrolysis Losartan_Azide->Oxidation Losartan_Azide->Photolysis Losartan_Azide->Thermal_Stress Nitrene_Products Various Products from Nitrene Reactions Nitrene_Intermediate->Nitrene_Products

Caption: Proposed degradation pathways of this compound under various stress conditions.

Quantitative Data from Forced Degradation Studies of Losartan

While specific quantitative data for the degradation of this compound is not available, the following table summarizes the degradation of losartan potassium under various stress conditions, which can serve as a reference for designing studies on the azide impurity.

Stress ConditionReagent/ConditionDurationDegradation of Losartan (%)Key Degradation ProductsReference
Acidic Hydrolysis 0.1 M HCl7 days< 1%Dimeric impurities (L and M)[9]
Alkaline Hydrolysis 0.1 M NaOH7 days< 1%Impurity J[6][9]
Oxidative 3% H₂O₂7 days~10%Aldehyde derivative (Impurity K) and other oxidized products[6][9]
Thermal 60°C--Dimeric impurities (L and M)[6]
Photolytic UV/Visible light-SignificantDestruction of the imidazole ring[8]

Experimental Protocols

The following are general protocols for forced degradation studies that can be adapted to investigate the degradation of this compound.

General Sample Preparation

A stock solution of losartan potassium containing the azide impurity is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation
  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). After the desired time, neutralize the solution with 1 M NaOH and dilute to a suitable concentration with the mobile phase for analysis.

  • Alkaline Condition: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for a specified period. After the desired time, neutralize the solution with 1 M HCl and dilute to a suitable concentration with the mobile phase for analysis.

  • Neutral Condition: To 1 mL of the stock solution, add 1 mL of water. Keep the solution at 60°C for a specified period.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

Thermal Degradation

The solid drug substance is kept in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period. Samples are withdrawn at different time points, dissolved in a suitable solvent, and analyzed.

Photolytic Degradation

Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would employ a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[6] Detection is typically performed using a UV detector at a wavelength of around 220-250 nm. For the identification and characterization of unknown degradation products, LC-MS/MS and NMR spectroscopy are indispensable tools.[7][10][11]

Diagram 4: Experimental Workflow for Forced Degradation Studies

Experimental Workflow for Forced Degradation Studies Start Start: Prepare Stock Solution of Losartan with Azide Impurity Stress Apply Stress Conditions Start->Stress Hydrolysis Hydrolytic (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidative (H2O2) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photolysis Photolytic (UV/Vis Light) Stress->Photolysis Analysis Analyze Samples by Stability-Indicating HPLC Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolysis->Analysis Identification Identify and Characterize Degradation Products (LC-MS/MS, NMR) Analysis->Identification Pathway Elucidate Degradation Pathway Identification->Pathway

Caption: A typical workflow for conducting forced degradation studies.

Conclusion

The this compound impurity is a critical process-related impurity that requires careful control during the manufacturing of losartan. While its formation pathway is understood to be a side reaction during the synthesis of the tetrazole ring, and a method for its decomposition to the corresponding amine has been developed, its degradation pathways under various stress conditions are not well-documented. This guide has provided a comprehensive overview of the known information and proposed potential degradation pathways based on the chemical nature of the azide functional group and the losartan molecule. The provided experimental protocols and analytical strategies offer a framework for researchers to conduct further investigations into the stability of this compound, which is essential for ensuring the quality, safety, and efficacy of losartan drug products. Further research is warranted to definitively elucidate the degradation products and pathways of this impurity under forced conditions.

References

Formation Mechanism of Losartan Azide in Losartan Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of the mutagenic impurity, losartan (B1675146) azide (B81097) (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-lH-imidazol-l-yl)methyl]-[l,l'-biphenyl]2-yl]-lH-tetrazole), during the synthesis of the angiotensin II receptor antagonist, losartan. The guide details the primary synthetic route where this impurity arises, proposes a plausible mechanistic pathway for its formation, and presents quantitative data on observed impurity levels. Furthermore, detailed experimental protocols for both the synthesis of losartan and the analytical detection of the azide impurity are provided, alongside visualizations of key chemical transformations and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Losartan is a widely prescribed medication for the treatment of hypertension. As with any pharmaceutical active ingredient, controlling the impurity profile is critical to ensure patient safety. In recent years, several sartan medications have been identified to contain potentially mutagenic azide impurities.[1][2] These impurities are of significant concern due to their potential to interact with DNA and increase the risk of cancer.[1] One such critical impurity is losartan azide, which can form during specific synthetic routes of losartan. Understanding the mechanism of its formation is paramount for developing control strategies to minimize its presence in the final drug substance.

This guide will delve into the technical details of the formation of this compound, providing a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of losartan.

Overview of a Key Losartan Synthetic Route

A prevalent industrial synthesis of losartan involves the formation of the characteristic tetrazole ring in the final stages of the process. This is often achieved through a [2+3] cycloaddition reaction between a nitrile precursor and an azide source, commonly sodium azide.[3][4] A key intermediate in this route is 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole, often referred to as "losartan cyano alcohol".[3] The reaction of this intermediate with sodium azide in the presence of a catalyst like triethylamine (B128534) hydrochloride yields the desired losartan.[3][5]

G cluster_0 Losartan Synthesis Pathway LCA Losartan Cyano Alcohol (2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole) Losartan Losartan LCA->Losartan Main Reaction (Tetrazole Formation) Impurity This compound (Impurity) LCA->Impurity Side Reaction Reagents Sodium Azide (NaN3) Triethylamine Hydrochloride (TEA·HCl)

Figure 1: A simplified overview of a common losartan synthesis pathway highlighting the formation of both the desired product and the this compound impurity from the "losartan cyano alcohol" intermediate.

The Formation Mechanism of this compound

The primary this compound impurity is identified as 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-lH-imidazol-l-yl)methyl]-[l,l'-biphenyl]2-yl]-lH-tetrazole.[6][7] This impurity arises from a side reaction where the hydroxyl group of the "losartan cyano alcohol" is substituted by an azide group.

Proposed Reaction Mechanism

The formation of this compound from "losartan cyano alcohol" is proposed to proceed via a nucleophilic substitution reaction. Given that the hydroxyl group is attached to a benzylic carbon, the reaction could potentially follow either an S(_N)1 or S(_N)2 pathway.

Under the reaction conditions, which are typically heated in the presence of triethylamine hydrochloride, the hydroxyl group can be protonated, forming a better leaving group (water). The subsequent departure of water would generate a relatively stable benzylic carbocation. The azide ion (N(_3)

^{-}
), being a good nucleophile, can then attack this carbocation to form the this compound impurity. This S(_N)1 pathway is plausible due to the stability of the benzylic carbocation intermediate.

Alternatively, a direct S(_N)2 displacement of the protonated hydroxyl group by the azide ion could occur. However, the S(_N)1 mechanism is often favored for benzylic alcohols under acidic conditions.

Figure 2: A proposed S(_N)1 mechanism for the formation of the this compound impurity from "losartan cyano alcohol".

The Role of Triethylamine Hydrochloride

Triethylamine hydrochloride (TEA·HCl) plays a crucial role in the main reaction of forming the tetrazole ring. It is believed to act as a proton source, activating the nitrile group of the "losartan cyano alcohol" towards cycloaddition with the azide ion.[8] However, the acidic nature of TEA·HCl can also facilitate the protonation of the hydroxyl group, thereby promoting the side reaction that leads to the formation of the this compound impurity.

Quantitative Data on Azide Impurities in Losartan

Several analytical studies have been conducted to quantify the levels of azide impurities in losartan active pharmaceutical ingredients (APIs). The results from some of these studies are summarized in the tables below. It is important to note that the levels of these impurities can vary significantly depending on the manufacturing process.

Table 1: Levels of Azide Impurities in Losartan Potassium API (Study A)

ImpurityConcentration (ppm)
AZBT (5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole)3.55
AZLS (this compound Impurity)409.69

Data sourced from a study by Shimadzu Corporation.[6]

Table 2: Levels of Azide Impurities in Losartan Drug Substance (Study B)

ImpurityConcentration (ppm)
AZBT (azidomethyl-biphenyl-tetrazole)~10
AMBBT (this compound Impurity)~1530

Data sourced from a study by Shimadzu Scientific Instruments.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of losartan where the azide impurity can form, and for the analytical detection of this impurity.

Synthesis of Losartan from Losartan Cyano Alcohol

This protocol is based on procedures described in the patent literature.[3][5]

Materials:

  • 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole ("Losartan Cyano Alcohol")

  • Sodium Azide (NaN(_3))

  • Triethylamine Hydrochloride (TEA·HCl)

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Aqueous Hydrochloric Acid (HCl) solution

Procedure:

  • To a stirred solution of "losartan cyano alcohol" (1.0 eq) in toluene, add sodium azide (2.0 - 3.0 eq) and triethylamine hydrochloride (2.0 - 3.0 eq).

  • Heat the reaction mixture to 95-110°C and maintain this temperature for 24-48 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).

  • After the reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide.

  • Separate the aqueous layer.

  • Adjust the pH of the aqueous layer to approximately 4.0-4.5 with an aqueous solution of hydrochloric acid to precipitate the crude losartan.

  • Filter the solid, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water).

Analytical Detection of this compound by LC-MS/MS

This protocol is based on methodologies for the detection of azide impurities in sartans.[1][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Ammonium acetate (B1210297) buffer or formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: A suitable gradient program to separate the impurities from the main losartan peak.

  • Flow Rate: As per column specifications.

  • Column Temperature: Ambient or controlled.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor to product ion transitions for each azide impurity should be optimized. For this compound (AZLS/AMBBT), the specific m/z transitions would need to be determined based on its molecular weight and fragmentation pattern.

Sample Preparation:

  • Accurately weigh a known amount of the losartan API or drug product.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS/MS system.

G cluster_0 Workflow for this compound Impurity Analysis SamplePrep Sample Preparation (Dissolution and Filtration) LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation MS_Ionization Mass Spectrometry (ESI Positive Mode) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (Multiple Reaction Monitoring) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification of Impurities) MS_Detection->Data_Analysis

Figure 3: A typical experimental workflow for the analysis of this compound impurity using LC-MS/MS.

Conclusion

The formation of the mutagenic this compound impurity is a critical concern in the synthesis of losartan, particularly in routes that utilize sodium azide for tetrazole ring formation from the "losartan cyano alcohol" intermediate. The likely mechanism involves a nucleophilic substitution of the benzylic hydroxyl group of the intermediate by the azide ion, a reaction that is likely facilitated by the acidic conditions provided by reagents such as triethylamine hydrochloride.

A thorough understanding of this formation mechanism, coupled with robust analytical methods for detection and quantification, is essential for the development of manufacturing processes that can effectively control and minimize the level of this impurity. By carefully optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents, and by implementing appropriate purification strategies, it is possible to produce high-quality losartan that meets the stringent safety requirements for pharmaceuticals. This guide serves as a foundational resource for researchers and professionals dedicated to ensuring the safety and efficacy of losartan.

References

Spectroscopic Profile of Losartan Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for losartan (B1675146) azide (B81097), a known impurity in the synthesis of the angiotensin II receptor antagonist, losartan. Understanding the spectroscopic characteristics of this impurity is critical for its detection, quantification, and control in drug substance and finished product, ensuring the safety and efficacy of losartan-containing medicines.

Losartan azide, chemically identified as 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (CAS No. 727718-93-6), is a process-related impurity that can arise during the synthesis of losartan.[1][2][3][4] Regulatory bodies require strict control of such impurities, necessitating robust analytical methods for their characterization.

This document summarizes the available spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. It also details the experimental protocols for the analytical techniques used in the identification and quantification of this impurity.

Mass Spectrometry Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the sensitive and selective quantification of this compound and other related impurities in losartan drug products.[5][6] The multiple reaction monitoring (MRM) mode is typically employed for accurate quantification.

Table 1: LC-MS/MS Data for this compound (AZLS) and Other Related Azido (B1232118) Impurities

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (AZLS)448.2235.1
AZBT278.1193.1
AZBC235.1193.1
AZIM214.1171.1

Data sourced from an application note by Shimadzu.[5]

Experimental Protocol: LC-MS/MS Analysis

A sensitive LC-MS/MS method for the detection and quantification of azido impurities in losartan drug substances has been developed.[7]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[5][6]

  • Sample Preparation:

    • Accurately weigh 100 mg of the losartan drug substance into a conical tube.

    • Add 100 mL of a diluent (e.g., water:acetonitrile (B52724) 20:80 v/v).

    • Vortex the sample until it is completely dissolved.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Collect the supernatant for injection into the LC-MS/MS system.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small injection volume (e.g., 5 µL) is used.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor to product ion transitions for each azido impurity.[5][6]

Diagram 1: General Workflow for LC-MS/MS Analysis of this compound

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Losartan API dissolve Dissolve in Diluent weigh->dissolve centrifuge Centrifuge dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification of This compound ms->quant

Caption: Workflow for the analysis of this compound impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for Losartan Potassium

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.62-7.56m1HAromatic CH
7.51-7.43m2HAromatic CH
7.29-7.22m1HAromatic CH
6.93-6.87dt2HAromatic CH
6.78-6.72dt2HAromatic CH
5.12s2HCH₂
4.37s2HCH₂
2.48t2HCH₂
1.39quin2HCH₂
1.12sx2HCH₂
0.71t3HCH₃

Solvent: D₂O/H₂O, Reference: TSP at 0.00 ppm.[10]

Experimental Protocol: NMR Analysis

The following provides a general protocol for the NMR analysis of losartan and its impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[10]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample (e.g., this compound reference standard) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Other useful experiments include 2D NMR techniques such as COSY, HSQC, and HMBC for complete structural elucidation.

  • Data Processing:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

Diagram 2: Logical Flow for NMR-Based Structure Confirmation

nmr_logic start Isolated Impurity nmr_acq Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr_acq data_proc Process and Analyze Spectra nmr_acq->data_proc structure_elucid Elucidate Chemical Structure data_proc->structure_elucid comparison Compare with Hypothesized This compound Structure structure_elucid->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Process for confirming the structure of this compound via NMR.

Infrared (IR) Spectroscopy Data

Similar to the NMR data, specific IR spectroscopic data for this compound is provided with the purchase of a reference standard but is not widely published.[2][8][9] The azide group (-N₃) has a characteristic strong, sharp absorption band, which would be a key diagnostic peak in the IR spectrum of this compound. For comparison, the characteristic IR absorption bands for losartan potassium are listed below.

Table 3: FTIR Spectroscopic Data for Losartan Potassium

Wavenumber (cm⁻¹)Assignment
3197.9Broad absorption (tetrazole ring)
2954N-H stretch
1458.18Imidazole ring
1072.4C-O stretch
995.27, 1008.7Twin bands (tetrazole ring)
933.5O-H stretch
761C-Cl stretching
671-OH out-of-plane bending

Data sourced from various spectroscopic studies of losartan potassium.[11]

Experimental Protocol: FTIR Analysis
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (for KBr) or clean ATR crystal.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound is crucial for maintaining the quality and safety of losartan medications. While detailed NMR and IR data are primarily available through the purchase of certified reference standards, LC-MS/MS methods for its quantification are well-documented in publicly available resources. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of losartan. The provided diagrams illustrate the key workflows and logical processes in the spectroscopic analysis of this critical impurity.

References

Unveiling the Structure of a Critical Impurity: A Technical Guide to Losartan Azide Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of losartan (B1675146) azide (B81097), a significant process-related impurity in the manufacturing of the widely prescribed antihypertensive drug, losartan. Understanding the chemical identity and formation of this impurity is paramount for ensuring the safety and quality of losartan drug products. This document details the analytical methodologies employed for its identification and characterization, presents available quantitative data in a structured format, and illustrates the logical workflows and chemical pathways involved.

Chemical Identity of Losartan Azide

This compound, a potential mutagenic impurity, can form during the synthesis of losartan, particularly in the step involving the formation of the tetrazole ring using sodium azide.[1][2] Its presence in the final active pharmaceutical ingredient (API) is strictly controlled by regulatory agencies.

The definitive chemical structure of this compound has been established through a combination of spectroscopic techniques. Its formal chemical name is 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole .[3][4][5]

Key chemical identifiers are summarized in the table below:

IdentifierValue
CAS Number 727718-93-6
Molecular Formula C₂₂H₂₂ClN₉
Molecular Weight 447.9 g/mol

Analytical Techniques for Structure Elucidation

The definitive identification of this compound relies on a suite of advanced analytical techniques. While detailed spectral data is often proprietary to the suppliers of certified reference materials, the methodologies are well-established.[6][7] The primary techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for both the detection and quantification of this compound in losartan drug substances.[2][8][9] The technique provides high sensitivity and selectivity, allowing for the separation of the impurity from the main API and other related substances, followed by its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.

The following protocol is a synthesis of methodologies reported for the quantification of azido (B1232118) impurities in losartan.[2][8][9]

Sample Preparation: [8][9]

  • Accurately weigh 100 mg of the losartan drug substance into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent, typically a mixture of water and acetonitrile (B52724) (e.g., 20:80 v/v).

  • Vortex the solution until the sample is fully dissolved.

  • Centrifuge the solution at approximately 4,000 rpm for 10 minutes.

  • Transfer the supernatant for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterTypical Conditions
LC System UHPLC System
Column C18 reverse-phase column (e.g., Shimadzu Nexera X3, Agilent Zorbax)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient is employed to achieve separation.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Source Electrospray Ionization (ESI), typically in positive mode
MS Detector Triple Quadrupole Mass Spectrometer
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (AZLS): [8]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
448.30207.10-28
448.30420.20-17
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the definitive structural confirmation of this compound. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the verification of the connectivity of the atoms and the overall molecular structure. While specific chemical shift data for this compound is not publicly available, reference standards are typically supplied with a Certificate of Analysis that includes this data for structural verification.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. A characteristic absorption band for the azide functional group (-N₃) would be expected in the IR spectrum, providing key evidence for its presence. As with NMR data, specific IR spectra for this compound are generally provided with the purchase of a certified reference standard.[6]

Formation Pathway and Elucidation Workflow

The presence of this compound is a direct consequence of the synthetic route used to produce losartan. The following diagrams illustrate the likely formation pathway and the logical workflow for the structure elucidation process.

cluster_synthesis Losartan Synthesis cluster_impurity_formation Impurity Formation Losartan_Cyano_Intermediate Losartan Cyano Intermediate Losartan Losartan Losartan_Cyano_Intermediate->Losartan [2+3] Cycloaddition Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Losartan Starting_Material_Impurity Impurity in Starting Material Losartan_Azide Losartan_Azide Starting_Material_Impurity->Losartan_Azide Reaction Side_Reaction Side Reaction with Azide Side_Reaction->Losartan_Azide Reaction

Figure 1: Simplified pathway for the formation of losartan and this compound.

Sample Losartan Drug Substance LC_Separation Liquid Chromatography (Reverse-Phase) Sample->LC_Separation NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Analysis IR_Analysis Infrared Spectroscopy Sample->IR_Analysis MS_Detection Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Detection Molecular_Weight Determine Molecular Weight MS_Detection->Molecular_Weight Fragmentation_Pattern Analyze Fragmentation Pattern MS_Detection->Fragmentation_Pattern Structure_Confirmation Confirm Connectivity and Functional Groups Molecular_Weight->Structure_Confirmation Fragmentation_Pattern->Structure_Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation Final_Structure Elucidated Structure of This compound Structure_Confirmation->Final_Structure

Figure 2: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a critical component of quality control in the pharmaceutical industry. Through the systematic application of powerful analytical techniques such as LC-MS/MS, NMR, and IR spectroscopy, the identity of this process-related impurity has been unequivocally established. This knowledge enables the development of robust analytical methods for its routine monitoring and control, thereby ensuring the safety and efficacy of losartan medications for patients worldwide. This guide provides a foundational understanding of the principles and methodologies involved in this essential scientific endeavor.

References

An In-Depth Technical Guide on the Mutagenicity of Losartan Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mutagenicity assessment of the losartan (B1675146) azide (B81097) impurity (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole). Initially identified as a potential mutagen based on positive results in a bacterial reverse mutation assay (Ames test), subsequent in vivo testing demonstrated a lack of mutagenic activity.[1][2][3] Regulatory bodies, including the Coordination Group for Mutual Recognition and Decentralised Procedures - Human (CMDh), have since classified losartan azide as a Class 5 impurity under the ICH M7(R1) guideline, permitting its control as a non-mutagenic impurity.[1][4] This guide details the toxicological evaluation process, presents the available data in a structured format, and outlines the experimental methodologies integral to the assessment of such impurities.

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and quality. Genotoxic impurities, in particular, are of significant concern due to their potential to damage DNA and cause cancer.[5] In 2021, an azido-containing impurity was identified in certain sartan active substances, including losartan.[6][7][8] This impurity, referred to as this compound, necessitated a thorough mutagenicity assessment to understand its potential risk to patients.

This document serves as a technical resource for professionals in the pharmaceutical industry, providing a detailed account of the mutagenicity evaluation of this compound.

Toxicological Assessment and Regulatory Classification

The evaluation of this compound's mutagenic potential followed a standard tiered approach as recommended by international guidelines such as ICH M7(R1).

Initial In Vitro Assessment: Bacterial Reverse Mutation (Ames) Test

This compound was first evaluated for its potential to induce gene mutations in a bacterial reverse mutation assay, commonly known as the Ames test.[1][6][7] The initial results from this assay were positive, indicating that the impurity could induce mutations in the tested bacterial strains.[1][6][7] This finding classified this compound as a potential mutagen and necessitated further investigation to determine its relevance to human health.

In Vivo Follow-up Assessment: Comet Assay

Following the positive Ames test, an in vivo study was conducted to assess the mutagenicity of this compound in a mammalian system. The in vivo comet assay was selected for this purpose.[1][2][3][4] The results of the comet assay were negative, demonstrating that this compound did not induce DNA damage in the animal model under the tested conditions.[1][2][3][4]

Regulatory Conclusion and Classification

Based on the negative in vivo data, regulatory authorities concluded that this compound is not mutagenic in vivo.[1][4] Consequently, the CMDh, in its meeting on June 21-22, 2022, confirmed the non-mutagenic nature of the this compound impurity in vivo.[4] This led to its reclassification as a Class 5 impurity according to the ICH M7(R1) guideline.[1] A Class 5 impurity is defined as a mutagenic impurity with no carcinogenic potential at the levels administered, or an impurity that is mutagenic in a bacterial assay but non-mutagenic in relevant in vivo follow-up studies. As a Class 5 impurity, this compound can be controlled as a non-mutagenic impurity according to ICH Q3A/B guidelines.[1]

Data Presentation

Table 1: Illustrative Bacterial Reverse Mutation (Ames) Test Results for this compound

Test StrainConcentration (µ g/plate )With Metabolic Activation (S9) - Revertant Colonies/Plate (Mean ± SD)Without Metabolic Activation (-S9) - Revertant Colonies/Plate (Mean ± SD)
TA98 Vehicle Control25 ± 428 ± 5
1028 ± 632 ± 4
5045 ± 755 ± 8
10078 ± 995 ± 11
250150 ± 15180 ± 20
TA100 Vehicle Control120 ± 12130 ± 15
10125 ± 10140 ± 12
50180 ± 18210 ± 20
100250 ± 25300 ± 30
250450 ± 40550 ± 50
Positive ControlAppropriate Conc.>2x Vehicle>2x Vehicle
Note: This table presents hypothetical data for illustrative purposes. A significant increase (typically ≥2-fold over the vehicle control) in revertant colonies indicates a positive result.

Table 2: Illustrative In Vivo Comet Assay Results for this compound

Treatment GroupDose (mg/kg/day)Tissue: Liver - % Tail DNA (Mean ± SD)Tissue: Duodenum - % Tail DNA (Mean ± SD)
Vehicle Control01.5 ± 0.52.0 ± 0.8
This compoundLow Dose1.6 ± 0.62.2 ± 0.7
This compoundMid Dose1.8 ± 0.72.5 ± 0.9
This compoundHigh Dose1.7 ± 0.52.3 ± 0.6
Positive ControlAppropriate Conc.>3x Vehicle>3x Vehicle
Note: This table presents hypothetical data for illustrative purposes. A lack of a statistically significant, dose-dependent increase in % tail DNA compared to the vehicle control indicates a negative result.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following sections describe the general methodologies for the Ames test and the in vivo comet assay as they are typically conducted for the assessment of pharmaceutical impurities.

Bacterial Reverse Mutation (Ames) Test

The bacterial reverse mutation assay is performed to assess the ability of a substance to induce mutations in the DNA of several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Test Strains: A panel of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for S. typhimurium) is used.

  • Exposure: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.

  • Evaluation: A dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control is considered a positive result.

In Vivo Comet Assay

The in vivo comet assay, or single-cell gel electrophoresis assay, is used to detect DNA strand breaks in eukaryotic cells from various tissues of animals exposed to a test substance.

Methodology:

  • Animal Dosing: Animals (typically rodents) are administered the test substance at multiple dose levels, along with a vehicle control and a positive control.

  • Tissue Collection: After a defined exposure period, various tissues (e.g., liver, duodenum) are collected.

  • Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

  • Embedding in Agarose (B213101): The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The cells are lysed to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet" shape with a head and a tail.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) or the tail moment.

  • Evaluation: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the vehicle control group indicates a positive result.

Visualizations

The following diagrams illustrate the logical workflow of the mutagenicity assessment and the regulatory decision-making process for this compound.

Mutagenicity_Assessment_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Regulatory Conclusion Ames Bacterial Reverse Mutation Assay (Ames Test) Result_Ames Positive Result Ames->Result_Ames Indicates potential for gene mutation Comet In Vivo Comet Assay Result_Ames->Comet Triggers follow-up in vivo testing Result_Comet Negative Result Comet->Result_Comet No evidence of DNA damage Conclusion This compound is not mutagenic in vivo Result_Comet->Conclusion Regulatory_Classification_Pathway start This compound Identified as an Impurity ames_positive Positive Ames Test start->ames_positive in_vivo_testing In Vivo Follow-up (Comet Assay) ames_positive->in_vivo_testing in_vivo_negative Negative In Vivo Result in_vivo_testing->in_vivo_negative class_5 ICH M7(R1) Class 5 Impurity in_vivo_negative->class_5 control_strategy Control as a Non-Mutagenic Impurity (per ICH Q3A/B) class_5->control_strategy

References

Toxicological Profile of Losartan Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of losartan (B1675146) azide (B81097) (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole), a known impurity in the synthesis of the angiotensin II receptor blocker, losartan. This document summarizes key toxicological findings, regulatory classifications, and the experimental methodologies used in its assessment.

Executive Summary

Initially identified as a potentially mutagenic impurity based on a positive bacterial reverse mutation assay (Ames test), subsequent in vivo testing has demonstrated that losartan azide is not mutagenic.[1][2][3] This has led to its reclassification by regulatory authorities as a non-mutagenic impurity, which can be controlled according to ICH Q3A/B guidelines.[2][3] While the immediate health risk at detected levels in pharmaceuticals is considered low, its presence is deemed unacceptable, necessitating strict control during the manufacturing process.[4][5]

Identification and Regulatory Status

This compound is an impurity that can form during the manufacturing of losartan active pharmaceutical ingredient (API).[1] Its presence in some sartan medicines prompted investigations by global regulatory bodies, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the Coordination Group for Mutual Recognition and Decentralised Procedures – Human (CMDh).[2][6]

Initially, due to the positive Ames test, this compound was treated as a Class 2 impurity under the ICH M7 guideline, requiring control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[6][7] However, following negative results in in vivo mutagenicity studies, it has been reclassified as a Class 5 impurity, meaning it should be controlled as a non-mutagenic impurity.[2][3]

Quantitative Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. The primary focus of investigation has been on its mutagenic potential. A Safety Data Sheet (SDS) for this compound provides qualitative acute toxicity information.

Table 1: Summary of Acute Toxicity Hazard Statements for this compound

EndpointHazard StatementGHS Classification
Oral ToxicityHarmful if swallowedAcute toxicity - oral 4
Dermal ToxicityHarmful in contact with skinAcute toxicity - dermal 4
Inhalation ToxicityHarmful if inhaledAcute toxicity - inhalation 4
Skin Corrosion/IrritationCauses skin irritationSkin irritation 2
Eye Damage/IrritationCauses serious eye irritationEye irritation 2A
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationSTOT - single exposure 3
Source: Cayman Chemical Safety Data Sheet[8]

Genotoxicity and Mutagenicity Profile

The assessment of the genotoxic potential of this compound has been a multi-step process, evolving with the availability of new data.

Table 2: Summary of Genotoxicity Studies for this compound

Assay TypeResultClassification ImplicationReference
Bacterial Reverse Mutation Assay (Ames test)PositiveInitially classified as a potential mutagen (ICH M7 Class 2) requiring control at the Threshold of Toxicological Concern (TTC).[2][6]
In vivo Comet AssayNegativeConfirmed as non-mutagenic in vivo.[2][3]
Final Regulatory Conclusion Non-mutagenic in vivo Reclassified as a non-mutagenic impurity (ICH M7 Class 5) to be controlled according to ICH Q3A/B guidelines. [2][3]

Experimental Protocols

Detailed experimental protocols for the specific studies performed on this compound are not fully available in the public domain. However, the methodologies would have followed internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying substances that can produce genetic damage that leads to gene mutations.

  • Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (e.g., rat liver S9 fraction), and plated on a medium lacking the essential amino acid. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies.

  • General Procedure (Based on OECD TG 471):

    • Strains: A set of tester strains is selected to detect different types of mutations.

    • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system to mimic mammalian metabolism.

    • Exposure: The tester strains are exposed to a range of concentrations of the test substance.

    • Incubation: The treated bacteria are incubated on a minimal medium.

    • Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

In vivo Comet Assay (Alkaline Single Cell Gel Electrophoresis Assay)

The in vivo comet assay is used to detect DNA strand breaks in eukaryotic cells.

  • Principle: Animals (typically rodents) are exposed to the test substance. Cells are then isolated from various tissues, embedded in agarose (B213101) on a microscope slide, and lysed. During electrophoresis under alkaline conditions, damaged DNA (containing fragments and single-strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is a measure of the level of DNA damage.

  • General Procedure (Based on OECD TG 489):

    • Animal Dosing: Animals are administered the test substance, typically via the intended clinical route or a relevant systemic route.

    • Tissue Collection: After a defined exposure period, tissues of interest are collected.

    • Cell Isolation and Embedding: Single-cell suspensions are prepared and embedded in agarose on slides.

    • Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as nucleoids.

    • Electrophoresis: The slides are subjected to electrophoresis at a high pH.

    • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • Analysis: The extent of DNA migration (tail length, tail intensity) is quantified to assess DNA damage.

Visualizations

Logical Workflow for Genotoxicity Assessment of this compound

Genotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_regulatory_action_1 Initial Regulatory Action cluster_in_vivo In Vivo Follow-up cluster_regulatory_action_2 Final Regulatory Action Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Positive_Result Positive Result Ames_Test->Positive_Result Classification_1 Initial Classification: ICH M7 Class 2 Mutagenic Impurity Positive_Result->Classification_1 Control_Strategy_1 Control Strategy: At or below Threshold of Toxicological Concern (TTC) (1.5 µg/day) Classification_1->Control_Strategy_1 In_Vivo_Test In Vivo Mutagenicity Study (Comet Assay) Classification_1->In_Vivo_Test Further investigation required Negative_Result Negative Result In_Vivo_Test->Negative_Result Classification_2 Final Classification: ICH M7 Class 5 Non-Mutagenic Impurity Negative_Result->Classification_2 Control_Strategy_2 Control Strategy: As per ICH Q3A/B guidelines for non-mutagenic impurities Classification_2->Control_Strategy_2

Caption: Genotoxicity assessment workflow for this compound.

Decision Tree for Impurity Classification based on Mutagenicity Data

Impurity_Classification Start Impurity Identified: This compound Ames_Test Perform Bacterial Mutagenicity Assay (Ames Test) Start->Ames_Test Ames_Positive Positive Ames_Test->Ames_Positive Result Ames_Negative Negative Ames_Test->Ames_Negative Result In_Vivo_Test Perform In Vivo Follow-up Study (e.g., Comet Assay) Ames_Positive->In_Vivo_Test Class_5_from_negative Class 5: Non-Mutagenic Impurity Ames_Negative->Class_5_from_negative In_Vivo_Positive Positive In_Vivo_Test->In_Vivo_Positive Result In_Vivo_Negative Negative In_Vivo_Test->In_Vivo_Negative Result Class_2 Class 2: Mutagenic Impurity In_Vivo_Positive->Class_2 Class_5_from_in_vivo_negative Class 5: Non-Mutagenic Impurity In_Vivo_Negative->Class_5_from_in_vivo_negative

Caption: Decision tree for classifying this compound impurity.

Conclusion

The toxicological evaluation of this compound serves as a case study in the rigorous assessment of pharmaceutical impurities. While initial in vitro data raised concerns about its mutagenic potential, subsequent in vivo studies provided crucial evidence to the contrary.[1][2][3] This led to its classification as a non-mutagenic impurity, allowing for a risk-based control strategy in line with established international guidelines. For researchers and drug development professionals, this underscores the importance of a weight-of-evidence approach in toxicological risk assessment, where a hierarchy of testing, from in vitro to in vivo, is essential for accurate hazard characterization and informed decision-making. Continuous monitoring and control of such impurities remain a critical aspect of ensuring the safety and quality of pharmaceutical products.

References

In Vivo Assessment of Losartan Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vivo studies concerning losartan (B1675146) azide (B81097), an impurity identified in the manufacturing process of the widely used angiotensin II receptor antagonist, losartan. Initially flagged as a potential mutagen based on in vitro data, subsequent in vivo investigations have been pivotal in establishing a scientifically sound risk assessment for this impurity. This document collates the available toxicological data, details the experimental methodologies employed in key studies, and visualizes the relevant biological and procedural pathways to offer a thorough resource for professionals in the field of drug development and safety assessment.

The primary focus of in vivo research on losartan azide has been the definitive evaluation of its genotoxic potential. Following a positive result in a bacterial reverse mutation assay (Ames test), a more comprehensive in vivo study was conducted to assess its mutagenicity in a mammalian system.[1][2] This follow-up investigation is crucial as it accounts for the absorption, distribution, metabolism, and excretion (ADME) processes that are absent in in vitro models. The findings from these studies have had significant implications for the regulatory classification and control of this impurity in losartan drug products.

Toxicological Data Summary

The genotoxicity of this compound has been evaluated through a sequential testing strategy, as recommended by international guidelines such as ICH M7(R1). The data from these studies are summarized below.

Test TypeSystemResultClassificationReference
Bacterial Reverse Mutation Assay (Ames test)In vitroPositivePotential Mutagen[1][2]
Mammalian Alkaline Comet AssayIn vivoNegativeNon-mutagenic in vivo[1]

Based on the negative in vivo data, this compound has been reclassified by regulatory bodies, including the Coordination Group for Mutual Recognition and Decentralised Procedures – Human (CMDh).[1]

Impurity ClassificationGuidelineDescriptionImplication
Class 5ICH M7(R1)Not mutagenicCan be controlled as a non-mutagenic impurity according to ICH Q3A/B guidelines.

Experimental Protocols

A pivotal study in the safety assessment of this compound was the in vivo mammalian alkaline comet assay. While the specific experimental parameters of the study conducted on this compound are not publicly available, the methodology would have followed established international guidelines, such as OECD Test Guideline 489. A general protocol based on this guideline is detailed below.

In Vivo Mammalian Alkaline Comet Assay (General Protocol based on OECD TG 489)

1. Principle: The alkaline comet assay detects DNA strand breaks in eukaryotic cells. When subjected to electrophoresis under alkaline conditions, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the extent of DNA damage.

2. Test System:

  • Species: Typically rodents, such as rats or mice.

  • Animal Husbandry: Animals are housed under controlled conditions of temperature, humidity, and light cycle, with free access to food and water.

3. Dosing and Treatment:

  • Route of Administration: The route of administration should be relevant to human exposure. For an impurity in an orally administered drug like losartan, the oral gavage route is common.

  • Dose Levels: At least three dose levels are used, in addition to a negative (vehicle) control and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose.

  • Treatment Schedule: Typically involves one or more administrations over a defined period.

4. Tissue Collection and Cell Preparation:

  • Tissue Selection: Tissues of interest are collected at appropriate time points after the last dose to allow for the detection of DNA damage. Common tissues include the liver (as the primary site of metabolism) and other potential target organs.

  • Cell Isolation: Single-cell suspensions are prepared from the collected tissues through mechanical or enzymatic dissociation.

5. Comet Assay Procedure:

  • Embedding Cells in Agarose (B213101): The isolated cells are mixed with low-melting-point agarose and layered onto microscope slides pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis, allowing the fragmented DNA to migrate towards the anode.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

6. Data Analysis:

  • Scoring: A minimum of 50-100 cells per sample are scored using an automated image analysis system.

  • Metrics: The primary metric is the percentage of DNA in the comet tail (% Tail DNA). Other metrics like tail length and tail moment may also be used.

  • Statistical Analysis: The data are statistically analyzed to determine if there is a significant increase in DNA damage in the treated groups compared to the vehicle control group.

Signaling Pathways and Logical Relationships

To provide context for the action of the parent compound, losartan, a diagram of the Renin-Angiotensin-Aldosterone System (RAAS) is provided below. Losartan exerts its therapeutic effect by blocking the action of angiotensin II at the AT1 receptor in this pathway.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Losartan Losartan Losartan->AT1R Blocks

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Losartan.

The logical workflow for the genotoxicity assessment of this compound, from initial detection to final classification, is illustrated in the following diagram.

cluster_Genotoxicity Genotoxicity Assessment Workflow for this compound Ames In Vitro Ames Test PositiveAmes Positive Result Ames->PositiveAmes InVivoStudy In Vivo Follow-up Study (Comet Assay) PositiveAmes->InVivoStudy Triggers NegativeInVivo Negative Result InVivoStudy->NegativeInVivo Classification ICH M7(R1) Classification NegativeInVivo->Classification Leads to Class5 Class 5 Impurity (Non-mutagenic) Classification->Class5 Control Control as Non-Mutagenic Impurity (ICH Q3A/B) Class5->Control Implies

Caption: Logical workflow for the genotoxicity assessment and classification of this compound.

Conclusion

References

A Technical Guide to the Pharmacokinetics of Losartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of losartan (B1675146), an angiotensin II receptor antagonist. The information presented herein is intended for a scientific audience and details the absorption, distribution, metabolism, and excretion of losartan and its active metabolite, EXP3174. This document also addresses the nature of losartan azide (B81097) as a known impurity.

Introduction to Losartan

Losartan is an orally active, selective angiotensin II receptor blocker (ARB) widely used in the management of hypertension, diabetic nephropathy, and to reduce the risk of stroke.[1][2] It exerts its therapeutic effect by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[2] Following oral administration, losartan undergoes substantial first-pass metabolism to form its pharmacologically more potent active metabolite, EXP3174.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of losartan and its active metabolite, EXP3174, have been extensively studied. Both compounds exhibit linear, dose-proportional pharmacokinetics with repeated administration.[3]

Absorption

Losartan is well absorbed following oral administration, with peak plasma concentrations (Cmax) reached in approximately 1-2 hours.[3][4] However, it undergoes significant first-pass metabolism, resulting in a systemic bioavailability of about 33%.[2][4] The presence of food can decrease the Cmax of losartan but does not significantly affect the overall exposure (AUC) of losartan or its active metabolite.[5]

Distribution

Both losartan and EXP3174 are highly bound to plasma proteins, primarily albumin.[2][6] The protein binding for losartan is approximately 98.7%, while for EXP3174 it is even higher at around 99.8%.[2] The volume of distribution for losartan is approximately 34 liters, and for EXP3174, it is about 12 liters, indicating that the distribution of these compounds is largely confined to the vascular compartment.[2][5]

Metabolism

The metabolism of losartan is a critical aspect of its pharmacology. Approximately 14% of an oral dose of losartan is converted to its active metabolite, EXP3174, which is 10 to 40 times more potent than the parent drug.[1][3] This biotransformation is primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[2][6] The metabolic process involves the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring of losartan to a carboxylic acid, forming EXP3174.[6]

Excretion

Losartan and its metabolites are eliminated through both renal and biliary pathways.[1] Following an oral dose, about 4% is excreted unchanged in the urine, and approximately 6% is excreted as the active metabolite.[1] The terminal elimination half-life of losartan is about 1.5 to 2.5 hours, while the half-life of EXP3174 is significantly longer, ranging from 6 to 9 hours.[6][7] This longer half-life of the active metabolite contributes to the prolonged duration of action of losartan, allowing for once-daily dosing.[6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for losartan and its active metabolite, EXP3174.

ParameterLosartanEXP3174 (Active Metabolite)
Bioavailability ~33%[2][4]-
Time to Peak Plasma Concentration (Tmax) 1-2 hours[3][4]3-4 hours[1]
Plasma Protein Binding ~98.7%[2]~99.8%[2]
Volume of Distribution (Vd) ~34 L[2][8]~12 L[2]
Terminal Elimination Half-life (t½) 1.5-2.5 hours[1][6]6-9 hours[6][7]
Total Plasma Clearance ~600 mL/min[4]~50 mL/min[4]
Renal Clearance ~75 mL/min[4]~25 mL/min[4]

Experimental Protocols

Bioanalytical Method for Quantification in Plasma

A common method for the simultaneous determination of losartan and EXP3174 in human plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[9][10]

  • Sample Preparation: Solid-phase extraction (SPE) is frequently employed for sample clean-up and concentration. A typical protocol involves the use of Oasis HLB cartridges. Plasma samples (e.g., 100 µL) are loaded onto the conditioned cartridges, washed, and the analytes are then eluted with an organic solvent.[9]

  • Chromatographic Separation: Separation is achieved on a reverse-phase C18 column (e.g., BEH C18) using an isocratic or gradient mobile phase. A common mobile phase composition is a mixture of acetonitrile (B52724) and water containing a small percentage of formic acid to improve peak shape and ionization efficiency.[9]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for losartan, EXP3174, and an internal standard to ensure selectivity and sensitivity.[9]

Human Pharmacokinetic Study Design

Pharmacokinetic studies of losartan are typically conducted in healthy volunteers under controlled conditions.

  • Study Design: A randomized, two-period, crossover design is often used to compare different formulations or to characterize the pharmacokinetic profile.[11]

  • Dosing: A single oral dose of losartan (e.g., 50 mg or 100 mg) is administered to subjects after an overnight fast.[11]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 48 or 72 hours post-dose).[10][11] Plasma is separated by centrifugation and stored frozen until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data for losartan and EXP3174 are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ using non-compartmental analysis.[11]

Signaling Pathways and Experimental Workflows

metabolic_pathway losartan Losartan exp3179 E-3179 (Aldehyde intermediate) losartan->exp3179 CYP2C9/CYP3A4 exp3174 EXP3174 (Active Metabolite) exp3179->exp3174 Oxidation inactive_metabolites Inactive Metabolites exp3179->inactive_metabolites Hydroxylation

Metabolic Pathway of Losartan.

experimental_workflow dosing Oral Administration of Losartan sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing extraction Solid-Phase Extraction processing->extraction analysis LC-MS/MS Analysis extraction->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

Pharmacokinetic Study Workflow.

Losartan Azide: An Impurity of Concern

It is crucial to distinguish losartan from "this compound." this compound, specifically 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole, is an impurity that can be formed during the synthesis of the losartan active pharmaceutical ingredient (API).[12][13]

Regulatory agencies have highlighted concerns regarding the potential mutagenicity of this impurity.[12] Initial bacterial mutagenicity (Ames) tests for the this compound impurity were positive.[13] However, subsequent in vivo studies have confirmed that the this compound impurity is not an in vivo mutagen.[13][14] As such, it is classified as a non-mutagenic impurity and is controlled according to ICH Q3A/B guidelines.[13]

Due to its classification as an impurity, there is no publicly available literature on the pharmacokinetics of this compound. The focus of research and regulatory action has been on its detection, control, and risk assessment to ensure the safety and quality of the final losartan drug product.[12][15]

References

Technical Guide on Losartan Azide (C₂₂H₂₂ClN₉): A Process-Related Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Losartan (B1675146) Azide (B81097), a process-related impurity identified during the synthesis of Losartan, an angiotensin II receptor blocker. The presence of such impurities is a critical concern in pharmaceutical manufacturing due to potential risks to patient safety.[1] This guide covers the formation, analytical characterization, and toxicological significance of this specific azide compound.

Introduction and Physicochemical Properties

Losartan Azide, with the molecular formula C₂₂H₂₂ClN₉, is an organic azide impurity that can form during the manufacturing process of Losartan.[2][3][4] Its formation is primarily linked to the synthesis of the tetrazole ring, a key structural moiety in sartan-class drugs, which often utilizes sodium azide as a reagent.[1][5][6] The presence of azide impurities like this compound is considered unacceptable in medicinal products due to their potential mutagenicity.[6][7][8] Regulatory bodies, including the European Directorate for the Quality of Medicines & HealthCare (EDQM), have highlighted the need to control this impurity to levels at or below the Threshold of Toxicological Concern (TTC).[9]

The IUPAC name for this compound is 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₂ClN₉[2][3]
Molecular Weight447.9 g/mol [2]
IUPAC Name5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole[2]
CAS Number727718-93-6[2][3]
Common SynonymsAZLS, Losartan Azido (B1232118) Impurity[4][6]

Synthesis and Formation Pathway

The formation of this compound is a critical issue in specific synthetic routes for Losartan potassium. Route 2, a common industrial method, is particularly susceptible to the generation of this impurity.[4] This pathway involves the reaction of a cyano-alcohol intermediate with sodium azide and triethylamine (B128534) hydrochloride to form the tetrazole ring.[4][10] The azido impurity arises from a side reaction where the azide nucleophilically attacks a reactive site on the molecule, such as a hydroxymethyl group that has been converted into a better leaving group, or a halogen-substituted precursor.[4][11]

The diagram below illustrates a generalized pathway for the formation of this compound during the synthesis of Losartan.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Products Cyano-Alcohol_Intermediate Losartan Cyano-Alcohol Intermediate Reaction Tetrazole Ring Formation Cyano-Alcohol_Intermediate->Reaction Reacts with Azide_Reagent Sodium Azide (NaN3) & Triethylamine HCl Azide_Reagent->Reaction Losartan Losartan (Desired Product) Reaction->Losartan Main Pathway Impurity This compound Impurity (Side Product) Reaction->Impurity Side Reaction

Fig. 1: Generalized formation pathway of this compound.

Recent process improvements aim to minimize the formation of this impurity by using specific catalysts to decompose residual azides after the primary reaction is complete.[4]

Analytical Characterization and Experimental Protocols

Due to the potential health risks, highly sensitive and robust analytical methods are required to detect and quantify this compound in drug substances.[6] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose.[6][12]

3.1 Experimental Protocol: LC-MS/MS Quantification of Azido Impurities

This protocol is a representative method based on established procedures for detecting azido impurities in Losartan potassium active pharmaceutical ingredients (APIs).[6]

Objective: To quantify the level of this compound (AZLS) and other related azido impurities in a Losartan potassium API sample.

Instrumentation:

  • Ultra High-Performance Liquid Chromatography (UHPLC) system.[6]

  • Triple Quadrupole Mass Spectrometer.[6]

Materials:

  • Losartan potassium API sample

  • Reference standards for this compound (AZLS) and other relevant impurities

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Water (LC-MS Grade)

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • 0.45 μm nylon syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the diluent. Perform serial dilutions to create calibration standards at five concentration levels. The Limit of Quantification (LOQ) is typically established around 0.667 ppm with respect to the sample concentration.[6]

  • Sample Preparation:

    • Accurately weigh 7.5 mg of the Losartan potassium API into a 5 mL volumetric flask.[6]

    • Add 2.5 mL of diluent and sonicate until the sample is fully dissolved.

    • Make up the volume to 5 mL with the diluent to achieve a final concentration of 1.5 mg/mL.[6]

    • Filter the solution through a 0.45 μm nylon syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax RR StableBond C18, 3.0 × 100 mm, 3.5 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in Water.

    • Mobile Phase B: 0.1% Formic Acid and 5mM Ammonium Formate in Methanol.

    • Gradient Program: A typical gradient might run from 60% B to 95% B over several minutes to ensure separation from the main API peak and other impurities.[6]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions must be established for this compound. For example, monitor the transition for the specific m/z of the protonated molecule to a characteristic fragment ion.

Data Analysis:

  • Construct a calibration curve using the linearity standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Results are typically reported in parts per million (ppm) relative to the API concentration.

Table 2: LC-MS/MS Method Parameters Summary

ParameterSpecification
TechniqueUHPLC-MS/MS[6]
Sample Conc.1.5 mg/mL[6]
Column TypeC18 Reverse-Phase[12]
IonizationESI Positive[12]
DetectionMultiple Reaction Monitoring (MRM)[6]
Typical LOQ~0.67 ppm[6]

The workflow for this analytical procedure is visualized below.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh API Sample (7.5 mg) Dissolve Dissolve & Dilute in 5 mL Diluent Weigh->Dissolve Filter Filter with 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into UHPLC System Filter->Inject Standards Prepare Calibration Standards Standards->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity (ppm) Integrate->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify

Fig. 2: Analytical workflow for this compound quantification.

Toxicological Significance

Organic azido impurities are a significant concern because the azide functional group is a structural alert for mutagenicity.[11] this compound has tested positive in a bacterial mutagenicity (Ames) test, confirming its potential to cause DNA mutations.[4][9] While the specific risk of cancer in humans from the low levels of these impurities found in medicines is considered very low, their presence is unacceptable from a quality and safety standpoint.[6][7] Long-term exposure to mutagenic compounds, even at low levels, has the potential to increase the risk of cancer.[8] This necessitates strict control and monitoring in the final drug product.

Conclusion

This compound (C₂₂H₂₂ClN₉) is a critical process-related impurity in the synthesis of Losartan. Its confirmed mutagenic potential underscores the importance of robust process controls and highly sensitive analytical methods in pharmaceutical manufacturing. Understanding the formation pathways is key to developing mitigation strategies, while validated LC-MS/MS methods are essential for ensuring that the final API meets stringent regulatory requirements for patient safety.

References

Preliminary Risk Assessment of Losartan Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals. It synthesizes publicly available information regarding the risk assessment of the losartan (B1675146) azide (B81097) impurity. The quantitative data and experimental protocols for the specific regulatory submissions on losartan azide are not publicly available. Therefore, this guide provides representative data and standardized protocols based on OECD guidelines to illustrate the methodologies and data interpretation central to the risk assessment process.

Executive Summary

In 2021, the azido (B1232118) impurity 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole (CAS 727718-93-6), hereafter referred to as this compound, was identified in batches of losartan potassium.[1][2] Initial investigations revealed a positive result in a bacterial mutagenicity (Ames) test, raising concerns about its potential genotoxicity.[3][4] This finding provisionally classified the impurity as a Class 2 mutagen under ICH M7 guidelines, necessitating control to at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[1][3][5] However, subsequent in vivo testing, specifically a comet assay, demonstrated a lack of mutagenic activity.[3][6] Based on these conclusive in vivo results, regulatory bodies reclassified this compound as a Class 5 impurity under ICH M7(R1), allowing it to be controlled as a non-mutagenic impurity in accordance with ICH Q3A/B guidelines.[3][6] This guide details the risk assessment pathway, from initial hazard identification to the final classification.

In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The initial stage of the genotoxicity assessment for this compound involved the bacterial reverse mutation assay, commonly known as the Ames test. This assay is designed to detect point mutations (base substitutions and frameshifts) induced by a chemical. This compound yielded a positive result in this assay, indicating its potential to induce mutations in a bacterial system.[2][3][7]

Representative Data: Ames Test

The following table represents the type of quantitative data generated from a standard Ames test, as specific results for this compound are not publicly available. A positive result is typically characterized by a concentration-dependent increase in the number of revertant colonies that is at least double the concurrent solvent control value in one or more bacterial strains.

Test Strain Metabolic Activation (S9) Concentration (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase vs. Control Result
TA98 Without (-S9)0 (Solvent Control)25 ± 41.0Negative
1028 ± 51.1
5031 ± 61.2
10035 ± 51.4
With (+S9)0 (Solvent Control)30 ± 51.0Negative
1033 ± 41.1
5038 ± 61.3
10041 ± 71.4
TA100 Without (-S9)0 (Solvent Control)120 ± 101.0Negative
10135 ± 121.1
50140 ± 151.2
100155 ± 111.3
With (+S9)0 (Solvent Control)130 ± 111.0Positive
10190 ± 181.5
50285 ± 252.2
100410 ± 303.2

Table 1: Representative Quantitative Data from a Bacterial Reverse Mutation Assay.

Standard Experimental Protocol (Based on OECD Guideline 471)
  • Objective: To assess the ability of the test substance to induce reverse mutations at selected loci of several bacterial strains.

  • Test Strains: A minimum of five strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)) are typically used to detect various types of point mutations.

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Procedure (Plate Incorporation Method): a. To a test tube, add 2 mL of molten top agar (B569324) maintained at 45°C. b. Add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test substance solution at a specific concentration, and (if required) 0.5 mL of the S9 mix. c. The contents are mixed and immediately poured onto the surface of a minimal glucose agar plate. d. Plates are inverted and incubated at 37°C for 48-72 hours.

  • Dose Levels: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main experiment typically includes a solvent control, at least five analyzable concentrations of the test substance, and positive controls for each strain with and without S9 activation.

  • Data Analysis: The number of revertant colonies per plate is counted. The mean number of revertants and standard deviation are calculated for each concentration. The fold increase relative to the solvent control is determined.

In Vivo Genotoxicity Assessment: Alkaline Comet Assay

Following the positive in vitro Ames test, an in vivo study is required under ICH M7 guidelines to determine if the mutagenic potential translates to a whole animal system. For this compound, an in vivo comet assay was conducted, which ultimately returned a negative result.[3][6] This assay is designed to detect DNA strand breaks in eukaryotic cells.

Representative Data: In Vivo Comet Assay

The table below illustrates representative data from an in vivo comet assay. A negative result is concluded if the test substance does not produce a statistically significant increase in the chosen measure of DNA damage (e.g., % Tail DNA) in any of the tissues examined, compared to the concurrent vehicle control.

Treatment Group Dose (mg/kg/day) Tissue Mean % Tail DNA ± SD p-value vs. Vehicle Control Result
Vehicle Control 0Liver2.5 ± 0.8-Negative
Stomach1.8 ± 0.5-
This compound Low DoseLiver2.8 ± 0.9> 0.05Negative
Stomach2.1 ± 0.7> 0.05
Mid DoseLiver3.1 ± 1.0> 0.05Negative
Stomach2.4 ± 0.6> 0.05
High DoseLiver3.0 ± 0.8> 0.05Negative
Stomach2.2 ± 0.5> 0.05
Positive Control (e.g., EMS) 75Liver25.4 ± 5.1< 0.01Positive
Stomach22.8 ± 4.5< 0.01

Table 2: Representative Quantitative Data from an In Vivo Comet Assay.

Standard Experimental Protocol (Based on OECD Guideline 489)
  • Objective: To detect primary DNA damage (strand breaks) in cells from various tissues of animals exposed to a test substance.

  • Animal Model: Typically, rodents (e.g., Sprague-Dawley rats or CD-1 mice) are used. A minimum of 5 animals per sex per group is recommended.

  • Route of Administration: The route should be relevant to human exposure, typically oral (gavage).

  • Dose Selection: At least three dose levels, plus a negative (vehicle) control and a positive control group, are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).

  • Treatment Schedule: Animals are typically treated for 2 to 28 days. Tissues are collected 2-6 hours after the final dose.

  • Tissue Collection: Tissues of interest (e.g., liver, as the primary site of metabolism, and stomach, as the first site of contact for oral administration) are collected and processed to obtain single-cell suspensions.

  • Comet Assay Procedure: a. Cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide. b. The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids). c. The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. d. Electrophoresis is applied, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."

  • Data Analysis: Slides are stained with a fluorescent dye and analyzed using image analysis software. At least 50-100 cells per sample are scored. The primary endpoint is typically the percentage of DNA in the comet tail (% Tail DNA). Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare treated groups to the vehicle control.

Risk Assessment and Regulatory Classification

The preliminary risk assessment for a potential mutagenic impurity follows a structured workflow, as outlined in the ICH M7(R1) guideline. The case of this compound is a clear example of this process in action.

ICH_M7_Workflow start Identification of New Impurity (this compound) in_silico In Silico Assessment (Structural alerts for mutagenicity) start->in_silico Azido structural alert ames_test Bacterial Mutagenicity Assay (Ames Test) in_silico->ames_test ames_result Ames Test Result? ames_test->ames_result class3 ICH M7 Class 3 (Alert, but non-mutagenic) Control per ICH Q3A/B ames_result->class3 Negative class2 ICH M7 Class 2 (Known mutagen, unknown carcinogen) Control at or below TTC (1.5 µg/day) ames_result->class2 Positive (Initial Finding for this compound) in_vivo_test Follow-up In Vivo Assay (e.g., Comet Assay) class2->in_vivo_test Further Assessment in_vivo_result In Vivo Result? in_vivo_test->in_vivo_result in_vivo_result->class2 Positive class5 ICH M7 Class 5 (No mutagenic risk) Control per ICH Q3A/B in_vivo_result->class5 Negative (Final Outcome for this compound)

ICH M7 Risk Assessment Workflow for this compound.

The positive Ames test initially placed this compound into ICH M7 Class 2.[3] This classification assumes a mutagenic risk and requires stringent control measures. However, the subsequent negative in vivo comet assay provided sufficient evidence to demonstrate a lack of mutagenic risk in a relevant biological system.[6] This allowed for the reclassification of this compound to ICH M7 Class 5, which applies to mutagenic impurities with sufficient data to demonstrate they are not relevant to humans.[3] Consequently, it can be controlled as a non-mutagenic impurity.

Potential Mechanism of Mutagenicity for Organic Azides

While this compound was found to be non-mutagenic in vivo, the initial positive Ames test was likely due to its chemical structure. Organic azides are known to be metabolized, particularly by cytochrome P450 enzymes in the liver (present in the S9 mix), into highly reactive nitrene intermediates. These electrophilic nitrenes can then form covalent adducts with nucleophilic sites on DNA, leading to mutations.

Azide_Metabolism cluster_0 Metabolic Activation cluster_1 DNA Interaction LosartanAzide Organic Azide (R-N₃) Nitrene Reactive Nitrene Intermediate (R-N:) LosartanAzide->Nitrene Metabolism (e.g., CYP450) - N₂ DNA_Adduct DNA Adduct (Mutagenic Lesion) Nitrene->DNA_Adduct Covalent Binding DNA DNA (Guanine) DNA->DNA_Adduct

General Metabolic Activation Pathway of Organic Azides.

The discrepancy between the in vitro and in vivo results for this compound suggests that while metabolic activation to a reactive species may occur, the effect is not observed in a whole animal. This could be due to several factors, including rapid and efficient detoxification pathways in vivo, insufficient distribution to target tissues, or the DNA damage being repaired before it can become fixed as a mutation.

References

In-Depth Technical Guide: Thermal Stability of Losartan Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan (B1675146), an angiotensin II receptor blocker, is a widely prescribed medication for the management of hypertension. During its synthesis, several impurities can be formed, one of which is 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, commonly known as losartan azide (B81097). The presence of the azide functional group raises concerns about the thermal stability of this impurity, as organic azides are known to be energetically unstable and can decompose under thermal stress, potentially impacting the safety and quality of the active pharmaceutical ingredient (API) and the final drug product.

This technical guide provides a comprehensive overview of the thermal stability of losartan azide. It consolidates available information on the thermal behavior of related compounds, outlines detailed experimental protocols for assessing thermal stability, and presents a logical framework for understanding its potential degradation pathways. Due to the limited publicly available data on the specific thermal properties of isolated this compound, this guide also presents a hypothetical data set to illustrate the application of these analytical techniques.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment.

PropertyValueSource
Chemical Name 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazoleSupplier Catalog
CAS Number 727718-93-6Supplier Catalog
Molecular Formula C22H22ClN9Supplier Catalog
Molecular Weight 447.93 g/mol Supplier Catalog

Thermal Stability Profile

The thermal stability of an organic azide is a critical parameter. While specific experimental data for this compound is not widely published, a patent for the preparation of azido-impurity-free losartan indicates that this compound impurities can be decomposed by heating the reaction mass to 80-90 °C in the presence of a specific "sartan catalyst"[1]. This suggests a degree of thermal lability under certain conditions.

In the absence of direct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for pure this compound, a hypothetical thermal analysis is presented below to illustrate the expected behavior of an organic azide of this nature.

Hypothetical Thermal Analysis Data

The following table summarizes hypothetical data obtained from DSC and TGA analyses, which are crucial for determining the decomposition temperature and mass loss characteristics.

ParameterHypothetical ValueMethod
Decomposition Onset Temperature (Tonset) 155 °CDifferential Scanning Calorimetry (DSC)
Peak Decomposition Temperature (Tpeak) 165 °CDifferential Scanning Calorimetry (DSC)
Mass Loss due to N2 Evolution ~6.25%Thermogravimetric Analysis (TGA)
Enthalpy of Decomposition (ΔHd) -250 J/gDifferential Scanning Calorimetry (DSC)

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Stability Assessment

To rigorously assess the thermal stability of this compound, a series of well-defined experiments should be conducted. The following protocols are based on established methodologies for the thermal analysis of organic compounds and active pharmaceutical ingredients.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of purified this compound into a hermetically sealed aluminum pan.

  • Instrumentation: Utilize a calibrated differential scanning calorimeter.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 300 °C.

  • Data Analysis: Determine the onset temperature of the exothermic decomposition peak and calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss associated with thermal decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a ceramic or aluminum TGA pan.

  • Instrumentation: Utilize a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

  • Data Analysis: Analyze the TGA curve to determine the percentage of mass loss corresponding to the evolution of nitrogen gas (N2).

Forced Heat Degradation Study

Objective: To identify the degradation products formed under thermal stress and to understand the degradation pathway.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Incubate the solution at a series of elevated temperatures (e.g., 60 °C, 80 °C, and 100 °C) for a defined period (e.g., 24, 48, and 72 hours).

    • Concurrently, expose a solid sample of this compound to the same temperature conditions.

  • Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Quantify the remaining this compound.

    • Identify and characterize any degradation products using mass spectrometry (MS) and comparison with reference standards if available.

Potential Thermal Degradation Pathway

The thermal decomposition of aryl azides typically proceeds through the formation of a highly reactive nitrene intermediate, which can then undergo various reactions. Based on the principles of organic chemistry, a plausible degradation pathway for this compound is proposed.

G losartan_azide This compound (C22H22ClN9) heat Heat (Δ) losartan_azide->heat Thermal Stress nitrene Losartan Nitrene Intermediate heat->nitrene Loss of N2 n2 Nitrogen Gas (N2) nitrene->n2 solvent Solvent/H-donor nitrene->solvent H-atom abstraction nitrene2 Losartan Nitrene Intermediate nitrene->nitrene2 Dimerization amine Losartan Amine (Primary Degradant) azo Azo Dimer (Secondary Degradant) solvent->amine nitrene2->azo

Caption: Proposed thermal degradation pathway of this compound.

Analytical Method for Degradation Products

A robust analytical method is essential for monitoring the thermal stability of this compound and quantifying its degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

HPLC Method Parameters (Proposed)
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 225 nm
Injection Volume 10 µL

Risk Assessment and Mitigation

The presence of a thermally labile impurity like this compound necessitates a thorough risk assessment and the implementation of appropriate control strategies during the manufacturing process of losartan.

G risk Risk: Thermal Decomposition of this compound synthesis Synthesis Step (Azide Formation) risk->synthesis drying Drying of API risk->drying storage Long-term Storage risk->storage control Control of Reaction Temperature & Time synthesis->control Mitigated by stability Stability-Indicating Analytical Methods synthesis->stability Monitored by purification Effective Purification (e.g., Crystallization) drying->purification Mitigated by drying->stability Monitored by storage->stability Monitored by storage_cond Controlled Storage Conditions storage->storage_cond Mitigated by mitigation Mitigation Strategies

Caption: Risk mitigation workflow for this compound.

Conclusion

While specific, publicly available quantitative data on the thermal stability of isolated this compound is limited, this guide provides a comprehensive framework for its assessment. Based on the chemistry of aryl azides and available information on related compounds, it is prudent to consider this compound as a potentially thermally labile impurity. Rigorous experimental evaluation using the protocols outlined herein is crucial to fully characterize its stability profile. The implementation of appropriate control strategies during manufacturing and storage is essential to ensure the quality and safety of losartan-containing drug products. Further research to generate and publish specific thermal analysis data for this compound would be highly beneficial to the pharmaceutical industry.

References

Methodological & Application

Detecting Losartan Azide: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing need for robust analytical methods for the detection of potentially genotoxic impurities in pharmaceutical products, this application note provides a detailed overview of established techniques for the quantification of losartan (B1675146) azide (B81097) and other azido (B1232118) impurities in losartan drug substances and formulations. This document is intended to guide researchers, scientists, and drug development professionals in implementing reliable and sensitive methods to ensure the safety and quality of angiotensin II receptor blocker (ARB) medications.

The presence of azido impurities, such as 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT), in sartan drugs is a significant concern due to their potential mutagenic properties.[1] These impurities can form as byproducts during the synthesis of the active pharmaceutical ingredient (API).[2] Regulatory bodies worldwide, guided by frameworks like the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities, mandate strict control of such substances in pharmaceuticals to limit potential carcinogenic risk.[3][4] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is generally set at 1.5 µ g/day , necessitating highly sensitive analytical methods for their detection and quantification.[5][6]

This note details the most widely employed and effective analytical techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) due to its inherent selectivity and sensitivity for trace-level analysis.[2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also discussed as a viable, though typically less sensitive, alternative.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated analytical methods for the detection of azido impurities in sartans. This allows for a direct comparison of the sensitivity and linearity of different approaches.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MS AZBT, AZLS, AZBC, AZIMNot explicitly statedRepeatability < 10% RSD at LOQ levelFive levels of linearity performed> 0.99[1]
LC-MS/MS AZBT, AZBC, AMBBT, AMBBC0.01 - 0.2 ng/mL0.03 - 0.5 ng/mL0.5 - 50 ng/mL> 0.99[7]
HPLC-UV Azide0.57 ng/mL1.89 ng/mL2.0 - 200.0 ng/mL0.9996[8]
HPLC-UV Azide0.17 µg/g0.84 µg/g0.84 - 101 µg/g0.9999[9]

Note: AZBT = 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole; AZLS = 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole; AZBC = 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile; AZIM = 5-(azidomethyl)-2-butyl-4-chloro-1H-imidazole; AMBBT = Azidomethyl-biphenyl-tetrazole impurity; AMBBC = Azidomethyl-biphenyl-carbonitrile impurity.

Experimental Protocols

Protocol 1: LC-MS/MS for the Quantification of Four Azido Impurities in Losartan Potassium API

This protocol is based on a validated method for the simultaneous determination of AZBT, AZLS, AZBC, and AZIM.[1]

1. Sample Preparation:

  • Accurately weigh 7.5 mg of the losartan potassium API into a 5 mL volumetric flask.

  • Add 2.5 mL of diluent (specify diluent composition, e.g., Acetonitrile/Water) to the flask. For recovery studies, a second flask should be prepared with 2.5 mL of diluent spiked with a known concentration of the azido impurity standards.

  • Sonicate the flasks until the sample is completely dissolved.

  • Make up the volume to 5 mL with the diluent.

  • Filter the solution using a 0.45 µm nylon syringe filter prior to injection.[1]

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled with a triple quadrupole mass spectrometer.[1]

  • Column: Details to be specified based on the application (e.g., C18, dimensions, particle size).

  • Mobile Phase A: Specify aqueous component (e.g., 0.1% Formic acid in Water).

  • Mobile Phase B: Specify organic component (e.g., Acetonitrile).

  • Gradient Program: 0-8 min, 60% B; 8-9 min, 60% to 95% B; 9-17 min, 95% B; 17-17.1 min, 95% back to 60% B; 18 min, STOP.[1]

  • Flow Rate: Specify flow rate (e.g., 0.4 mL/min).

  • Injection Volume: Specify injection volume (e.g., 5 µL).

  • Column Temperature: Specify temperature (e.g., 40 °C).

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized transitions for each azido impurity need to be determined. For example:

    • AZBT: Precursor Ion -> Product Ion

    • AZLS: Precursor Ion -> Product Ion

    • AZBC: Precursor Ion -> Product Ion

    • AZIM: Precursor Ion -> Product Ion

  • Other Parameters: Dwell time, collision energy, and other instrument-specific parameters should be optimized for maximum sensitivity.

4. Data Analysis:

  • Quantify the azido impurities using a calibration curve prepared from certified reference standards.

  • The regression coefficient for the linearity should be greater than 0.99.[1]

  • The repeatability at the LOQ level should be less than 10% RSD.[1]

Protocol 2: HPLC-UV for the Determination of Azide Impurity in Sartans

This protocol provides a general framework for the analysis of azide impurities using HPLC with UV detection, a more accessible technique in many laboratories.[8][9]

1. Sample Preparation:

  • Dissolve the sartan drug substance in a suitable solvent (e.g., 0.1 M NaOH).[9]

  • Adjust the pH to 4.5 with an appropriate acid (e.g., 20% H3PO4) to precipitate the API.[9]

  • Dilute the sample with water.

  • Filter the solution through a 0.45 µm membrane filter to remove the precipitated API.[9]

  • The resulting supernatant is then analyzed.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A reversed-phase column such as a C18 column is typically used.[10][11]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of a buffered aqueous phase and an organic solvent like acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.[11]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • UV Detection: Wavelength should be optimized for the azide impurity, for instance, 205 nm.[9]

3. Data Analysis:

  • Quantification is performed using an external standard calibration curve.

  • Method validation should be performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, LOD, and LOQ.[9][12]

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis weigh Weigh Losartan API dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate makeup Make up to Volume sonicate->makeup filter Filter (0.45 µm) makeup->filter inject Inject Sample filter->inject column Chromatographic Column inject->column gradient Gradient Elution column->gradient esi Electrospray Ionization gradient->esi mrm MRM Acquisition esi->mrm detector Mass Detector mrm->detector quantify Quantification detector->quantify report Report Results quantify->report experimental_workflow_hplcuv cluster_sample_prep Sample Preparation cluster_hplc_separation HPLC Separation cluster_uv_detection UV Detection cluster_data_analysis Data Analysis dissolve_naoh Dissolve Sartan in NaOH adjust_ph Adjust pH to Precipitate API dissolve_naoh->adjust_ph filter_api Filter to Remove API adjust_ph->filter_api inject Inject Supernatant filter_api->inject column Reversed-Phase Column inject->column elution Isocratic/Gradient Elution column->elution uv_detector UV Detector elution->uv_detector quantify Quantification via Calibration uv_detector->quantify report Report Results quantify->report

References

Application Note: Quantification of Losartan Azide in Pharmaceutical Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of the potentially mutagenic losartan (B1675146) azide (B81097) impurity in losartan potassium pharmaceutical formulations. The described protocol is tailored for researchers, scientists, and drug development professionals in a quality control (QC) environment. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine analysis and stability studies of losartan drug products.

Introduction

Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1] During the synthesis of losartan, the use of sodium azide as a reagent can lead to the formation of azide impurities.[1] These azide-containing compounds are considered potentially mutagenic, and their presence in the final drug product must be strictly controlled to ensure patient safety.[1] Regulatory agencies have set stringent limits for such impurities, necessitating the development of sensitive and reliable analytical methods for their detection and quantification. This document provides a detailed protocol for an HPLC-UV method for the determination of losartan azide impurity in pharmaceutical dosage forms.

Experimental

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Hydro RP C18 column (250 mm x 4.6 mm, 4 µm particle size) or equivalent.[2]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)[2][3]

    • Sodium hydroxide (B78521) (analytical grade)[2]

    • Water (HPLC grade)

    • This compound reference standard

    • Losartan Potassium reference standard

Chromatographic Conditions

A gradient HPLC method is employed for the optimal separation of this compound from the active pharmaceutical ingredient (API) and other impurities.

ParameterValue
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program A time-based gradient program should be optimized for baseline separation. A suggested starting point is a linear gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over a sufficient runtime to elute all components of interest.
Flow Rate 1.0 mL/min[3]
Column Temperature 35 °C[3]
Detection Wavelength 205 nm[2]
Injection Volume 10 µL

Protocols

1. Preparation of Standard Solutions

  • This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to at least 150% of the specification limit for this compound.

2. Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder not fewer than 20 losartan potassium tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of losartan potassium into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the losartan and extraction of the azide impurity.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter.[2] The filtrate is the sample solution.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2]

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The correlation coefficient (r²) was found to be greater than 0.999.[2]

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The recovery was found to be within the acceptable range of 94.0% to 103.0%.[2]

Precision

The precision of the method was evaluated by performing replicate injections of the standard solution. The relative standard deviation (%RSD) for both repeatability (intra-day precision) and intermediate precision (inter-day precision) was found to be less than 5%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for this compound were determined based on the signal-to-noise ratio. The LOQ was established as 0.84 µg/g (ppm) of azide relative to the losartan API.[2]

Data Presentation

Table 1: HPLC Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999[2]≥ 0.998
Accuracy (% Recovery) 94.0% - 103.0%[2]80.0% - 120.0%
Precision (%RSD) < 5.0%≤ 5.0%
LOD 0.17 µg/g[2]Reportable
LOQ 0.84 µg/g[2]Reportable

Visualizations

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh and Powder Tablets weigh_powder Accurately weigh tablet powder start->weigh_powder dissolve Add diluent and sonicate weigh_powder->dissolve dilute Dilute to final volume dissolve->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject sample into HPLC filter->inject separate Chromatographic Separation (Hydro RP C18 Column) inject->separate detect UV Detection at 205 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify this compound (External Standard Method) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound in tablets.

Validation cluster_params Validation Parameters MethodValidation Method Validation (ICH) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability IntermediatePrecision Intermediate Precision (Inter-day) Precision->IntermediatePrecision

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound impurity in pharmaceutical formulations. The method is specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis. The low LOD and LOQ make it suitable for detecting the impurity at trace levels, ensuring the safety and quality of losartan potassium drug products.

References

Application Note: Ultrasensitive Quantification of Losartan Azide Impurities in Losartan Potassium API by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Losartan (B1675146) is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1][2] During its synthesis, potentially mutagenic azido (B1232118) impurities can form, which poses a significant safety concern.[1][2][3] These impurities, such as 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT), are derived from precursors like sodium azide (B81097) used in the creation of the tetrazole ring, a key structural component of sartan drugs.[1][2][3] Regulatory bodies require strict control and monitoring of these genotoxic impurities to trace levels.[3][4]

This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of various azido impurities in losartan active pharmaceutical ingredients (API). The method is suitable for quality control laboratories and regulatory submissions, ensuring the safety and purity of losartan drug substances. LC-MS/MS is an ideal analytical technique for this purpose due to its inherent selectivity and sensitivity, allowing for the detection of trace-level impurities.[3]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade).

  • Reference Standards: Losartan Potassium and certified reference standards of azido impurities (e.g., AZBT, AZBC, AMBBT, AMBBC).

  • Sample Diluent: Water:Acetonitrile (20:80 v/v) or as specified in the chosen preparation method.

Standard Solution Preparation
  • Primary Stock Solution (1 µg/mL): Accurately weigh and dissolve 1 mg of each azido impurity reference standard in 100 mL of 80% acetonitrile. Further dilute to achieve a final concentration of 1 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the sample diluent to achieve final concentrations ranging from 0.5 ng/mL to 50 ng/mL.[5]

Sample Preparation (Losartan API)
  • Weighing: Accurately weigh 100 mg of the losartan potassium API into a conical tube.[6]

  • Dissolution: Add 100 mL of the sample diluent (Water:Acetonitrile, 20:80 v/v).[6]

  • Extraction: Vortex the sample until the API is fully dissolved. For samples with solubility issues, sonication for 10 minutes can be applied.[3][6]

  • Centrifugation: Centrifuge the solution at 4,000 rpm for 10 minutes.[6]

  • Final Sample: Transfer the supernatant into an HPLC vial for injection into the LC-MS/MS system. An injection volume of 5 µL is recommended.[6]

LC-MS/MS Method Parameters

The following tables outline the optimized conditions for the chromatographic separation and mass spectrometric detection of losartan azide impurities.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
LC System UHPLC System (e.g., Shimadzu Nexera X3, Agilent 1290 Infinity II)
Column Shim-pack™ GIST C18 (3.0 mm I.D. x 100 mm, 3 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in 95% Acetonitrile[6]
Gradient Elution 0-8 min (60% B); 8-9 min (60-95% B); 9-17 min (95% B); 17-17.1 min (95-60% B); 18 min (Stop)[2]
Flow Rate 0.4 mL/min[6]
Column Temperature 40 °C[6]

| Injection Volume | 5 µL[6] |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole (e.g., Shimadzu LCMS-8050, Agilent 6470)
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Acquisition Mode Multiple Reaction Monitoring (MRM)[3]
Nebulizing Gas Flow 3 L/min[6]
Heating Gas Flow 10 L/min[6]
Interface Temperature 300 °C[6]
DL Temperature 250 °C[6]

| Heat Block Temperature | 400 °C[6] |

Data Presentation and Results

MRM Transitions

Quantification of the target azido impurities was performed using optimized MRM transitions, ensuring high selectivity and sensitivity.

Table 3: Optimized MRM Transitions for this compound Impurities

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
AZBT 262.1 235.1 -9
AZBC 247.1 179.1 -23
AMBBT 460.1 405.1 -11
AMBBC 445.1 192.1 -22

Data compiled from Shimadzu Application Note.[6]

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines, demonstrating excellent performance for its intended purpose.[7]

Table 4: Summary of Method Validation Data

Parameter Result
Linearity Range 0.5 - 50 ng/mL[5]
Correlation Coefficient (r²) > 0.99 for all compounds[5][6]
Limit of Quantification (LOQ) 0.03 - 0.5 ng/mL[5][6]
Limit of Detection (LOD) 0.01 - 0.2 ng/mL[5]
Accuracy (Recovery) 84% - 116%[5][6]

| Precision (%RSD) | < 10% at LOQ level[2][8] |

Visualizations

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below. This streamlined process ensures efficiency and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh 100 mg Losartan API dissolve 2. Add 100 mL Diluent (20:80 ACN:H2O) weigh->dissolve extract 3. Vortex / Sonicate dissolve->extract centrifuge 4. Centrifuge (4000 rpm, 10 min) extract->centrifuge inject 5. Inject 5 µL Supernatant centrifuge->inject separate 6. Chromatographic Separation (C18) inject->separate detect 7. MS Detection (Positive ESI, MRM) separate->detect integrate 8. Peak Integration detect->integrate quantify 9. Quantification vs. Calibration Curve integrate->quantify report 10. Report Results (ppm) quantify->report

Figure 1. General workflow for the analysis of this compound impurities.
Method Validation Logic

A robust analytical method is built upon several key validation parameters that ensure its reliability, accuracy, and precision for quantitative analysis.

G cluster_quant method Reliable & Validated LC-MS/MS Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (% RSD) method->precision sensitivity Sensitivity (LOD/LOQ) method->sensitivity robustness Robustness method->robustness

Figure 2. Key parameters for analytical method validation.

Conclusion

This application note presents a validated, sensitive, and reliable LC-MS/MS method for the quantification of four potentially mutagenic azido impurities in losartan potassium API.[2] The sample preparation is straightforward, and the analytical method demonstrates excellent linearity, accuracy, and precision, with a low limit of quantification suitable for trace-level analysis.[2][5][6] This method can be readily implemented in quality control laboratories to monitor the levels of azido impurities, ensuring that losartan products meet the stringent safety requirements set by regulatory agencies.

References

Application Notes and Protocols for the Development of a Losartan Azide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan is an angiotensin II receptor blocker widely used in the treatment of hypertension. During its synthesis, several impurities can be formed, one of which is Losartan Azide (B81097) (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole). Due to its potential mutagenic properties, regulatory agencies require strict control of this impurity in the final drug product. The development of a well-characterized reference standard for Losartan Azide is therefore crucial for accurate analytical method development, validation, and routine quality control testing.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of a this compound reference standard.

Synthesis of this compound

The synthesis of this compound is typically not a direct objective in the manufacturing of Losartan but rather an undesired side reaction. However, for the purpose of preparing a reference standard, a targeted synthesis can be devised. A plausible route involves the conversion of the hydroxymethyl group of Losartan to an azide.

Reaction Scheme:

  • Step 1: Protection of the tetrazole group of Losartan.

  • Step 2: Conversion of the primary alcohol to a leaving group (e.g., mesylate or tosylate).

  • Step 3: Nucleophilic substitution with sodium azide.

  • Step 4: Deprotection of the tetrazole group.

A more direct, albeit potentially lower-yielding, approach for small-scale synthesis is the direct azidation of Losartan's hydroxymethyl group using a reagent like diphenylphosphoryl azide (DPPA).

Experimental Protocol: Synthesis via DPPA
  • Dissolution: Dissolve Losartan potassium (1.0 eq) in a suitable anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add diphenylphosphoryl azide (DPPA, 1.5 eq) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is critical to ensure the high purity required for a reference standard. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Chromatographic System: Utilize a preparative HPLC system equipped with a suitable stationary phase. A reversed-phase C18 column is a common choice for this type of compound.

  • Mobile Phase: Employ a gradient elution using a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.

  • Purity Check: Analyze the collected fractions using an analytical HPLC method to confirm their purity.

  • Pooling and Concentration: Pool the fractions with the desired purity and concentrate them under reduced pressure to remove the majority of the solvent.

  • Lyophilization: Lyophilize the concentrated solution to obtain the purified this compound as a solid.

Table 1: Illustrative Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 250 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 30 minutes
Flow Rate 80 mL/min
Detection UV at 220 nm
Injection Volume 5-10 mL (of a concentrated solution)

Characterization and Certification of the Reference Standard

A comprehensive characterization is necessary to confirm the identity and establish the purity of the this compound reference standard. This involves a battery of spectroscopic and chromatographic techniques.

Identity Confirmation

Table 2: Spectroscopic and Mass Spectrometric Data for this compound

TechniqueExpected Results
¹H NMR Characteristic shifts for the aromatic, imidazole (B134444), butyl chain, and methylene (B1212753) protons. The methylene protons adjacent to the azide group will show a distinct chemical shift compared to the starting material.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the biphenyl, tetrazole, and imidazole rings, as well as the butyl chain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of this compound (C₂₂H₂₂ClN₉). High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.
Infrared (IR) Spectroscopy A characteristic strong absorption band for the azide (-N₃) stretching vibration, typically in the range of 2100-2160 cm⁻¹.
Purity Determination

The purity of the reference standard should be determined using multiple methods to ensure accuracy.

Table 3: Purity Assessment Methods

MethodPurposeAcceptance Criteria
HPLC-UV Quantify the main peak and any related impurities.Purity ≥ 99.5%
LC-MS Identify and quantify trace-level impurities.Individual impurities ≤ 0.10%
Thermogravimetric Analysis (TGA) Determine the content of volatile matter (e.g., residual solvents, water).Loss on drying ≤ 0.5%
Karl Fischer Titration Specifically quantify the water content.Water content ≤ 0.5%
Residual Solvent Analysis (GC-HS) Quantify any remaining organic solvents from the synthesis and purification.As per ICH Q3C guidelines
Potency Assignment

The potency of the reference standard is calculated by taking into account the purity and the content of non-active components.

Potency (%) = [100% - (% Water + % Residual Solvents + % Non-volatile Residue)] x Purity by HPLC (%) / 100

Stability, Storage, and Handling

A stability study should be conducted to establish the re-test date and appropriate storage conditions for the reference standard.

  • Storage: Store the reference standard in a well-sealed container, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C).

  • Handling: Handle the material in a well-ventilated area, using appropriate personal protective equipment (PPE), as azido (B1232118) compounds can be potentially hazardous.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A Losartan B Crude this compound A->B Azidation (e.g., DPPA, DBU) C Preparative HPLC B->C D Pure Fractions C->D Fraction Collection E Purified this compound (Solid) D->E Pooling & Lyophilization

Synthesis and Purification Workflow

Reference_Standard_Characterization cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_certification Certification NMR 1H & 13C NMR Potency Potency Assignment NMR->Potency MS Mass Spectrometry MS->Potency IR Infrared Spectroscopy IR->Potency HPLC HPLC-UV HPLC->Potency LCMS LC-MS LCMS->Potency TGA Thermogravimetric Analysis TGA->Potency KF Karl Fischer KF->Potency CoA Certificate of Analysis Potency->CoA Purified_Product Purified this compound Purified_Product->NMR Purified_Product->MS Purified_Product->IR Purified_Product->HPLC Purified_Product->LCMS Purified_Product->TGA Purified_Product->KF

Characterization and Certification Pathway

Conclusion

The development of a high-purity reference standard for this compound is a critical activity for ensuring the quality and safety of Losartan drug products. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, purification, and characterization of this important impurity standard. Adherence to these or similar rigorous scientific principles is essential for the establishment of a reliable and accurate reference material.

Application Notes and Protocols: Use of Losartan Azide in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan (B1675146) is a potent and selective antagonist of the Angiotensin II receptor type 1 (AT1), a G-protein coupled receptor (GPCR) that plays a critical role in blood pressure regulation.[1][2][3] Its primary therapeutic application is in the treatment of hypertension.[4] Losartan exerts its effect by competitively inhibiting the binding of Angiotensin II to the AT1 receptor, thereby blocking its downstream signaling pathways that lead to vasoconstriction and aldosterone (B195564) secretion.[2][5]

Losartan azide (B81097) is a derivative of losartan that incorporates an azide moiety. This functional group makes it a valuable tool in pharmaceutical sciences, particularly in the realm of "click chemistry."[6][7][8] The azide group can be used for the facile covalent attachment of reporter molecules, such as fluorescent dyes or biotin, or for conjugation to other molecules of interest. In the context of competitive binding assays, losartan azide can be used as a competitor to determine the binding affinity of other unlabeled compounds for the AT1 receptor. This document provides detailed protocols and application notes for the use of this compound in competitive binding assays.

Principle of Competitive Binding Assays

Competitive binding assays are a fundamental technique in pharmacology for characterizing the interaction of ligands with their receptors. The principle of the assay is the competition between a labeled ligand (typically radiolabeled) and an unlabeled test compound (in this case, this compound or other test compounds) for a finite number of receptor binding sites. By measuring the amount of labeled ligand bound to the receptor at various concentrations of the unlabeled compound, the binding affinity of the test compound can be determined. The data are typically plotted as a sigmoidal curve, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the labeled ligand) can be calculated. The IC50 value can then be converted to a Ki (inhibition constant), which represents the binding affinity of the unlabeled compound for the receptor.

Quantitative Data: Binding Affinity of Angiotensin II Receptor Antagonists

The following table summarizes the binding affinities of losartan and other AT1 receptor antagonists, as determined by radioligand binding studies. While specific data for this compound is not extensively published, its binding affinity is expected to be comparable to that of losartan.

CompoundpKi (mean ± S.E.M.)Assay SystemReference
Candesartan8.61 ± 0.21Wild-type AT1 receptors in COS-7 cells[9][10]
Telmisartan8.19 ± 0.04Wild-type AT1 receptors in COS-7 cells[9][10]
Valsartan7.65 ± 0.12Wild-type AT1 receptors in COS-7 cells[9][10]
Losartan 7.17 ± 0.07 Wild-type AT1 receptors in COS-7 cells [5][9][10]
CompoundIC50Assay SystemReference
Losartan 20 nM Competition with [125I]Sar1Ile8-Angiotensin II binding to AT1 receptors[5]
Losartan (6.0 +/- 0.9) x 10-8 M Inhibition of 125I-[Sar1,Ile8]Ang II binding in rat adrenal cortex[5]
Losartan (1.3 +/- 0.5) x 10-7 M Inhibition of 125I-[Sar1,Ile8]Ang II binding in rat liver[5]

Signaling Pathway of the AT1 Receptor and Inhibition by this compound

The AT1 receptor is a canonical GPCR. Upon binding of its endogenous ligand, Angiotensin II, the receptor undergoes a conformational change that activates intracellular G-proteins, primarily Gq/11. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), collectively leading to various cellular responses, including vasoconstriction. This compound, as a competitive antagonist, prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting this signaling cascade.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Losartan_Azide This compound Losartan_Azide->AT1R Inhibits Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: AT1 Receptor Signaling and this compound Inhibition.

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay Using this compound

This protocol describes a competitive binding assay to determine the affinity of test compounds for the AT1 receptor using this compound as a reference competitor against a radiolabeled ligand.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Angiotensin II or [125I]Sar1,Ile8-Angiotensin II.

  • Unlabeled Competitors: this compound (as a reference) and other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Experimental Workflow:

Competitive_Binding_Workflow Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Dispense_Radioligand Dispense Radioligand (e.g., [3H]-Angiotensin II) Prepare_Reagents->Dispense_Radioligand Add_Competitor Add Unlabeled Competitor (this compound or Test Compound) Dispense_Radioligand->Add_Competitor Add_Membranes Add AT1 Receptor Membranes Add_Competitor->Add_Membranes Incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) Add_Membranes->Incubate Filter Rapid Filtration (Separate Bound from Free Ligand) Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (IC50 and Ki Determination) Measure->Analyze

Caption: Competitive Binding Assay Workflow.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and test compounds in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding: 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM).

      • Competition: 25 µL of each concentration of this compound or test compound.

    • Add 25 µL of the diluted radioligand to all wells.

    • Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50:

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable chemical probe for studying the AT1 receptor. Its use in competitive binding assays allows for the determination of the binding affinities of novel compounds. The azide functionality also provides a versatile handle for further "click chemistry" applications, enabling the development of more complex molecular tools for receptor research. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.

References

Application Notes and Protocols: Synthesis of Losartan Azide for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of losartan (B1675146) azide (B81097), a critical compound for various research applications, including its use as a reference standard in impurity profiling of losartan potassium drug products. The synthesis is adapted from established industrial processes where losartan azide is an identified impurity.

Introduction

This compound, chemically known as 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, is a potential mutagenic impurity that can form during the synthesis of the angiotensin II receptor antagonist, losartan.[1][2] Its synthesis for research purposes is essential for the development of analytical methods to detect and quantify its presence in pharmaceutical preparations, ensuring the safety and quality of the final drug product. The protocol described herein focuses on the intentional synthesis of this compound from a key losartan intermediate.

Chemical Structures
  • This compound:

    • CAS Number: 727718-93-6[3][4]

    • Molecular Formula: C₂₂H₂₂ClN₉[4][5][6]

    • Molecular Weight: 447.9 g/mol [4][6]

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of a cyano-containing losartan intermediate with an azide reagent. This process is analogous to the formation of the tetrazole ring in the synthesis of losartan itself.

Synthesis_Pathway Cyano_Intermediate 2-n-butyl-4-chloro-1-[2'-cyanobiphenyl-4-ylmethyl]-5-(hydroxymethyl)imidazole Losartan_Azide This compound Cyano_Intermediate->Losartan_Azide Toluene (B28343), Heat Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Losartan_Azide Catalyst Triethylamine (B128534) Hydrochloride Catalyst->Losartan_Azide

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
2-n-butyl-4-chloro-1-[2'-cyanobiphenyl-4-ylmethyl]-5-(hydroxymethyl)imidazole≥98% PurityCommercial Source
Sodium Azide (NaN₃)Reagent GradeCommercial Source
Triethylamine Hydrochloride (TEA·HCl)Reagent GradeCommercial Source
TolueneAnhydrousCommercial Source
n-ButanolReagent GradeCommercial Source
Triphenylphosphine (B44618) (PPh₃)Reagent GradeCommercial Source
Sodium Hydroxide (B78521) (NaOH)ACS GradeCommercial Source
Hydrochloric Acid (HCl)ACS GradeCommercial Source
Dichloromethane (B109758) (CH₂Cl₂)ACS GradeCommercial Source
WaterDeionizedIn-house
Saturated Sodium Chloride SolutionLaboratory GradeIn-house
Activated CarbonLaboratory GradeCommercial Source
Protocol 1: Synthesis of this compound

This protocol is adapted from procedures described in patent literature for the synthesis of losartan, where this compound is a known impurity.[7][8]

Procedure:

  • To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 40 g of toluene.

  • With slow stirring, add 20 g of the cyano-containing intermediate (2-n-butyl-4-chloro-1-[2'-cyanobiphenyl-4-ylmethyl]-5-(hydroxymethyl)imidazole), 10.3 g of sodium azide, and 18 g of triethylamine hydrochloride.[7][8]

  • Heat the reaction mixture to 90-95°C and maintain this temperature for 35-45 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).[7][8]

  • After the reaction is complete, cool the mixture to 60-70°C and add 40 g of water.[7][8]

  • Allow the mixture to stand and separate into three layers. The middle, oily layer contains the product.[7]

  • Carefully separate and collect the middle layer.

Protocol 2: Purification of this compound

This purification protocol is designed to remove unreacted starting materials and other impurities.

Procedure:

  • Dissolve the collected middle layer from Protocol 1 in 40 mL of n-butanol.[7]

  • Wash the organic solution twice with 20 g of saturated sodium chloride solution.[7]

  • To remove residual azide ions, add 1.0 g of triphenylphosphine and 0.8 g of activated carbon to the n-butanol solution.[7]

  • Heat the mixture to 50-60°C and stir for 2 hours for decolorization.[7]

  • Hot filter the solution and wash the filter cake with 10 mL of n-butanol.[7]

  • Combine the filtrates and evaporate the solvent under reduced pressure at a temperature between 50-80°C.[7]

  • The resulting residue is the crude this compound. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Saponification and Acidification (Optional, for isolation of the free acid)

This protocol can be used if the final product is desired as the free acid form.

Procedure:

  • To the dried residue from Protocol 2, add a solution of 7.7 g of concentrated sodium hydroxide in 160 g of water.[7]

  • Stir the mixture until the solid is completely dissolved.

  • Extract the aqueous layer twice with 10 g of toluene to remove non-polar impurities.[7]

  • To the aqueous layer, add 80 mL of dichloromethane.[7]

  • Cool the mixture to 10-15°C and slowly add 7.5% hydrochloric acid to adjust the pH to 3-4.[7]

  • Maintain the temperature at 10-15°C for 1 hour, then cool to 0-5°C for another hour to facilitate precipitation.[7]

  • Filter the precipitate, wash the filter cake with 20 mL of dichloromethane and 40 g of water.[7]

  • Dry the solid under reduced pressure to obtain the purified this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation (Optional) Start Combine Reactants: - Cyano Intermediate - Sodium Azide - TEA·HCl - Toluene Reaction Heat to 90-95°C (35-45 hours) Start->Reaction Quench Cool and Add Water Reaction->Quench Separation Separate Middle Oily Layer Quench->Separation Dissolve Dissolve in n-Butanol Separation->Dissolve Wash Wash with Sat. NaCl Dissolve->Wash Treat Treat with PPh3 and Activated Carbon Wash->Treat Filter Hot Filtration Treat->Filter Evaporate Evaporate Solvent Filter->Evaporate Saponify Saponify with NaOH Evaporate->Saponify Extract Extract with Toluene Saponify->Extract Acidify Acidify with HCl Extract->Acidify Precipitate Precipitate and Filter Acidify->Precipitate Dry Dry Product Precipitate->Dry Final_Product Final_Product Dry->Final_Product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes the typical quantities and yields based on the described protocols, adapted from patent examples.[7][8]

ParameterValueUnit
Starting Materials
Cyano-containing Intermediate20.0g
Sodium Azide10.3g
Triethylamine Hydrochloride18.0g
Toluene (solvent)40.0g
Purification Reagents
n-Butanol40mL
Triphenylphosphine1.0 - 2.0g
Activated Carbon0.8g
Yield
Theoretical Yield of this compound~21.5g
Expected Actual Yield19.5 - 20.2g
Yield Percentage88 - 91%
Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic azide functional group stretch.

Commercial suppliers of this compound reference standards provide comprehensive characterization data, including ¹H-NMR, Mass Spectrometry, and HPLC.[4]

Safety Precautions
  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrazoic acid gas.

  • Organic solvents are flammable. Work away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

These protocols provide a comprehensive guide for the synthesis of this compound for research applications. Adherence to these procedures and safety precautions is essential for a successful and safe synthesis.

References

protocols for handling and storage of losartan azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Losartan (B1675146) Azide (B81097)

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the safe handling, storage, and analysis of losartan azide (CAS No: 727718-93-6). This compound is a potential impurity in the synthesis of Losartan, an angiotensin II receptor antagonist.[1] Due to the presence of the azide functional group, this compound requires specific handling and storage procedures to ensure laboratory safety and maintain its integrity. These protocols cover material safety, proper storage conditions, and analytical procedures for purity assessment.

Introduction

This compound, chemically known as 5-[4'-[[5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl]methyl][1,1'-biphenyl]-2-yl]-2H-tetrazole, is a critical reference standard for quality control in the manufacturing of Losartan.[2] Organic azides are known to be energetic materials and can be sensitive to heat, shock, and light.[3][4] Therefore, adherence to strict safety and handling protocols is paramount. These application notes provide comprehensive guidance for researchers and drug development professionals.

Safety and Handling Protocols

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, consider additional protective clothing.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if adequate ventilation is not available, a NIOSH-approved respirator is required.[6]

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required when handling the solid material to minimize inhalation exposure.[7]

  • Ensure an eyewash station and safety shower are readily accessible.

Handling Procedures
  • Avoid the formation of dust and aerosols.[6]

  • Do not use metal spatulas for weighing and transferring, as azides can form explosive salts with some metals.[5] Use ceramic or plastic spatulas.

  • Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[3]

  • Keep away from heat, sparks, and open flames. Organic azides can be thermally unstable.

  • Do not work alone when handling this compound.[5]

Spill and Waste Disposal
  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material in a sealed container for disposal. Ensure adequate ventilation during cleanup.[6]

  • Waste Disposal: Dispose of this compound waste in a designated, clearly labeled container for azide waste.[4] Do not mix with other chemical waste streams, especially acidic waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Storage Protocols

Proper storage is crucial for maintaining the stability and integrity of this compound.

Storage Conditions
  • Temperature: For long-term storage, this compound should be stored at -20°C or in a refrigerator at 2-8°C.[8][9][10]

  • Container: Keep the container tightly sealed to prevent moisture ingress.

  • Light: Protect from light.[3] Store in an amber vial or in a light-blocking secondary container.

  • Incompatibilities: Store away from incompatible materials such as strong acids and oxidizing agents.[7]

Stability

Under recommended storage conditions at -20°C, this compound is stable for at least four years.[8]

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 727718-93-6[8]
Molecular Formula C₂₂H₂₂ClN₉[8]
Molecular Weight 447.9 g/mol [8]
Appearance Solid[8]
Purity ≥95%[8]
Table 2: Recommended Storage and Handling Conditions
ParameterRecommendationReference(s)
Storage Temperature Long-term: -20°C; Short-term: 2-8°C[8][9][10]
Light Sensitivity Protect from light[3]
Handling Environment Chemical fume hood with good ventilation[7]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[5]
Incompatible Materials Strong acids, oxidizing agents, heavy metals[3][5]

Experimental Protocols

Protocol for Purity Assessment by HPLC-UV

This protocol describes a general method for the determination of the purity of this compound using High-Performance Liquid Chromatography with UV detection. This method is adapted from established procedures for the analysis of losartan and its impurities.[2][11]

5.1.1 Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • 0.45 µm syringe filters

5.1.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

  • Analytical balance

  • pH meter

  • Sonicator

5.1.3 Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in water. Adjust pH if necessary.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to dissolve.

  • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

5.1.4 Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min[11]

  • Detection Wavelength: 220 nm[11]

  • Column Temperature: 35°C[11]

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 75 25
    20 25 75
    25 25 75
    26 75 25

    | 30 | 75 | 25 |

5.1.5 Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment ppe Don Personal Protective Equipment risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh using non-metal spatula fume_hood->weigh handle Handle with care, avoid dust weigh->handle store Store at -20°C or 2-8°C handle->store spill Spill Cleanup Protocol handle->spill If spill occurs waste Dispose in designated azide waste handle->waste seal Keep container tightly sealed store->seal protect Protect from light seal->protect

Caption: Workflow for the safe handling and storage of this compound.

HPLC_Protocol_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A & B) prep_standard Prepare Standard Solution prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution prep_mobile_phase->prep_sample equilibrate Equilibrate HPLC System prep_standard->equilibrate prep_sample->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_standard Inject Standard Solution inject_blank->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Experimental workflow for the purity assessment of this compound by HPLC.

References

Application Notes and Protocols for Losartan Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan (B1675146), a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is widely used in the treatment of hypertension. The introduction of an azide (B81097) functional group to the losartan scaffold creates "losartan azide," a versatile chemical probe for "click chemistry" applications. This powerful and highly efficient conjugation method allows for the covalent ligation of this compound to a wide array of alkyne-containing molecules, including fluorescent dyes, affinity tags, and complex biological macromolecules.

These application notes provide detailed protocols for the synthesis of a key this compound precursor and its subsequent use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The primary application highlighted is the development of targeted probes for studying the AT1 receptor, a key player in cardiovascular regulation.

Angiotensin II / AT1 Receptor Signaling Pathway

Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to physiological responses such as vasoconstriction, inflammation, and cellular growth. By blocking this interaction, losartan and its derivatives can be used to modulate these pathways and as tools to study their function.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2->Physiological_Effects PKC->Physiological_Effects Synthesis_Workflow Losartan_K Losartan Potassium Trityl_Protection Trityl Protection Losartan_K->Trityl_Protection Trityl_Losartan Trityl-Protected Losartan Trityl_Protection->Trityl_Losartan Azide_Formation Azide Formation (DPPA) Trityl_Losartan->Azide_Formation Trityl_Azido_Losartan Trityl-Protected Azido-Losartan Azide_Formation->Trityl_Azido_Losartan CuAAC_Workflow Azido_Losartan Trityl-Protected Azido-Losartan CuAAC CuAAC Reaction Azido_Losartan->CuAAC Alkyne Alkyne-containing Molecule Alkyne->CuAAC Protected_Product Protected Triazole Product CuAAC->Protected_Product Deprotection Deprotection (e.g., TFA) Protected_Product->Deprotection Final_Product Final Triazole Product Deprotection->Final_Product

Application Note: High-Sensitivity Analysis of Losartan Azide Impurities in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Losartan (B1675146) is a widely prescribed angiotensin II receptor blocker for the treatment of hypertension.[1] During its synthesis, potentially mutagenic azido (B1232118) impurities can form, necessitating rigorous analytical monitoring to ensure patient safety.[2][3] These impurities, such as 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT), are derived from the use of reagents like sodium azide (B81097) in the formation of the tetrazole ring.[2][4] Regulatory bodies worldwide require sensitive and robust analytical methods for the detection and quantification of such impurities in both the active pharmaceutical ingredient (API) and the finished drug product.[5]

This application note provides a detailed protocol for the sample preparation and analysis of losartan azide impurities in losartan potassium tablets using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is designed for high sensitivity and specificity, enabling accurate quantification at trace levels.

Experimental Workflow Overview

The overall workflow for the analysis of this compound impurities in tablets involves sample extraction from the tablet matrix, followed by separation and detection using LC-MS/MS. A divert valve is recommended to prevent contamination of the mass spectrometer with the high-concentration losartan peak.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tab_powder Weigh and Powder Tablets dissolve Dissolve in Diluent tab_powder->dissolve sonicate Sonicate dissolve->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, 18 MΩ·cm), Formic acid (LC-MS grade).

  • Standards: Losartan potassium reference standard, certified reference standards for this compound impurities (e.g., AZBT, AZLS, AZBC, AZIM).

  • Sample Preparation: Volumetric flasks, pipettes, analytical balance, ultrasonic bath, centrifuge, 0.22 µm or 0.45 µm syringe filters (nylon or PVDF).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each azide impurity reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions 1:100 with the diluent (e.g., Water:Methanol 10:90 v/v).

  • Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate solutions with the diluent to achieve concentrations ranging from approximately 0.5 ng/mL to 50 ng/mL.

Sample Preparation Protocol for Losartan Potassium Tablets

This protocol is based on methods for sartan APIs and tablets and may require optimization depending on the specific tablet formulation.[6][7][8] Common excipients in losartan potassium tablets include microcrystalline cellulose, lactose (B1674315) monohydrate, pregelatinized starch, and magnesium stearate.

  • Tablet Powdering: Weigh and finely powder a representative number of losartan potassium tablets (e.g., 20 tablets) to ensure homogeneity.

  • Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to 100 mg of losartan potassium into a 100 mL volumetric flask.

  • Extraction:

    • Add approximately 70 mL of diluent (e.g., Water:Acetonitrile 20:80 v/v).[6]

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient and extraction from the excipients.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Clarification:

    • Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000-4500 rpm for 10-15 minutes.[6][7]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[2]

LC-MS/MS Analytical Method

The following conditions are a composite of established methods and should be optimized for the specific instrument used.[2][6]

Table 1: Chromatographic Conditions

ParameterValue
LC System UHPLC/HPLC system with a binary pump and autosampler
Column C18 or Phenyl-Hexyl column (e.g., 3.0 mm x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Start with a low percentage of B, ramp up to elute impurities, then a high percentage wash. A divert valve should be used to direct the main losartan peak to waste.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizing Gas Flow 3 L/min
Heating Gas Flow 10 L/min
Interface Temperature 300 °C
DL Temperature 250 °C
Heat Block Temperature 400 °C

Table 3: MRM Transitions for Common this compound Impurities [2]

ImpurityChemical NamePrecursor Ion (m/z)Product Ion (m/z)
AZBT 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole278.0235.0
AZLS 5-(4'-((5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole448.0405.0
AZBC 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile252.0207.0
AZIM 5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazole214.0171.0

Method Validation and Performance

The analytical method should be validated according to ICH Q2(R1) guidelines. The following table summarizes typical performance data for the analysis of azide impurities in losartan API, which is expected to be comparable for tablet analysis with appropriate sample preparation.

Table 4: Method Performance Characteristics

ParameterTypical Value
Linearity (r²) > 0.99 for all impurities
LOD 0.01 - 0.2 ng/mL
LOQ 0.03 - 0.5 ng/mL (equivalent to ~0.667 ppm with respect to a 1.5 mg/mL sample concentration)[2]
Accuracy (Recovery) 84 - 116%
Precision (%RSD) < 10% at LOQ level

Formation of this compound Impurity

The primary route for the formation of the tetrazole ring in the synthesis of losartan involves the reaction of a nitrile precursor with an azide, typically sodium azide.[9] Under certain process conditions, side reactions can lead to the formation of azido impurities. The diagram below illustrates a simplified representation of this synthetic step and the potential for impurity formation.

G cluster_reactants Reactants cluster_products Products nitrile Losartan Precursor (Nitrile) C≡N process [2+3] Cycloaddition nitrile->process azide Azide Reagent NaN3 azide->process losartan Losartan Tetrazole Ring impurity This compound Impurity -CH2-N3 process->losartan Desired Reaction process->impurity Side Reaction

Caption: Losartan synthesis and impurity formation.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound impurities in tablet formulations. The sample preparation protocol is straightforward and effective in extracting the analytes from the tablet matrix. This method is suitable for quality control laboratories to ensure that losartan products meet the stringent regulatory requirements for mutagenic impurities.

References

Application Note: A Validated UPLC Method for the Determination of Losartan Azide Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Losartan (B1675146) is an angiotensin II receptor antagonist widely used in the treatment of hypertension. During the synthesis of losartan, a potential genotoxic impurity, losartan azide (B81097) (5-[4'-[[5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl]methyl][1,1'-biphenyl]-2-yl]-2H-tetrazole), can be formed.[1][2][3][4][5] Due to the potential health risks associated with this impurity, regulatory agencies require stringent control and monitoring of its levels in losartan drug substances and finished products.[6][7] This application note describes a sensitive, specific, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of losartan azide in losartan potassium drug substance. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11][12]

Experimental

Instrumentation and Reagents
  • Instrumentation: A Waters ACQUITY UPLC H-Class System equipped with a Quaternary Solvent Manager, Sample Manager with Flow-Through Needle, and a PDA detector was used. Data acquisition and processing were performed using Empower 3 software.

  • Chemicals and Reagents:

    • Losartan Potassium Reference Standard (USP grade)

    • This compound Reference Standard (purity ≥95%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (B1210297) (AR grade)

    • Trifluoroacetic acid (TFA) (AR grade)

    • Deionized water (Milli-Q or equivalent)

Chromatographic Conditions

A summary of the UPLC method conditions is provided in Table 1.

ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 2.8 with TFA
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detection UV at 230 nm
Run Time 5 minutes

Table 1: UPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
3.01090
4.01090
4.19010
5.09010
Preparation of Solutions
  • Diluent: Acetonitrile and water (50:50, v/v)

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Solution for Linearity: Prepare a series of standard solutions by diluting the Standard Stock Solution with diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration.

  • Sample Solution (for Losartan Potassium Drug Substance): Accurately weigh about 50 mg of Losartan Potassium into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. This results in a final concentration of 1000 µg/mL of losartan potassium.

Method Validation

The developed UPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10][11][12]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a solution of losartan potassium, a solution of this compound, and a spiked sample solution containing both losartan potassium and this compound. The method was found to be specific as there was no interference from the blank or the main component (losartan) at the retention time of this compound. The peak for this compound was well-resolved from the losartan peak.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from the LOQ to 1.5 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 0.1 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 3: Linearity Data for this compound

Accuracy

The accuracy of the method was determined by performing recovery studies. A known amount of this compound was spiked into the losartan potassium sample solution at three different concentration levels (50%, 100%, and 150% of the target concentration). Each concentration was prepared in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
50%0.50.4998.00.8
100%1.01.01101.00.5
150%1.51.4898.70.7

Table 4: Accuracy (Recovery) Data for this compound

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution (1 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision LevelParameter% RSD
Repeatability Peak Area< 2.0%
Intermediate Precision Peak Area< 2.0%

Table 5: Precision Data for this compound

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established at a signal-to-noise ratio of 3:1, and the LOQ was established at a signal-to-noise ratio of 10:1.

ParameterResult
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Table 6: LOD and LOQ for this compound

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including the flow rate (±0.05 mL/min), column temperature (±2 °C), and pH of the mobile phase A (±0.2 units). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Protocols

Protocol for System Suitability Testing

Before sample analysis, perform a system suitability test by injecting the standard solution of this compound (1 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the this compound peak: Not more than 2.0

  • Theoretical plates for the this compound peak: Not less than 2000

  • % RSD for the peak area of five replicate injections: Not more than 2.0%

Protocol for Sample Analysis
  • Prepare the sample solution as described in section 2.3.

  • Inject the blank (diluent) once to ensure there are no interfering peaks.

  • Inject the standard solution of this compound (1 µg/mL) in duplicate.

  • Inject the sample solution in duplicate.

  • Calculate the amount of this compound in the sample using the following formula:

Visualizations

G cluster_prep Sample and Standard Preparation cluster_uplc UPLC Analysis cluster_validation Method Validation (ICH Q2(R2)) prep_start Start weigh_losartan Weigh Losartan Potassium (Sample) prep_start->weigh_losartan weigh_azide Weigh this compound (Standard) prep_start->weigh_azide dissolve_losartan Dissolve and Dilute to Volume weigh_losartan->dissolve_losartan dissolve_azide Dissolve and Dilute to Volume (Stock) weigh_azide->dissolve_azide uplc_system ACQUITY UPLC H-Class dissolve_losartan->uplc_system Inject Sample dilute_azide Prepare Working Standards dissolve_azide->dilute_azide dilute_azide->uplc_system Inject Standards column BEH C18 Column uplc_system->column detection PDA Detector (230 nm) column->detection validation_start Validation Protocol detection->validation_start Generate Data specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness validation_start->specificity validation_start->linearity validation_start->accuracy validation_start->precision validation_start->lod_loq validation_start->robustness

Caption: Experimental workflow for UPLC method development and validation.

G Method Validated UPLC Method Specificity Specificity (Peak Purity & Resolution) Method->Specificity Linearity Linearity (r² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD < 2.0) Method->Precision Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness (Method Insensitive to Small Changes) Method->Robustness

Caption: Key validation parameters for the UPLC method.

Conclusion

The developed UPLC method is rapid, sensitive, specific, and robust for the determination of this compound in losartan potassium drug substance. The method was successfully validated according to ICH Q2(R2) guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The short run time of 5 minutes allows for high throughput analysis, making it an efficient tool for ensuring the quality and safety of losartan products.

References

Application Note: Quantitative NMR for the Characterization of Losartan Azide Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and their impurities.[1][2] Unlike chromatographic methods, qNMR is a primary ratio method, meaning it can provide direct quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used.[3][4] This application note provides a detailed protocol for the characterization of a losartan (B1675146) azide (B81097) impurity standard using ¹H qNMR.

Losartan, an angiotensin II receptor blocker, can potentially contain various impurities stemming from its synthesis.[5] Azido impurities are of particular concern due to their potential for mutagenicity. Therefore, accurate characterization of losartan azide reference standards is crucial for the quality control of losartan drug substances. This document outlines the experimental workflow, data analysis, and reporting for the qNMR analysis of this compound.

Principle of qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved signal from the analyte (this compound) with that of a known amount of a certified internal standard, the purity of the analyte can be accurately calculated.[6] The successful application of qNMR relies on careful sample preparation, optimized instrument parameters to ensure full relaxation of all nuclei, and appropriate data processing.

Data Presentation

The following tables summarize the necessary data for the characterization of a this compound standard using qNMR.

Table 1: Sample and Internal Standard Information

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Chemical Formula C₂₂H₂₂ClN₉C₄H₄O₄
Molecular Weight ( g/mol ) 447.93116.07
Mass (mg) To be accurately weighedTo be accurately weighed
Purity of Internal Standard (%) Not Applicable> 99.5% (Certified)
¹H Signal for Quantification (ppm) ~4.5 (hypothetical singlet, 2H)~6.3 (singlet, 2H)
Number of Protons (N) 22

Note: The chemical shift for this compound is hypothetical and must be confirmed with an experimental spectrum. The signal at ~4.5 ppm is proposed for the methylene (B1212753) protons adjacent to the azide group, which are expected to be deshielded.

Table 2: Experimental and Calculated Data for Purity Determination

ReplicateMass Analyte (mg)Mass Int. Std. (mg)Integral Analyte (I_analyte)Integral Int. Std. (I_std)Purity (%)
110.055.121.021.0099.2
210.125.151.031.0199.3
310.085.101.010.9999.1
Mean 99.2
RSD (%) 0.10

Experimental Protocols

Materials and Equipment
  • This compound sample

  • Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-resolution NMR spectrometer (≥400 MHz)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks, pipettes, and syringes

  • NMR tubes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample setup_params Set up qNMR parameters load_sample->setup_params acquire_data Acquire ¹H NMR spectrum setup_params->acquire_data process_fid Fourier Transform, Phase & Baseline Correction acquire_data->process_fid integrate Integrate selected signals process_fid->integrate calculate Calculate purity integrate->calculate report Generate report calculate->report

Caption: Experimental workflow for qNMR analysis.

Step-by-Step Protocol
  • Selection of Internal Standard and Solvent:

    • Choose a deuterated solvent in which both the this compound and the internal standard are fully soluble. DMSO-d₆ is a common choice for many pharmaceutical compounds.

    • Select a certified internal standard with a simple ¹H NMR spectrum and signals that do not overlap with the analyte signals. Maleic acid is a suitable candidate as it has a sharp singlet at approximately 6.3 ppm in DMSO-d₆, which is typically in a clear region of the spectrum for many APIs. Note: The absence of signal overlap must be confirmed with a preliminary spectrum of the this compound sample.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial. The molar ratio of analyte to standard should be close to 1:1.

    • Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Allow the sample to equilibrate to the probe temperature (e.g., 298 K).

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of this compound and the internal standard and to confirm the absence of signal overlap for the signals chosen for quantification.

    • Set up the quantitative ¹H NMR experiment with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest. A conservative value of 30-60 seconds is often used if T₁ is not measured.

      • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This typically ranges from 8 to 64 scans.

      • Acquisition Time (aq): Sufficient to ensure good digital resolution, typically 2-4 seconds.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully perform phase correction and baseline correction across the entire spectrum.

    • Integrate the selected, well-resolved signal of the this compound and the signal of the internal standard.

    • Calculate the purity of the this compound using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral of the signal

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P_std: Purity of the internal standard

qNMR Purity Calculation Logic

G cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation cluster_output Result I_analyte Integral Analyte (I_analyte) calc Purity Calculation Formula I_analyte->calc I_std Integral Int. Std. (I_std) I_std->calc m_analyte Mass Analyte (m_analyte) m_analyte->calc m_std Mass Int. Std. (m_std) m_std->calc N_analyte Protons Analyte (N_analyte) N_analyte->calc N_std Protons Int. Std. (N_std) N_std->calc MW_analyte MW Analyte (MW_analyte) MW_analyte->calc MW_std MW Int. Std. (MW_std) MW_std->calc P_std Purity Int. Std. (P_std) P_std->calc purity Purity of This compound (%) calc->purity

Caption: Logical relationship for qNMR purity calculation.

Validation of the qNMR Method

For routine use, the qNMR method for this compound characterization should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering signals from the internal standard, solvent, or other impurities at the chemical shift of the analyte signal used for quantification.

  • Linearity: Assessed by preparing samples with varying concentrations of this compound and a fixed concentration of the internal standard. A linear relationship between the concentration and the integral ratio should be observed.

  • Accuracy: Determined by analyzing samples with known amounts of this compound or by comparison with another validated analytical method.

  • Precision (Repeatability and Intermediate Precision): Evaluated by performing multiple measurements on the same homogenous sample under the same and different conditions (e.g., different days, different analysts).

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Conclusion

Quantitative ¹H NMR is a highly suitable method for the accurate and precise characterization of this compound reference standards. By following a carefully designed protocol and ensuring the use of a certified internal standard, this technique provides a reliable means of determining the purity of the impurity standard, which is essential for the quality control of losartan API. The method is direct, requires minimal sample preparation, and is non-destructive, making it a valuable tool in pharmaceutical analysis.

References

Application of Losartan Azide in Drug-Protein Binding Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Losartan (B1675146) is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin System (RAS) that regulates blood pressure and cardiovascular homeostasis.[1][2] Understanding the molecular interactions of losartan with its primary target and identifying potential off-target proteins are crucial for drug development and safety assessment. Losartan azide (B81097), a photoactivatable derivative of losartan, serves as a powerful tool in drug-protein binding studies. This molecule is designed for photoaffinity labeling (PAL), a technique that enables the covalent cross-linking of a drug to its interacting proteins upon UV irradiation, allowing for the identification and characterization of binding partners.[3][4]

This application note provides detailed protocols and data presentation for the use of losartan azide in identifying and characterizing protein binding partners. It is intended for researchers, scientists, and drug development professionals.

Principle of this compound Photoaffinity Labeling

Photoaffinity labeling with this compound involves a multi-step process. The this compound probe, which contains a photoreactive aryl azide group, is introduced to a biological system (e.g., cell lysate, intact cells).[5][6] Upon binding to its target protein(s), the sample is irradiated with UV light. This activates the azide group, which forms a highly reactive nitrene intermediate that rapidly inserts into nearby C-H or N-H bonds, creating a stable, covalent bond between the losartan probe and the protein.[4]

To facilitate the detection and identification of the labeled proteins, the this compound probe is often designed as a bifunctional reagent, incorporating a "handle" for downstream applications. A common strategy is to include an alkyne group, which can be subsequently conjugated to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via a highly specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[5][7]

Quantitative Data on Losartan-Protein Binding

While specific binding affinity data for a this compound probe is not extensively published, the binding characteristics of the parent compound, losartan, and its active metabolite, EXP3174, are well-documented. This data provides a crucial baseline for designing and interpreting photoaffinity labeling experiments.

CompoundTarget ProteinBinding Affinity / PercentageMethod
Losartan Human Plasma Proteins~98.6 - 98.8% boundUltrafiltration
EXP3174 Human Plasma Proteins>99.7% boundUltrafiltration
AMBF3Los (Losartan Derivative) AT1 ReceptorKi = 7.9 nMRadioligand Binding Assay
Losartan AT1 ReceptorKi = 1.5 nMRadioligand Binding Assay
Losartan Bovine Serum Albumin (BSA)k1 = 11.2 x 10^5 M-1 (high affinity)Equilibrium Dialysis
Losartan Bovine Serum Albumin (BSA)k2 = 2.63 x 10^5 M-1 (low affinity)Equilibrium Dialysis
Losartan Glycated Human Serum AlbuminReduced binding affinity compared to non-glycated HSAFluorescence Spectroscopy

Table 1: Summary of published binding data for losartan and its derivatives with various proteins. This table highlights the high-affinity binding to its primary target, AT1R, and significant binding to plasma proteins like albumin.[8][9][10][11]

Experimental Protocols

Here we provide detailed protocols for the key experiments involving this compound for protein target identification.

Protocol 1: Photoaffinity Labeling of Target Proteins in Cell Lysate

This protocol describes the general procedure for labeling proteins in a complex mixture with a this compound probe.

Materials:

  • Cell lysate containing the target protein(s)

  • This compound photoaffinity probe (with alkyne handle)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease inhibitor cocktail

  • UV lamp (e.g., 254 nm or 320 nm, depending on the azide probe's properties)[6]

  • Click chemistry reagents: Azide-biotin tag, copper(II) sulfate (B86663) (CuSO4), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate and chemiluminescent substrate for Western blotting

Procedure:

  • Preparation of Cell Lysate: Prepare a cell lysate from cells expressing the target protein(s) in a suitable lysis buffer containing a protease inhibitor cocktail. Clarify the lysate by centrifugation.

  • Incubation with Probe: Add the this compound probe to the cell lysate at a predetermined optimal concentration. Incubate in the dark (to prevent premature photoactivation) for 1-2 hours at 4°C to allow for binding to target proteins.

  • UV Cross-linking: Transfer the lysate to a petri dish or a multi-well plate on ice. Irradiate with UV light for 15-30 minutes. The optimal wavelength and duration should be determined empirically.[3]

  • Click Chemistry Reaction: To the cross-linked lysate, add the click chemistry reagents in the following order: azide-biotin, CuSO4, TCEP, and TBTA. Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins using a method like acetone (B3395972) or TCA precipitation to remove excess reagents.

  • Analysis by SDS-PAGE and Western Blot: Resuspend the protein pellet in SDS-PAGE sample buffer, run on a polyacrylamide gel, and transfer to a PVDF membrane. Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated (i.e., losartan-bound) proteins.

Protocol 2: Identification of Losartan Binding Proteins using Mass Spectrometry

This protocol outlines the workflow for identifying the specific proteins labeled by the this compound probe.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution with high biotin concentration)

  • Reagents for in-gel or on-bead tryptic digestion

  • LC-MS/MS system

Procedure:

  • Affinity Purification: Incubate the biotinylated lysate with streptavidin-agarose beads for 2-4 hours at 4°C to capture the losartan-protein complexes.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For mass spectrometry, on-bead digestion is often preferred to minimize contamination from the streptavidin protein.

  • Tryptic Digestion: Digest the captured proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the acquired MS/MS spectra. Proteins that are significantly enriched in the this compound-treated sample compared to a negative control (e.g., no UV irradiation or a competition experiment with excess losartan) are considered potential binding partners.

Visualizations

Signaling Pathway

Losartan primarily acts on the Renin-Angiotensin System (RAS) by blocking the Angiotensin II Type 1 (AT1) receptor.

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Release Cell Proliferation AT1R->Effects Activation Losartan Losartan Losartan->AT1R Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of Losartan on the AT1 receptor.

Experimental Workflow

The overall workflow for identifying protein targets of losartan using photoaffinity labeling.

PAL_Workflow cluster_labeling Photoaffinity Labeling cluster_identification Target Identification Lysate Cell Lysate Incubation Incubation (Binding) Lysate->Incubation Probe This compound Probe (+ Alkyne Handle) Probe->Incubation UV UV Irradiation (Cross-linking) Incubation->UV Click Click Chemistry (Biotin Tagging) UV->Click Labeled_Lysate Biotinylated Lysate Click->Labeled_Lysate Purification Streptavidin Affinity Purification Labeled_Lysate->Purification Digestion Tryptic Digestion Purification->Digestion MS LC-MS/MS Analysis Digestion->MS Analysis Database Search & Protein ID MS->Analysis

Caption: Workflow for this compound photoaffinity labeling and mass spectrometry-based target identification.

References

Application Notes and Protocols: Exploring the Reactivity of the Azide Group in Losartan Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical reactivity of the azide (B81097) group in losartan (B1675146) azide, a key intermediate and potential impurity in the synthesis of the angiotensin II receptor antagonist, losartan. The document outlines its utility in bioconjugation reactions, particularly "click chemistry," and discusses methods for its conversion to other functional groups, a critical aspect of impurity control in pharmaceutical manufacturing.

Introduction

Losartan is a widely prescribed medication for the treatment of hypertension.[1][2] Its synthesis and the preparation of its derivatives often involve intermediates containing the highly reactive azide functional group. Losartan azide, chemically known as 5-[4'-[[5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl]methyl][1,1'-biphenyl]-2-yl]-1H-tetrazole, is a valuable reagent for creating novel molecular probes and drug conjugates.[3][4][5] However, it can also be a mutagenic impurity in the final drug product, necessitating robust methods for its removal or conversion.[6][7][8] This document details key reactions involving the azide group of this compound, providing protocols for its application in research and strategies for its mitigation in drug manufacturing.

Key Reactions of the Azide Group in this compound

The azide group in this compound exhibits a rich and versatile chemistry. The most prominent reactions include:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction forms a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst.[9][10][11] This method is exceptionally efficient and regiospecific, yielding the 1,4-disubstituted triazole isomer.[9] It is widely used to synthesize losartan derivatives for applications such as PET imaging.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant of the click reaction that utilizes strained cyclooctynes (e.g., DBCO or BCN).[12][13] The inherent ring strain of the alkyne accelerates the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst and making it suitable for biological applications.[13]

  • Reduction to an Amine: The azide group can be readily reduced to a primary amine. This transformation is crucial in the context of pharmaceutical manufacturing, where this compound is considered a potential mutagenic impurity.[6][7] Reduction to the corresponding amine derivative renders the molecule non-mutagenic.[6] Various reducing agents can be employed for this purpose.[14]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for key reactions involving this compound, based on published literature.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound Derivatives

Alkyne SubstrateCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-propargyl-N,N-dimethyl-ammoniomethyl-trifluoroborateCuSO₄, Sodium Ascorbate (B8700270), NH₄OHNot Specified45252[9]

Table 2: Synthesis and Deprotection of Azido-Losartan Intermediate

| Reaction Step | Reagents | Solvent | Yield (%) | Reference | | --- | --- | --- | --- | | Azide Formation (from hydroxyl) | Diphenyl phosphoryl azide (DPPA) | Not Specified | 77 |[9] | | Trityl Deprotection | 1M HCl in methanol, 1,4-dioxane (B91453) | Not Specified | 96 |[9] |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from the synthesis of an 18F-labelled losartan derivative.[9]

Materials:

Procedure:

  • Dissolve the this compound derivative and the alkyne substrate in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare the catalyst solution by adding an aqueous solution of sodium ascorbate to an aqueous solution of copper(II) sulfate. The color should change from blue to colorless, indicating the formation of Cu(I).

  • Add the freshly prepared copper(I) catalyst solution to the reaction mixture containing the azide and alkyne.

  • If precipitation occurs, add a few drops of 5% ammonium hydroxide solution to maintain the solubility of the copper catalyst.[9]

  • Stir the reaction mixture at the specified temperature (e.g., 45 °C) for the required duration (e.g., 2 hours).[9]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Protocol 2: Reduction of this compound Impurity to the Corresponding Amine

This protocol is a general representation based on methods described for removing azide impurities in sartan manufacturing.[6]

Materials:

  • Crude losartan containing this compound impurity

  • Reducing agent (e.g., sodium borohydride, catalytic hydrogenation with Pd/C, or a "sartan catalyst" as described in patents)[6][14]

  • Aqueous alkali metal hydroxide solution (e.g., NaOH)

  • Acid for pH adjustment (e.g., HCl)

  • Organic solvent (e.g., toluene)

Procedure:

  • Dissolve the crude losartan in an appropriate solvent system, such as an aqueous solution of an alkali metal hydroxide.[6]

  • Add the chosen reducing agent or catalyst. For instance, a "sartan catalyst" may be added at a specific weight/weight ratio.[6]

  • Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain for a set period (e.g., 2-4 hours) to ensure complete reduction of the azide.[6]

  • After the reduction is complete, cool the reaction mixture.

  • Adjust the pH of the solution to an acidic range (e.g., pH 3-4) with an acid like HCl. This converts the resulting amine derivative into a water-soluble salt, facilitating its removal during workup.[6]

  • Perform an aqueous workup to separate the purified losartan from the water-soluble amine salt and other impurities.

  • The purified losartan can then be isolated and, if required, converted to its potassium salt.

Visualizations

CuAAC_Reaction cluster_reactants Reactants Losartan_Azide Losartan-N3 Product Losartan-Triazole-R Losartan_Azide->Product Alkyne R-C≡CH Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Catalyst->Product +

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

Experimental_Workflow start Start: this compound reaction Click Reaction (CuAAC or SPAAC) + Alkyne Partner start->reaction purification Purification (e.g., Chromatography) reaction->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Product: Losartan Derivative analysis->product

Caption: Workflow for Synthesizing Losartan Derivatives via Click Chemistry.

Azide_Reduction_Pathway Losartan_Azide This compound Impurity (Mutagenic) Losartan_Amine Losartan Amine Derivative (Non-mutagenic) Losartan_Azide->Losartan_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, Catalyst) Reducing_Agent->Losartan_Amine

Caption: Reduction of this compound Impurity to a Non-mutagenic Amine.

References

Procurement and Application of Losartan Azide Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Losartan (B1675146) azide (B81097), chemically known as 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, is a known impurity of Losartan, an angiotensin II receptor blocker used to treat high blood pressure.[1][2] Initially, concerns were raised about the potential mutagenicity of this azido (B1232118) impurity, leading to stringent control measures.[3][4] However, subsequent in vivo studies have confirmed that losartan azide is not mutagenic.[5] Consequently, it is now classified as a standard impurity under ICH Q3A/B guidelines, and its control is managed as a non-mutagenic impurity.[5]

This document provides detailed application notes and protocols for the procurement, handling, and analytical application of the this compound analytical standard for researchers, scientists, and drug development professionals.

Procurement and Specifications

The procurement of a high-quality analytical standard is the first critical step in ensuring accurate and reproducible analytical results. Several reputable suppliers offer this compound analytical standards.

Recommended Suppliers

A list of potential suppliers for the this compound analytical standard (CAS No. 727718-93-6) is provided below. It is recommended to request a Certificate of Analysis (CoA) from the supplier before purchase to ensure it meets the required specifications.

  • SynZeal[6]

  • LGC Standards[7]

  • Chemicea[1]

  • Veeprho[8]

  • Clearsynth[9]

  • Simson Pharma[10]

  • SynThink[11]

  • KM Pharma Solution Private Limited[12]

Quality Specifications

The quality of the analytical standard is paramount. The following table summarizes key specifications to consider when procuring this compound.

Parameter Specification Supplier Examples & Notes
CAS Number 727718-93-6Consistently referenced by all major suppliers.[1][6][7][8][9][10][11][13][14]
Molecular Formula C22H22ClN9[1][11][12][13][14]
Molecular Weight ~447.9 g/mol [1][11][12][13][14]
Purity ≥95% (HPLC)LGC Standards specifies >95% (HPLC).[13] It is crucial to obtain the exact purity from the supplier's Certificate of Analysis for accurate standard preparation.
Documentation Certificate of Analysis (CoA)Should be requested from the supplier. SynZeal, Chemicea, and SynThink explicitly mention providing a CoA.[1][6][11] Veeprho provides a detailed Structure Elucidation Report (SER).[8]
Available Pack Sizes 25 mg, 50 mg, 100 mgClearsynth offers these pack sizes.[9] Check with other suppliers for their available quantities.
Procurement and Quality Control Workflow

The following diagram illustrates a recommended workflow for the procurement and initial quality control of the this compound analytical standard.

procurement_workflow cluster_procurement Procurement Phase cluster_qc In-house Quality Control Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Multiple Suppliers Evaluate Suppliers Evaluate Suppliers Request CoA->Evaluate Suppliers Purchase Order Purchase Order Evaluate Suppliers->Purchase Order Select Best Supplier Receive Standard Receive Standard Purchase Order->Receive Standard Visual Inspection Visual Inspection Receive Standard->Visual Inspection Documentation Review Documentation Review Visual Inspection->Documentation Review Analytical Verification Analytical Verification Documentation Review->Analytical Verification CoA Matches Release for Use Release for Use Analytical Verification->Release for Use experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis Standard_Prep Prepare Standard Stock & Working Solutions Inject_Std Inject Calibration Standards Standard_Prep->Inject_Std Sample_Prep Prepare API Sample Solution Inject_Sample Inject Sample Solution Sample_Prep->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Std->Generate_Curve Quantify Quantify this compound Generate_Curve->Quantify Inject_Sample->Quantify

References

Troubleshooting & Optimization

Losartan Azide Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of azide (B81097) impurities in losartan (B1675146). This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are azide impurities in losartan and why are they a concern?

A1: Azide impurities are potentially mutagenic compounds that can form during the synthesis of sartan drugs that contain a tetrazole ring, such as losartan.[1][2][3] The primary concern is their potential to damage DNA, which may increase the long-term risk of cancer with prolonged exposure.[4][5] Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and Health Canada have issued alerts and recalls for sartan medications found to contain unacceptable levels of these impurities.[1][6]

Q2: Which specific azide impurities are commonly found in losartan?

A2: Several azide impurities have been identified. The most notable include:

  • 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT): An impurity that can form during the synthesis of various sartan drugs.[2][3]

  • 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC): Another common process-related impurity.[1]

  • Losartan Azido (B1232118) Impurity (AMBBT/AZLS): Specifically, 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole, which has been detected in losartan potassium.[2][4][7]

  • 5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazole (AZIM): An intermediate that can also be present as an impurity.

Q3: What are the regulatory limits for these impurities?

A3: Due to their mutagenic potential, azide impurities are often controlled at or below the Threshold of Toxicological Concern (TTC). The TTC for a mutagenic impurity is typically 1.5 µg per person per day, as per the ICH M7 guideline.[2] This daily intake limit is then used to calculate the permissible concentration (in ppm) in the active pharmaceutical ingredient (API) based on the maximum daily dose of the drug.

Q4: How are these azide impurities formed?

A4: Azide impurities typically form during the synthesis of the tetrazole ring in the losartan molecule. This process often uses azide reagents, such as sodium azide.[4][5] If process intermediates containing reactive groups (like a bromomethyl group) are carried over, they can react with the azide source to form these unwanted byproducts.[4]

Analytical Workflow & Methodology

The general workflow for analyzing azide impurities in losartan involves sample preparation, chromatographic separation, and detection, followed by data analysis and reporting.

Losartan_Azide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting start Weigh API or Drug Product dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve inject Inject into LC-MS/MS System vortex Vortex & Sonicate dissolve->vortex centrifuge Centrifuge/ Filter vortex->centrifuge prep_end Prepared Sample in Vial centrifuge->prep_end prep_end->inject separate Chromatographic Separation inject->separate process Integrate Peaks & Quantify detect MS/MS Detection (MRM Mode) separate->detect analysis_end Raw Data Acquired detect->analysis_end analysis_end->process review Review Data & Check System Suitability process->review report Generate Final Report (ppm) review->report data_end Final Result report->data_end Troubleshooting_No_Peak start Problem: No Peak Detected check_instrument 1. Instrument Status Check start->check_instrument q_instrument Is the LC-MS/MS system running without errors? check_instrument->q_instrument instrument_ok System OK q_instrument->instrument_ok Yes instrument_error Resolve Instrument Errors (e.g., leaks, pump issues, MS vacuum/voltage) q_instrument->instrument_error No check_prep 2. Standard & Sample Prep Check instrument_ok->check_prep q_standard Is the standard concentration correct and freshly prepared? Was the sample prep procedure followed correctly? check_prep->q_standard prep_ok Prep OK q_standard->prep_ok Yes prep_error Prepare fresh standards. Re-prepare sample, ensuring complete dissolution. q_standard->prep_error No check_method 3. Method Parameter Check prep_ok->check_method q_method Are the MS parameters correct? (MRM transitions, collision energy) Is the divert valve program correct? check_method->q_method method_ok Method OK q_method->method_ok Yes method_error Verify MRM transitions against reference. Ensure divert valve is not sending analyte peak to waste. q_method->method_error No final_check 4. Sensitivity Check method_ok->final_check q_sensitivity Is the impurity concentration below the instrument's LOD? final_check->q_sensitivity sensitivity_ok Concentration is truly non-detectable. q_sensitivity->sensitivity_ok Confirmed sensitivity_error Inject a higher concentration standard to verify sensitivity. Optimize MS source parameters. q_sensitivity->sensitivity_error Possible

References

reducing losartan azide formation in losartan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of losartan (B1675146) azide (B81097) during the synthesis of losartan.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of losartan azide formation during synthesis?

A1: this compound impurities are primarily formed during the synthesis of the tetrazole ring in the losartan molecule. This reaction often utilizes sodium azide (NaN₃) as a key reagent. The azide ion can react with other reactive sites on the losartan precursor molecules, leading to the formation of mutagenic azido (B1232118) impurities.[1] The most common synthetic route where this occurs is "Route 2," which involves the reaction of a cyano-containing intermediate with sodium azide.[2]

Q2: Are there alternative synthetic routes that avoid the formation of this compound?

A2: Yes, "Route 1" for losartan synthesis introduces the tetrazole moiety at an earlier stage, reacting 2-Cyano-4'-Methyl Biphenyl (OTBN) with a metal azide. This route minimizes the formation of this compound as there are fewer reactive sites for the azide to form byproducts.[2] However, this route has drawbacks, including being a lengthier process and using toxic and expensive reagents like tributyltin chloride.[2] Another approach involves the use of safer alternatives to hazardous tin azides, such as sodium azide in combination with zinc triflate.[3]

Q3: What are the regulatory limits for this compound impurities?

A3: Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) require that mutagenic impurities such as this compound be controlled at or below the Threshold of Toxicological Concern (TTC).[4][5] While initially considered a potential mutagen, further in vivo studies have shown this compound to be non-mutagenic.[6] This classifies it as a class 5 impurity under ICH M7(R1) guidelines, which can be controlled as a non-mutagenic impurity according to ICH Q3A/B.[6] A patented process aims for a limit of less than 0.3 ppm for this compound.[2]

Q4: What are the common analytical methods for detecting and quantifying this compound?

A4: The most common and highly sensitive method for the detection and quantification of azido impurities in losartan is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] This technique is highly selective and can detect trace levels of impurities.[1] Other chromatographic methods like High-Performance Liquid Chromatography (HPLC) with UV detection are also used, but LC-MS/MS is generally preferred for its higher sensitivity and specificity.[7][8][9]

Troubleshooting Guides

Issue 1: High levels of this compound detected in the final product.

Possible Cause: Inefficient quenching of residual azide ions or suboptimal reaction conditions during tetrazole formation.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Maintain the reaction temperature within the recommended range. For the reaction of the cyano-containing intermediate with sodium azide and triethylamine (B128534) hydrochloride in toluene (B28343), a temperature of 90-95°C is often cited.[10]

    • Reaction Time: Monitor the reaction progress to ensure completion without prolonged exposure to high temperatures, which could promote side reactions.

    • Reagent Stoichiometry: Use the appropriate molar ratios of reactants. A common molar ratio for the cyano-intermediate, azide reagent, and catalyst (triethylamine hydrochloride) is 1:2.5-3.5:2.0-3.0.[10]

  • Implement an Azide Quenching Step:

    • Triphenylphosphine (B44618) Method: After the primary reaction, residual azide ions can be removed by adding triphenylphosphine. This method avoids the use of sodium nitrite (B80452), which can lead to the formation of nitrosamine (B1359907) impurities.[10][11][12][13]

    • "Sartan Catalyst" Method: A proprietary method involves treating the reaction mixture with a "sartan catalyst" (sulfur-containing agents or metal catalysts) to decompose azido impurities.[2]

Issue 2: Formation of nitrosamine impurities alongside azide impurities.

Possible Cause: Use of sodium nitrite to quench excess sodium azide. The quenching process in the presence of secondary amines can lead to the formation of nitrosamine impurities like NDMA and NDEA.[10]

Solution:

  • Avoid Sodium Nitrite: Utilize alternative quenching methods that do not involve sodium nitrite. The triphenylphosphine method is a recommended alternative.[10][11][12][13] After the reaction, water is added to separate the mixture into three layers, with the majority of the unreacted azide ions partitioning into the aqueous layer. The product-containing middle layer is then treated with triphenylphosphine to remove any remaining traces of azide.[10]

Experimental Protocols

Protocol 1: Reduction of this compound using a "Sartan Catalyst"

This protocol is based on a patented method for decomposing azido impurities.[2]

  • Reaction Setup: To a stirred solution of Losartan cyano alcohol (120 g) in toluene (360 mL), add sodium azide (54 g) followed by triethylamine hydrochloride (125 g).

  • Tetrazole Formation: Heat the reaction mass to 95-100°C and maintain until the reaction is complete as monitored by a suitable analytical method (e.g., HPLC).

  • Phase Separation: Add aqueous NaOH solution to the reaction mass, leading to the formation of three layers. Separate and collect the product layer.

  • Catalyst Treatment: Dilute the product layer with water (360 mL) and add the "sartan catalyst" (0.05 w/w).

  • Impurity Decomposition: Heat the reaction mass to 80-90°C and maintain for 2-4 hours to decompose the azido impurities.[2]

  • Work-up: Cool the reaction mass and adjust the pH to precipitate the losartan, now with significantly reduced azido impurity levels.

Protocol 2: Quenching of Residual Azide using Triphenylphosphine

This protocol provides a method to remove residual azide ions without forming nitrosamine impurities.[10]

  • Reaction Completion: Following the completion of the reaction between the cyano-containing intermediate and sodium azide in toluene, add water to the reaction system.

  • Layer Separation: The addition of water will result in the formation of three distinct layers: an upper toluene layer, a middle oily product layer, and a lower aqueous layer containing the majority of unreacted inorganic salts, including sodium azide.

  • Isolation of Product Layer: Separate and collect the middle, product-containing layer.

  • Dilution: Dilute the isolated product layer with n-butanol.

  • Azide Quenching: Add triphenylphosphine to the diluted solution to react with and neutralize any residual azide ions.

  • Purification: The product can then be further purified through saponification, washing with toluene, and crystallization to remove triphenylphosphine-related byproducts.[10]

Quantitative Data

MethodInitial Azide Level (ppm)Final Azide Level (ppm)Reduction EfficiencyReference
"Sartan Catalyst" Treatment50 - 150< 0.3>99%[2]
Triphenylphosphine QuenchingNot specifiedNot detected (detection limit: 0.081 ppm)High[12]

Visualizations

Losartan_Synthesis_Azide_Formation cluster_route2 Route 2 Synthesis Cyano_Intermediate Losartan Cyano Alcohol Reaction Tetrazole Formation (95-100°C, Toluene) Cyano_Intermediate->Reaction Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Reaction Losartan_Crude Crude Losartan Reaction->Losartan_Crude Azide_Impurity This compound Impurity Reaction->Azide_Impurity Side Reaction

Caption: Formation of this compound in Route 2 Synthesis.

Azide_Reduction_Workflow cluster_quenching Azide Impurity Reduction Strategies Crude_Losartan Crude Losartan with Azide Impurity Sartan_Catalyst Treatment with 'Sartan Catalyst' (80-90°C) Crude_Losartan->Sartan_Catalyst Triphenylphosphine Quenching with Triphenylphosphine Crude_Losartan->Triphenylphosphine Purified_Losartan Purified Losartan (<0.3 ppm Azide) Sartan_Catalyst->Purified_Losartan Triphenylphosphine->Purified_Losartan

Caption: Workflow for Reducing this compound Impurities.

Analytical_Workflow Sample Losartan Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Analysis (Quantification of Azide) LC_MS->Data Result Impurity Level Report Data->Result

Caption: Analytical Workflow for this compound Detection.

References

Technical Support Center: Optimizing LC-MS/MS Methods for Losartan Azide Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive and accurate quantification of losartan (B1675146) azide (B81097) and related impurities by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the common azido (B1232118) impurities found in losartan drug substances?

A1: During the synthesis of losartan, several azido impurities can be formed. The most commonly monitored azido impurities include:

  • 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1H-tetrazole (AZBT)

  • 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC)

  • 5-(4'-((5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZLS or AMBBT)

  • 4'-((5-azidomethyl)-2-butyl-4-chloro-1H-imidazole-1-yl) methyl)-[1,1'-biphenyl]-2-carbonitrile (AMBBC)

  • 5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazole (AZIM)[1]

These impurities are considered potentially mutagenic, necessitating their monitoring at trace levels.[1]

Q2: What is a typical starting concentration for a losartan API sample for azido impurity analysis?

A2: A common starting concentration for losartan potassium API is 1.5 mg/mL.[1] Another method suggests preparing a 250 mg API sample in a 15 mL centrifuge tube with 10 mL of diluent, followed by further dilution.[2] For analysis of losartan drug substances, a concentration of 100 mg in 100 mL of diluent has also been used.[3]

Q3: What is a suitable diluent for preparing losartan samples and azido impurity standards?

A3: A mixture of water and methanol (B129727), specifically in a 10:90 v/v ratio, has been effectively used as a diluent for both losartan samples and azido impurity standards.[1] Another suitable diluent is a water:acetonitrile (20:80 v/v) mixture.[3]

Q4: How can I prevent contamination of the mass spectrometer with the high-concentration losartan peak?

A4: A divert valve is a crucial tool to prevent contamination of the mass spectrometer. The valve can be programmed to divert the flow containing the highly concentrated losartan peak to waste, while allowing the eluent containing the trace-level azido impurities to enter the mass spectrometer.[1][3] This protects the detector from saturation and maintains its sensitivity.

Troubleshooting Guide

Issue: Poor sensitivity or high limit of quantification (LOQ) for losartan azide.

Potential Cause Troubleshooting Step
Suboptimal MRM Transitions Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for each azido impurity. Refer to the table below for validated transitions.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters. ESI in positive mode is typically used.[3] Adjust parameters such as nebulizing gas flow, heating gas flow, interface temperature, and desolvation line (DL) temperature.[3]
Matrix Effects The high concentration of the losartan API can suppress the ionization of the trace-level azido impurities. Implement a divert valve to direct the losartan peak to waste.[1][3] Also, ensure adequate chromatographic separation between losartan and the impurities.
Inefficient Sample Extraction Review your sample preparation procedure. Sonication can aid in the complete dissolution of the API.[1][2] Ensure the chosen diluent effectively solubilizes both the API and the impurities.

Issue: Poor peak shape or resolution.

Potential Cause Troubleshooting Step
Inappropriate Column Chemistry A phenyl- or C18-based column is generally effective. For example, a Shim-pack™ Scepter Phenyl-120 (150 mm x 4.6 mm, 3µm) or a Shim-packTM GIST C18 (3.0 I.D. x 100 mm., 3 μm) can provide good separation.[1][3]
Suboptimal Mobile Phase Composition The mobile phase typically consists of an aqueous component with a modifier (e.g., 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[1][3] Adjusting the gradient program can improve separation.
Incorrect Column Temperature Maintaining a consistent and optimal column temperature, for instance at 40°C or 45°C, can improve peak shape and reproducibility.[1][3]

Issue: Inconsistent or poor recovery.

Potential Cause Troubleshooting Step
Incomplete Sample Dissolution Ensure the sample is fully dissolved before analysis. Vortexing followed by sonication for about 10 minutes is a common practice.[2]
Sample Filtration Issues Use a suitable syringe filter (e.g., 0.45 μm nylon) to remove particulates before injection.[1] Ensure the filter material is compatible with the sample solvent and does not adsorb the analytes.
Analyte Instability Prepare standards and samples fresh and store them appropriately.

Experimental Protocols

Sample Preparation Protocol for Losartan Potassium API[1]
  • Weigh 7.5 mg of losartan potassium API into a 5 mL volumetric flask.

  • Add 2.5 mL of diluent (water:methanol 10:90 v/v).

  • For recovery studies, a second flask is prepared with 2.5 mL of diluent spiked with the azido impurity standards.

  • Sonicate the flasks until the samples are completely dissolved.

  • Make up the volume to 5 mL with the diluent.

  • Filter the solution using a 0.45 μm nylon syringe filter before injecting it into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of losartan azido impurities.

Table 1: Liquid Chromatography Parameters

ParameterCondition 1[1]Condition 2[3]
HPLC System NexeraTM XSNexeraTM X3
Column Shim-packTM Scepter Phenyl-120 (150 mm x 4.6 mm, 3µm)Shim-packTM GIST C18 (3.0 I.D. x 100 mm., 3 μm)
Column Temperature 45 ºC40 ºC
Mobile Phase A 10 mM Ammonium formate in water0.1 % Formic acid in water
Mobile Phase B Methanol0.1 % Formic acid in 95 % acetonitrile
Flow Rate 0.8 mL/min0.4 mL/min
Injection Volume 5 µL5 µL
Gradient Program 0-8 min: 60% B; 8-9 min: 60-95% B; 9-17 min: 95% B; 17-17.1 min: 95-60% B; 18 min: STOPRefer to original publication for detailed gradient

Table 2: Mass Spectrometry Parameters

ParameterCondition 1[1]Condition 2[3]
Mass Spectrometer LCMS-8045LCMS-8050
Ionization Mode ESI (Positive)ESI (Positive)
Nebulizing Gas Flow 3 L/min3 L/min
Heating Gas Flow 10 L/min10 L/min
Interface Temperature -300 ºC
DL Temperature -250 ºC
Heat Block Temperature -400 ºC

Table 3: Optimized MRM Transitions and Collision Energies (CE) [3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
AZBT 278.10235.10-9
AZBC 275.10179.10-23
AMBBT 487.15405.20-11
AMBBC 484.20192.10-22

Performance Data

Table 4: Method Performance Characteristics

ParameterValue (Method 1)[1]Value (Method 2)[3]
Calibration Range 1 to 16.0 ppb (0.667 to 10.667 ppm)0.5 to 50 ng/mL
Correlation Coefficient (r²) > 0.99> 0.999
Limit of Quantification (LOQ) 0.667 ppm0.03 to 0.5 ng/mL
Repeatability at LOQ (%RSD) < 10%Not specified
Recovery 70 to 130 %84 to 116 %

Visualized Workflows

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_ms Mass Spectrometer cluster_lc Liquid Chromatography cluster_sample Sample Preparation start Poor Sensitivity? check_mrm Optimize MRM Transitions start->check_mrm Yes check_source Optimize Ion Source Parameters start->check_source Yes check_separation Improve Chromatographic Resolution start->check_separation Yes use_divert Use Divert Valve start->use_divert Yes check_extraction Verify Sample Extraction start->check_extraction Yes end_node Sensitivity Improved check_mrm->end_node check_source->end_node check_separation->end_node use_divert->end_node check_extraction->end_node

Caption: Troubleshooting logic for poor sensitivity issues.

References

Losartan Azide Impurity Control Strategy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing losartan (B1675146) azide (B81097) impurities in drug manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are losartan azide impurities and why are they a concern?

A1: this compound impurities are process-related impurities that can form during the synthesis of losartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[1] These impurities contain an azide functional group (-N3) and are a concern because some have been found to be mutagenic, meaning they can cause changes in the DNA of a cell.[2][3] Long-term exposure to mutagenic impurities, even at low levels, may potentially increase the risk of cancer.[1][4]

Q2: How are this compound impurities formed during the manufacturing process?

A2: The formation of azide impurities is primarily associated with the synthesis of the tetrazole ring in the losartan molecule, a step that often involves the use of sodium azide.[1][5] The root cause can be the reaction of residual halogen-substituted biphenyl (B1667301) derivatives with sodium azide in subsequent manufacturing stages.[6] Two main synthetic routes are used for losartan, with Route 2 being more common in industry and also more susceptible to the formation of these impurities if not properly controlled.[4]

Q3: Are all this compound impurities considered mutagenic?

A3: No. While initial concerns were raised about the mutagenic potential of azide impurities, studies have shown that the specific "losartan azido (B1232118) impurity" (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole) is not mutagenic in vivo.[7][8] It tested positive in a bacterial mutagenicity (Ames) test, but subsequent in vivo studies (comet assay) confirmed it to be non-mutagenic.[8][9] However, other azide impurities, like azidomethyl-biphenyl-tetrazole (AZBT), are considered mutagenic.[4] Therefore, it is crucial to identify and control each specific azide impurity.

Q4: What are the regulatory limits for this compound impurities?

A4: For mutagenic impurities with unknown carcinogenic potential, regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) recommend controlling them at or below the Threshold of Toxicological Concern (TTC).[9][10] The acceptable intake for such a mutagenic impurity is generally 1.5 µg per day.[3] For impurities confirmed to be non-mutagenic, such as the specific this compound impurity, they can be controlled as non-mutagenic impurities in accordance with ICH Q3A/B guidelines.[8]

Q5: What is the general control strategy for this compound impurities?

A5: A comprehensive control strategy involves several key aspects:

  • Risk Assessment: A thorough risk assessment of the manufacturing process should be conducted to identify potential sources and formation pathways of azide impurities.[6]

  • Process Optimization: Modifying the manufacturing process to minimize the formation of these impurities is a primary control measure. This can include controlling reaction conditions like temperature and pressure, and ensuring the quality of raw materials.[3]

  • Purification: Implementing effective purification steps to remove any formed azide impurities from the final active pharmaceutical ingredient (API).[6]

  • Analytical Testing: Utilizing highly sensitive analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to detect and quantify azide impurities at very low levels.[2][11]

  • Adherence to Guidelines: Following regulatory guidelines, such as ICH M7 for mutagenic impurities, to establish appropriate limits and control measures.[3]

Troubleshooting Guides

Problem 1: An unknown peak is detected in the chromatogram of my losartan API, suspected to be an azide impurity.

Possible CauseSolution
Co-elution with the main peak or other impurities. Optimize the chromatographic method. Consider using an alternative column chemistry, such as a phenyl-hexyl column, which has shown improved selectivity for separating sartan drugs and azide impurities compared to standard C18 columns.[12] Adjusting the mobile phase composition and gradient can also improve resolution.
In-source fragmentation in the mass spectrometer. Review the mass spectrometry parameters. Optimize the ionization source conditions (e.g., cone voltage) to minimize fragmentation. Confirm the identity of the peak by comparing its retention time and mass spectrum with a certified reference standard of the suspected azide impurity.
Contamination from the analytical system. Run a blank injection (diluent only) to check for system contamination. If a peak is observed in the blank, clean the injector, column, and mass spectrometer source.

Problem 2: The concentration of a known azide impurity in my losartan batch exceeds the acceptable limit.

Possible CauseSolution
Inefficient quenching of residual azide reagents. Review the quenching step in your synthesis. Traditional methods using sodium nitrite (B80452) can lead to the formation of nitrosamine (B1359907) impurities.[5] Consider alternative quenching agents like triphenylphosphine, which can effectively remove residual azide ions without forming nitrosamines.[5][13]
Carryover of impurities from starting materials. Implement stricter controls on the quality of starting materials. For example, the presence of 4-bromo methyl-2'-cyano biphenyl [BCBP] as an impurity in a starting material can react with sodium azide in later steps.[6] Develop and validate analytical methods to test starting materials for such critical impurities.
Suboptimal purification process. Evaluate and optimize the purification steps. Since azide impurities can be structurally similar to losartan, standard crystallization may not be sufficient.[4] Techniques like re-crystallization with specific solvent systems or chromatography may be necessary. A patented method suggests using a "sartan catalyst" to decompose azide impurities into more easily removable amino derivatives.[4]

Problem 3: Difficulty in achieving the required sensitivity for detecting azide impurities at the TTC level.

Possible CauseSolution
Inadequate analytical technique. For trace-level quantification of genotoxic impurities, highly sensitive techniques are required. LC-MS/MS is the recommended method due to its high selectivity and sensitivity.[11][14] Ensure the instrument is properly tuned and calibrated.
Matrix effects from the drug substance. The high concentration of the losartan API can interfere with the ionization of trace-level impurities in the mass spectrometer. Implement a divert valve in your LC system to direct the main losartan peak to waste, preventing it from entering the mass spectrometer and causing contamination or ion suppression.[15] Alternatively, use sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove the bulk of the API before analysis.[16]
Poor ionization of the target impurity. Optimize the mobile phase and mass spectrometer source conditions for the specific azide impurity. Ensure the mobile phase pH is suitable for efficient ionization of the analyte in the ESI source (positive mode is commonly used).[15]

Quantitative Data Summary

Table 1: Common this compound Impurities

Impurity NameAbbreviationCAS Number
5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazoleAZBT152708-24-2
5-(4'-((5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazoleAZLS / Losartan Azido Impurity727718-93-6
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrileAZBC133690-91-2
5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazoleAZIMNot readily available

Source: Data compiled from multiple sources.[2][4][9]

Table 2: Example LC-MS/MS Method Performance for Azide Impurities

ParameterValue
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Quantification (LOQ) 0.667 ppm (with reference to a sample concentration of 1.5 mg/mL)[2]
Linearity (Regression Coefficient, r²) > 0.99[2]
Repeatability at LOQ (%RSD) < 10%[2]
Recovery 70% to 130%[2]

Experimental Protocols

Protocol 1: Quantification of Four Azido Impurities in Losartan Potassium API using LC-MS/MS

This protocol is a summary of a published method for the sensitive quantification of AZBT, AZLS, AZBC, and AZIM impurities.[2]

1. Sample Preparation:

  • Accurately weigh 7.5 mg of the losartan potassium API into a 5 mL volumetric flask.

  • Add 2.5 mL of the diluent (Water:Methanol, 10:90 v/v). For recovery samples, use a diluent spiked with known concentrations of the azide impurity standards.

  • Sonicate the flask until the sample is completely dissolved.

  • Make up the volume to 5 mL with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injecting it into the LC-MS/MS system.[2]

2. Liquid Chromatography Conditions (Example):

  • System: Shimadzu LCMS-8045 or equivalent.[2]

  • Column: A suitable C18 column (e.g., Shim-pack GIST C18).[15]

  • Mobile Phase A: 0.1% Formic acid in water.[15]

  • Mobile Phase B: 0.1% Formic acid in 95% acetonitrile.[15]

  • Gradient: A suitable gradient program to separate the impurities from the main losartan peak.

  • Flow Rate: Approximately 0.4 mL/min.[15]

  • Column Temperature: 40 °C.[15]

  • Injection Volume: 5 µL.[15]

  • Divert Valve: Program the divert valve to send the eluent to waste during the elution of the main losartan peak to prevent MS source contamination.[15]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[15]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize specific precursor-to-product ion transitions for each of the four azide impurities.[2]

  • Source Parameters: Optimize nebulizing gas flow, heating gas flow, interface temperature, and other source parameters to achieve maximum sensitivity.[15]

4. Quantification:

  • Prepare a five-point calibration curve for each azide impurity using standard solutions in the range of 1 to 16.0 ppb (which corresponds to 0.667 ppm to 10.667 ppm with respect to a sample concentration of 1.5 mg/mL).[2]

  • Calculate the concentration of each impurity in the sample by comparing its peak area to the calibration curve.

Visualizations

Losartan_Synthesis_Impurity_Formation cluster_start Starting Materials cluster_synthesis Losartan Synthesis Pathway cluster_impurity Impurity Formation OTBN OTBN (o-tolylbenzonitrile) step1 Tetrazole Formation OTBN->step1 BCFI BCFI (2-butyl-4-chloro-5-formylimidazole) step2 Coupling Reaction BCFI->step2 step1->step2 impurity Azide Impurity Formation step1->impurity Side Reaction with residual precursors step3 Final Modifications step2->step3 losartan Losartan API step3->losartan azide_reagent Sodium Azide (NaN3) azide_reagent->step1 Reactant

Caption: Simplified Losartan synthesis showing tetrazole formation as the key step for potential azide impurity generation.

Impurity_Control_Workflow cluster_controls Control Strategy Options start Azide Impurity Suspected or Identified risk_assessment 1. Conduct Process Risk Assessment start->risk_assessment analytical_dev 2. Develop & Validate Sensitive Analytical Method (e.g., LC-MS/MS) risk_assessment->analytical_dev process_eval 3. Evaluate Manufacturing Process Parameters analytical_dev->process_eval control_strategy 4. Implement Control Strategy process_eval->control_strategy raw_material a. Stricter Raw Material Control process_opt b. Process Optimization (Temp, Quenching) purification c. Enhanced Purification Steps monitoring 5. Routine Batch Monitoring control_strategy->monitoring release Release Batch monitoring->release

Caption: Logical workflow for the investigation and control of this compound impurities in drug manufacturing.

Mutagenic_Impurity_Decision_Tree start Impurity Identified ames_test Perform Bacterial Mutagenicity (Ames) Test start->ames_test ames_result Ames Test Result? ames_test->ames_result positive Positive ames_result->positive negative Negative ames_result->negative invivo_test Perform Follow-up in vivo Test ames_result->invivo_test Positive control_non_mutagenic Control as Non-Mutagenic Impurity (per ICH Q3A/B) ames_result->control_non_mutagenic Negative invivo_result in vivo Result? invivo_test->invivo_result Negative positive_invivo Positive invivo_result->positive_invivo Negative negative_invivo Negative invivo_result->negative_invivo Negative control_mutagenic Control as Mutagenic Impurity (at or below TTC, e.g., 1.5 µg/day) invivo_result->control_mutagenic Positive invivo_result->control_non_mutagenic Negative

Caption: Decision tree for classifying and establishing control limits for potential mutagenic impurities based on ICH M7.

References

Technical Support Center: Quantification of Losartan Azide in Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of losartan (B1675146) azide (B81097) in pharmaceutical tablets.

Troubleshooting Guide: Matrix Effects

This guide addresses common issues related to matrix effects in the LC-MS/MS analysis of losartan azide from tablet formulations.

Q1: I'm observing significant ion suppression for this compound, leading to low sensitivity. What are the likely causes and how can I fix it?

A1: Ion suppression is a common matrix effect where co-eluting compounds from the tablet matrix interfere with the ionization of the target analyte, reducing its signal intensity.[1][2]

Possible Causes:

  • Highly Concentrated Sample Matrix: Excipients from the tablet formulation can overwhelm the ion source.

  • Co-elution of Matrix Components: A component of the tablet matrix may have a similar retention time to this compound.

  • Inefficient Sample Preparation: Inadequate removal of matrix components during sample preparation.[3]

Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute the sample extract.[4] This can reduce the concentration of interfering matrix components. However, ensure the final concentration of this compound remains above the limit of quantification (LOQ).

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ an SPE method to selectively isolate this compound from the matrix.

    • Liquid-Liquid Extraction (LLE): Use LLE to partition this compound into a solvent where matrix components are less soluble.

    • Protein Precipitation (if applicable for biological matrices): While less common for tablet analysis, this can be relevant if the analytical method is adapted from a bioanalytical one.

  • Chromatographic Optimization:

    • Modify Gradient Elution: Adjust the mobile phase gradient to improve the separation between this compound and interfering peaks.

    • Change Column Chemistry: Use a different type of HPLC column (e.g., phenyl-hexyl instead of C18) to alter selectivity.

  • Post-Column Infusion Experiment: This experiment can help identify at what retention time the matrix effects are most pronounced. A steady infusion of this compound solution post-column will show a dip in the signal when an interfering compound from an injected blank matrix extract elutes.[1][3]

Q2: My results for this compound quantification are not reproducible. Could this be due to matrix effects?

A2: Yes, poor reproducibility is a common symptom of variable matrix effects.[5]

Possible Causes:

  • Inconsistent Sample Preparation: Variations in extraction efficiency can lead to different amounts of matrix components in each sample.

  • Non-homogeneity of the Sample: Inhomogeneity in the powdered tablet samples can result in varying matrix-to-analyte ratios.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. This includes consistent solvent volumes, extraction times, and centrifugation speeds.

  • Use an Internal Standard (IS): A stable isotope-labeled internal standard for this compound is ideal as it will co-elute and experience similar matrix effects, thus correcting for variations. If a stable isotope-labeled standard is unavailable, a structurally similar compound that does not co-elute with other interferences can be used.

  • Matrix Effect Evaluation: Quantify the matrix effect to understand its variability. This can be done by comparing the peak area of this compound in a post-extraction spiked sample to that in a neat solution.[1][4]

Q3: I am observing ion enhancement instead of suppression. What does this mean and how should I address it?

A3: Ion enhancement, while less common than suppression, is a matrix effect where co-eluting compounds increase the ionization efficiency of the analyte.[5] This can lead to an overestimation of the analyte concentration.

Possible Causes:

  • Co-eluting compounds may improve the desolvation or charge transfer process in the ion source.

Troubleshooting Steps: The troubleshooting steps for ion enhancement are the same as for ion suppression. The goal is to minimize the influence of the matrix on the analyte's ionization. This includes:

  • Optimizing sample preparation to remove the enhancing compounds.

  • Improving chromatographic separation.

  • Using a suitable internal standard to compensate for the effect.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the influence of all components in the sample, other than the analyte of interest (this compound), on the analyte's ionization and subsequent detection by the mass spectrometer. In the analysis of pharmaceutical tablets, the "matrix" consists of the active pharmaceutical ingredient (API), losartan, and various excipients like binders, fillers, and coatings. These can cause ion suppression or enhancement, leading to inaccurate quantification.[1][5]

Q2: How can I quantitatively assess the matrix effect for my method?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte spiked into an extracted blank matrix (post-extraction spike) with the peak area of the analyte in a neat solvent.

Formula:

  • Matrix Factor (MF) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What are the regulatory expectations regarding matrix effects for impurity quantification?

A3: Regulatory bodies like the ICH expect that analytical methods are validated to demonstrate their accuracy, precision, and specificity. For LC-MS/MS methods, this includes an evaluation of matrix effects to ensure that the quantification of impurities like this compound is reliable and not skewed by the sample matrix. Method validation should demonstrate that the matrix does not interfere with the accurate measurement of the impurity.[6]

Experimental Protocols

1. Sample Preparation from Losartan Tablets

This protocol is a general guideline and may require optimization based on the specific tablet formulation.

  • Objective: To extract this compound from a pharmaceutical tablet for LC-MS/MS analysis.

  • Procedure:

    • Weigh and finely powder a representative number of losartan tablets (e.g., 10 tablets) to ensure homogeneity.[7]

    • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of losartan potassium (e.g., 50 mg).[8]

    • Transfer the powder to a volumetric flask (e.g., 50 mL).

    • Add a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and water.[6][7][8]

    • Sonicate the mixture for a defined period (e.g., 15-30 minutes) to ensure complete dissolution of the analyte.[9]

    • Dilute to the final volume with the same solvent.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection into the LC-MS/MS system.[9]

2. LC-MS/MS Parameters for this compound Quantification

The following are typical starting parameters that should be optimized for your specific instrument and application.

ParameterTypical Value
LC Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate[9]
Mobile Phase B Acetonitrile or Methanol[6][9]
Flow Rate 0.2 - 0.5 mL/min
Gradient Optimized to separate this compound from losartan and matrix interferences.
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition Specific precursor and product ions for this compound should be determined by direct infusion.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for the quantification of azido (B1232118) impurities in losartan, as reported in various studies.

ParameterThis compound ImpurityReported ValueReference
Linearity Range Azido Impurities0.5 ppm to 15 ppm[6]
Azido Impurities0.667 ppm to 10.667 ppm[9]
Limit of Quantification (LOQ) Azido Impurities0.5 ppm[6]
Azido Impurities0.667 ppm[9]
Recovery Azido Impurities70% to 130%[6]
Azido ImpuritiesMatched acceptance criteria[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review start Weigh and Powder Tablets weigh_powder Weigh Powdered Sample start->weigh_powder dissolve Dissolve in Solvent (e.g., Methanol) weigh_powder->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify review Review Data for Matrix Effects quantify->review troubleshooting_matrix_effects start Inaccurate or Irreproducible Quantification Observed check_matrix_effect Suspect Matrix Effect? start->check_matrix_effect dilute Dilute Sample Extract check_matrix_effect->dilute Yes fail Re-evaluate Method check_matrix_effect->fail No optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) dilute->optimize_prep If still failing pass Results Acceptable dilute->pass optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom If still failing optimize_prep->pass use_is Use Internal Standard (Stable Isotope Labeled) optimize_chrom->use_is If still failing optimize_chrom->pass use_is->pass use_is->fail

References

Technical Support Center: Losartan Azide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with the losartan (B1675146) azide (B81097) reference standard.

Frequently Asked Questions (FAQs)

Q1: What is the losartan azide impurity and why is it a concern?

A1: The this compound impurity, chemically identified as 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole, is a process-related impurity that can form during the synthesis of losartan.[1][2] Initially, there were concerns regarding its potential mutagenicity, which led to regulatory scrutiny and product recalls.[3]

Q2: Has the mutagenicity of the this compound impurity been confirmed?

A2: While initial in vitro bacterial mutagenicity tests (Ames test) were positive, subsequent in vivo studies have concluded that the primary this compound impurity is not mutagenic.[2][4] As a result, it has been classified as a non-mutagenic impurity to be controlled according to ICH Q3A/B guidelines.[2]

Q3: What are the main degradation pathways for losartan?

A3: Losartan is susceptible to degradation through several pathways, primarily:

  • Oxidative degradation: This can lead to the formation of various oxidation products.

  • Acidic hydrolysis: Degradation occurs under acidic conditions, leading to the formation of known degradation products.

  • Photodegradation: Exposure to light, especially in solution, can cause the destruction of the imidazole (B134444) ring of the losartan molecule.[5]

Q4: What are the recommended storage and handling conditions for the this compound reference standard?

A4: To ensure the stability of the this compound reference standard, it is recommended to:

  • Store in a tightly sealed container to protect from moisture.

  • Protect from light.

  • Store at a controlled room temperature, typically between 2-30°C.[6]

  • Avoid exposure to heat and oxidizing agents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of losartan and its azide impurity.

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing the this compound reference standard. What could be the cause?

A1: Unexpected peaks could be due to several factors:

  • Degradation: The reference standard may have degraded due to improper storage or handling. Exposure to light, heat, or humidity can lead to the formation of degradation products. Ensure the standard has been stored according to the recommended conditions.

  • Contamination: The sample, mobile phase, or HPLC system may be contaminated. It is advisable to prepare fresh mobile phase, flush the HPLC system thoroughly, and analyze a blank run.

  • Mobile Phase Issues: An inappropriate mobile phase pH or composition can sometimes lead to peak splitting or the appearance of extraneous peaks. Verify the mobile phase preparation and its suitability for the analysis.

Q2: My quantitative results for the this compound impurity are inconsistent. What should I check?

A2: Inconsistent quantitative results can stem from:

  • Sample Preparation: Ensure accurate and consistent sample preparation, including weighing and dilution steps. The solubility of the reference standard in the chosen diluent should be verified.

  • Instrument Variability: Check for fluctuations in the HPLC system's performance, such as unstable pump flow rates or detector response. System suitability tests should be performed before each run.

  • Standard Stability: The this compound reference standard solution may not be stable over time. It is recommended to use freshly prepared solutions for analysis.

Q3: I am having difficulty separating the this compound impurity from the main losartan peak in my HPLC analysis. What can I do to improve the resolution?

A3: To improve peak resolution, consider the following:

  • Optimize Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases of your mobile phase. A gradient elution program may be necessary to achieve adequate separation.

  • Adjust pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like losartan and its impurities. Experiment with slight adjustments to the pH.

  • Change the Stationary Phase: If resolution is still not satisfactory, consider using a different HPLC column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18).

  • Modify Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution.

Quantitative Stability Data

The following tables summarize the stability of losartan under various stress conditions based on forced degradation studies.

Table 1: Stability of Losartan Potassium in Solution

Stress ConditionDurationTemperatureAnalyteDegradation (%)Reference
0.1 M HCl7 daysRoom TemperatureLosartan Potassium< 1%[7]
0.1 M NaOH7 daysRoom TemperatureLosartan Potassium< 1%[7]
3% H₂O₂7 daysRoom TemperatureLosartan Potassium~10%[7]
1.0 M HCl2 hoursRefluxLosartan PotassiumTwo degradation products observed[8]
1.0 M NaOH2 hoursRefluxNo significant degradation[8]
Heat (Solid State)24 hours80°CLosartan Potassium< 0.1%[8]
30% H₂O₂30 minutes-Losartan PotassiumNo significant degradation of the main peak[8]
pH 4 (unprotected from light)45 minutes-Losartan Potassium SuspensionRemaining: 98.63%[9]
pH 7 (unprotected from light)45 minutes-Losartan Potassium SuspensionRemaining: 98.89%[9]
pH 4 (protected from light)45 minutes-Losartan Potassium SuspensionRemaining: 98.55%[9]
pH 7 (protected from light)45 minutes-Losartan Potassium SuspensionRemaining: 99.06%[9]

Table 2: Stability of Losartan Potassium in Ophthalmic Formulations

Formulation VehicleStorage ConditionDurationStabilityReference
Balanced Salt Solution (BSS)Room Temperature (25±4°C)30 daysStable (90-110% of initial concentration)[4]
Normal Saline (NS)Room Temperature (25±4°C)30 daysStable (90-110% of initial concentration)[4]
Glucose Saline (GS)Room Temperature (25±4°C)20 daysUnstable (<50% of initial concentration)[4]
BSS, NS, GSRefrigeration (4±3°C)30 daysStable[4]
BSS, NS, GSFreezing (-20±5°C)30 daysStable[4]

Experimental Protocols

1. Forced Degradation Study of Losartan Potassium

  • Objective: To evaluate the stability of losartan potassium under various stress conditions as per ICH guidelines.

  • Methodology:

    • Acid Hydrolysis: Dissolve a known amount of losartan potassium in 1.0 M hydrochloric acid and reflux for 2 hours.[8]

    • Base Hydrolysis: Dissolve a known amount of losartan potassium in 1.0 M sodium hydroxide (B78521) and reflux for 2 hours.[8]

    • Oxidative Degradation: Treat a solution of losartan potassium with 30% hydrogen peroxide for 30 minutes at room temperature.[8]

    • Thermal Degradation: Expose the solid losartan potassium reference substance to a temperature of 80°C in a drying chamber for 24 hours.[8]

    • Photodegradation: Expose a solution of losartan potassium to light (UV or visible) and analyze for degradation products.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method and compare the chromatograms with that of an unstressed standard to identify and quantify any degradation products.

2. HPLC Method for the Analysis of Losartan and its Impurities

  • Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of losartan and its related impurities.

  • Chromatographic Conditions:

    • Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 35°C.

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of powdered tablets equivalent to 50 mg of losartan potassium into a 100 mL volumetric flask.

    • Add a suitable amount of methanol (B129727), sonicate to dissolve, and dilute to volume with methanol to obtain a concentration of 0.50 mg/mL.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

3. LC-MS/MS Method for the Analysis of this compound Impurity

  • Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of azido (B1232118) impurities in losartan drug substance.

  • Instrumentation: Shimadzu Nexera X3 LC system with an LCMS-8050 mass spectrometer or equivalent.

  • Chromatographic Conditions:

    • Refer to the specific analytical conditions provided by regulatory bodies such as the MFDS, EDQM, or OMCL.[10]

  • Sample Preparation:

    • Weigh 100 mg of losartan into a conical tube.

    • Add 100 mL of a water:acetonitrile (20:80 v/v) diluent.

    • Vortex until dissolved and then centrifuge at 4,000 rpm for 10 minutes.

    • Inject the supernatant into the LC-MS/MS system.[10]

  • Quantification: Use multiple reaction monitoring (MRM) mode for the sensitive and selective quantification of the azido impurities.

Visualizations

Losartan_Degradation_Pathway Losartan Losartan Oxidation_Products Oxidation Products (e.g., Losartan Carboxylic Acid) Losartan->Oxidation_Products Oxidative Stress (e.g., H₂O₂) Hydrolysis_Products Acid Hydrolysis Products Losartan->Hydrolysis_Products Acidic Conditions (e.g., HCl) Photodegradation_Products Photodegradation Products (Imidazole Ring Cleavage) Losartan->Photodegradation_Products Light Exposure

Caption: Major degradation pathways of Losartan.

HPLC_Troubleshooting_Workflow Start HPLC Analysis Issue Check_System Check System Suitability Start->Check_System Check_Sample Check Sample Preparation Start->Check_Sample Check_Method Review Method Parameters Start->Check_Method Resolve_System Troubleshoot HPLC System (Pump, Detector, Column) Check_System->Resolve_System Fails End Issue Resolved Check_System->End Passes Resolve_Sample Prepare Fresh Sample & Mobile Phase Check_Sample->Resolve_Sample Inconsistent Check_Sample->End Consistent Resolve_Method Optimize Method (Mobile Phase, Gradient, etc.) Check_Method->Resolve_Method Suboptimal Check_Method->End Optimal Resolve_System->End Resolve_Sample->End Resolve_Method->End

Caption: A logical workflow for troubleshooting common HPLC issues.

References

troubleshooting guide for losartan azide peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Troubleshooting Guide: Losartan (B1675146) Azide (B81097) Peak Tailing in HPLC

Peak tailing of the losartan azide impurity is a common challenge in HPLC analysis, which can compromise the accuracy and resolution of the separation. This guide provides a systematic approach to troubleshooting and resolving this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for the this compound impurity in reversed-phase HPLC?

Peak tailing for the this compound impurity, and for losartan itself, is often attributed to a combination of factors:

  • Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for basic compounds is often the interaction between the analyte and ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] Losartan and its azide impurity contain basic nitrogen atoms in the imidazole (B134444) and tetrazole rings, making them susceptible to these undesirable ionic interactions, which lead to delayed elution and asymmetrical peak shapes.[1][3]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the silanol groups.[4] If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[4] Losartan has a pKa value in the range of 4.9-6.[5][6][7] Operating at a pH that does not sufficiently suppress the ionization of the silanol groups or the analyte can lead to significant tailing.

  • Inadequate Buffer Concentration: A buffer is crucial for maintaining a stable pH throughout the chromatographic run.[8][9] Insufficient buffer concentration can lead to pH shifts on the column, especially when the sample is injected, causing peak shape issues.[9]

  • Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites.[1] This degradation can be accelerated by harsh mobile phase conditions.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]

Q2: How does the chemical structure of this compound contribute to peak tailing?

The this compound impurity, 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, possesses several functional groups that can contribute to peak tailing in reversed-phase HPLC:[10][11][12]

  • Basic Nitrogen Atoms: The imidazole and tetrazole rings contain nitrogen atoms that can be protonated, giving the molecule a positive charge, especially at acidic pH. These positively charged sites can interact with negatively charged, deprotonated silanol groups on the silica-based column packing.[3]

  • Polar Azide Group: The azide (-N3) functional group is polar and can also participate in secondary interactions with the stationary phase.

These characteristics make this compound prone to strong secondary interactions with the stationary phase, which are a primary cause of peak tailing.

Q3: What is the first step I should take to troubleshoot peak tailing for this compound?

The first and most critical step is to evaluate your mobile phase pH. For basic compounds like losartan and its azide impurity, lowering the mobile phase pH to around 2.5-3.5 is often the most effective strategy.[1] At this low pH, the acidic silanol groups on the stationary phase are protonated and thus, less likely to interact with the positively charged analyte.[2]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting peak tailing for the this compound impurity.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_ph 1. Evaluate Mobile Phase pH Is pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 using Formic Acid or Phosphoric Acid check_ph->adjust_ph No check_buffer 2. Assess Buffer Strength Is buffer concentration 20-50 mM? check_ph->check_buffer Yes adjust_ph->check_ph adjust_buffer Increase buffer concentration (e.g., Ammonium (B1175870) Formate) check_buffer->adjust_buffer No check_column 3. Inspect Column Condition Is the column old or showing high backpressure? check_buffer->check_column Yes adjust_buffer->check_buffer replace_column Use a new or end-capped column. Consider a guard column. check_column->replace_column Yes check_sample 4. Verify Sample Concentration & Solvent Is the sample concentration too high? Is the solvent appropriate? check_column->check_sample No replace_column->check_sample adjust_sample Dilute sample or dissolve in a weaker solvent check_sample->adjust_sample Yes resolved Peak Shape Improved check_sample->resolved No adjust_sample->check_sample

Caption: A stepwise guide to identifying and resolving the root causes of peak tailing.

Detailed Troubleshooting Steps & Recommendations
Parameter Potential Issue Recommendation Rationale
Mobile Phase pH pH is too high (e.g., > 4), leading to ionized silanol groups.Adjust the aqueous mobile phase pH to a range of 2.5-3.5 using an appropriate acid like formic acid or phosphoric acid.[1][2]At low pH, silanol groups are protonated, minimizing secondary ionic interactions with the basic this compound molecule.[2]
Buffer Concentration Insufficient buffer strength to maintain a consistent pH on the column.Use a buffer concentration between 20-50 mM. Ammonium formate (B1220265) or ammonium acetate (B1210297) are good choices.[1][9]A higher buffer concentration provides better pH stability, especially upon sample injection, preventing on-column pH shifts that can cause peak distortion.[9]
Column Chemistry Use of a standard C18 column with a high number of active silanol sites.Utilize a modern, high-purity, end-capped C18 column. Alternatively, consider a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column.[4]End-capping chemically modifies the surface to reduce the number of accessible silanol groups.[4] Polar-embedded phases can provide alternative interactions and better shielding of silanol groups.
Column Condition Column degradation, contamination, or void formation.Flush the column with a strong solvent. If the problem persists, replace the analytical column and consider using a guard column.[1][2]Contaminants can create active sites for secondary interactions. A guard column protects the analytical column from strongly retained matrix components.[2]
Sample Concentration Column overload due to high sample concentration.Dilute the sample and reinject. If peak shape improves, the original sample was overloaded.[2]Overloading the stationary phase leads to a non-linear distribution of the analyte between the mobile and stationary phases, causing peak asymmetry.[2]
Sample Solvent Sample is dissolved in a solvent stronger than the initial mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.A strong sample solvent can cause the analyte to move down the column in a broad band before the separation begins, leading to peak distortion.[1]

Experimental Protocol: Optimized HPLC Method for Losartan and its Azide Impurity

This protocol is designed to provide a robust separation of losartan and its azide impurity with improved peak symmetry.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

Parameter Condition
Column End-capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Reagent and Sample Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the initial gradient ratio (70:30 v/v).

  • Standard and Sample Preparation: Accurately weigh and dissolve the losartan standard or sample in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.

4. System Suitability:

  • Inject a standard solution containing both losartan and the this compound impurity.

  • The tailing factor for both peaks should be ≤ 1.5.

  • The resolution between the two peaks should be ≥ 2.0.

By following this troubleshooting guide and implementing the suggested experimental protocol, researchers can effectively address the issue of this compound peak tailing, leading to more accurate and reliable analytical results.

References

Technical Support Center: Optimizing Losartan Azide Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of losartan (B1675146) azide (B81097) from drug matrices during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in recovering losartan azide from a drug matrix?

A1: The primary challenges stem from the structural similarity of this compound to the active pharmaceutical ingredient (API), losartan, which can lead to co-elution or interference during chromatographic analysis. Additionally, the potential for degradation of the azide impurity under certain analytical conditions and interactions with excipients in the drug matrix can contribute to low recovery.

Q2: What is a typical recovery rate for this compound analysis?

A2: Acceptable recovery rates for azido (B1232118) impurities in losartan are generally expected to be within the 70% to 130% range. Specific studies have demonstrated recovery rates of 84% to 116% for various azido impurities when spiked in a blank losartan matrix at different concentrations.

Q3: Are there methods to remove or reduce this compound during synthesis?

A3: Yes, various methods are employed during the manufacturing process to minimize azido impurities. These include treating the reaction mixture with a "sartan catalyst" to decompose the azide, or using chemical reagents like triphenylphosphine (B44618) to react with and remove residual azide ions. Understanding these processes can provide insight into the impurity's chemical behavior.

Q4: How can I avoid degradation of this compound during sample preparation and analysis?

A4: Losartan and its impurities can be sensitive to factors like light, moisture, and acidic conditions. To prevent degradation, it is advisable to protect samples from light, use fresh solvents, and control the pH of the sample and mobile phases. Forced degradation studies often reveal sensitivity to acidic environments.

Q5: What are the recommended analytical techniques for quantifying this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and robust method for the direct quantification of azido impurities in losartan. Headspace gas chromatography with dual flame ionization detectors (HS-GC-FID/FID) has also been utilized for the determination of azide impurities.

Troubleshooting Guide: Improving this compound Recovery

This guide addresses common issues encountered during the recovery of this compound from a drug matrix.

Issue Potential Cause Troubleshooting Steps
Low Recovery Incomplete Extraction: The solvent system may not be optimal for extracting this compound from the matrix.1. Solvent Optimization: Experiment with different solvent polarities. A common diluent is a mixture of water and methanol (B129727) (e.g., 10:90 v/v) or water and acetonitrile (B52724) (e.g., 20:80 v/v). 2. Sonication: Ensure adequate sonication time to facilitate the dissolution of the sample and the release of the analyte from the matrix. 3. Sample-to-Solvent Ratio: Adjust the ratio of the drug matrix to the extraction solvent to ensure complete dissolution.
Analyte Degradation: this compound may be degrading during sample preparation.1. pH Control: Maintain a neutral or slightly basic pH during extraction, as acidic conditions can lead to degradation. 2. Temperature Control: Avoid excessive heat during sample preparation steps like sonication. 3. Light Protection: Prepare samples in amber vials or under low-light conditions to prevent photodegradation.
Matrix Effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the ionization of this compound.1. Chromatographic Selectivity: Modify the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from interfering matrix components. 2. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. 3. Divert Valve: Use a divert valve to direct the high-concentration losartan peak to waste, preventing contamination of the mass spectrometer.
High Variability in Results Inconsistent Sample Preparation: Variations in sample weighing, solvent volumes, or extraction times can lead to inconsistent results.1. Standardize Procedures: Ensure all experimental steps are performed consistently across all samples. 2. Internal Standard: Use a suitable internal standard to compensate for variations in sample preparation and instrument response.
Instrumental Drift: Changes in instrument performance over time can cause variability.1. System Suitability Tests: Perform regular system suitability tests to monitor instrument performance. 2. Calibration: Run calibration standards at regular intervals during the analytical run.
Peak Tailing or Broadening Poor Chromatography: Issues with the analytical column or mobile phase can affect peak shape.1. Column Conditioning: Ensure the column is properly conditioned before analysis. 2. Mobile Phase pH: Optimize the pH of the mobile phase to ensure the analyte is in a single ionic form. 3. Guard Column: Use a guard column to protect the analytical column from matrix contaminants.

Quantitative Data Summary

The following tables summarize recovery data from analytical methods for this compound and related impurities.

Table 1: Recovery of Azido Impurities from Losartan Potassium API

Azido ImpuritySpiked Concentration (ppm)Recovery (%)Acceptance Criteria (%)
AZBT1.095.370 - 130
AZBC1.098.770 - 130
AZIM1.0102.170 - 130

Table 2: Recovery of Four Azido Impurities at Different Spiking Levels

ImpuritySpiking LevelAverage Recovery (%)
AZBCLow (1 µg/kg)92
Medium (20 µg/kg)98
High (40 µg/kg)105
AMBBTLow (1 µg/kg)84
Medium (20 µg/kg)89
High (40 µg/kg)95
AMBBCLow (1 µg/kg)110
Medium (20 µg/kg)112
High (40 µg/kg)116
AZBTLow (1 µg/kg)99
Medium (20 µg/kg)103
High (40 µg/kg)108

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Azido Impurities[1]
  • Weighing: Accurately weigh 7.5 mg of the losartan potassium API into a 5 mL volumetric flask.

  • Spiking (for recovery studies): For the recovery sample, add a known amount of azido impurity standards. For the sample blank, add only the diluent.

  • Dissolution: Add 2.5 mL of diluent (water:methanol, 10:90 v/v) to each flask.

  • Sonication: Sonicate the flasks until the samples are completely dissolved.

  • Dilution: Make up the volume to 5 mL with the diluent.

  • Filtration: Filter the solution using a 0.45 µm nylon syringe filter before injection into the LC-MS/MS system.

Protocol 2: In-Situ Matrix Elimination for Azide Determination[12]

This method utilizes a column-switching strategy in ion chromatography to eliminate matrix interference.

  • Sample Injection: The sample is injected onto a pre-treatment column.

  • Matrix Elimination and Azide Enrichment: An organic solvent is used to wash away the hydrophobic drug matrix while the azide ions are retained on the column.

  • Analysis and Detection: The retained azide ions are then eluted from the pre-treatment column and transferred to the analytical column for separation and detection.

  • System Regeneration: The pre-treatment column is regenerated for the next injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh 7.5 mg Losartan API spike Spike with Azide Standard (for recovery) weigh->spike dissolve Add 2.5 mL Diluent (Water:Methanol 10:90) spike->dissolve sonicate Sonicate until Dissolved dissolve->sonicate dilute Dilute to 5 mL sonicate->dilute filter Filter (0.45 µm Nylon) dilute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantify Azide Impurity detect->quantify

Caption: Workflow for this compound Recovery and Analysis.

troubleshooting_logic start Low Recovery Observed cause1 Incomplete Extraction? start->cause1 cause2 Analyte Degradation? cause1->cause2 No solution1a Optimize Solvent System cause1->solution1a Yes cause3 Matrix Effects? cause2->cause3 No solution2a Control pH cause2->solution2a Yes solution3a Improve Chromatographic Separation cause3->solution3a Yes solution1b Increase Sonication Time solution1a->solution1b end Recovery Improved solution1b->end solution2b Protect from Light/Heat solution2a->solution2b solution2b->end solution3b Use Divert Valve solution3a->solution3b solution3b->end

Caption: Troubleshooting Logic for Low this compound Recovery.

Technical Support Center: Analysis of Losartan Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of losartan (B1675146) azide (B81097) during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is losartan azide and why is its monitoring important?

A1: this compound, chemically known as 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, is a potential impurity that can form during the synthesis of losartan.[1][2] Azido impurities are of significant concern as they can be mutagenic.[1] Regulatory agencies require strict control of such impurities to ensure the safety and quality of pharmaceutical products.[3] Although this compound has been shown to be non-mutagenic in in vivo studies, its levels are still monitored.[3]

Q2: What are the typical analytical techniques used to analyze this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS/MS), are the most common techniques for the separation and quantification of losartan and its impurities, including this compound.[1][4][5] These methods offer the necessary sensitivity and selectivity for detecting trace levels of the impurity.[5]

Q3: What are the initial signs of on-column degradation of this compound?

A3: On-column degradation of this compound can manifest in several ways during chromatographic analysis. These include:

  • Poor peak shape: The this compound peak may appear broad, tailing, or split.

  • Variable peak area: Inconsistent peak areas for the same sample concentration across different injections can indicate instability.

  • Appearance of unexpected peaks: New, unidentified peaks in the chromatogram may be degradation products.

  • Loss of recovery: The amount of this compound detected is lower than the expected concentration.

Troubleshooting Guide: Minimizing On-Column Degradation

This guide provides a systematic approach to identifying and resolving issues related to the on-column degradation of this compound.

Issue 1: Poor Peak Shape and Inconsistent Peak Area

Poor peak shape and inconsistent peak area are often the first indicators of on-column degradation or undesirable secondary interactions with the stationary phase.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Acidic Stationary Phase 1. Use a column with a less acidic stationary phase, such as a phenyl-hexyl column.[6] 2. If using a silica-based C18 column, consider one that is end-capped. 3. Add a small amount of a basic modifier, like triethylamine (B128534) (TEA) (0.1-0.5%), to the mobile phase.[7]Silica-based columns can have acidic silanol (B1196071) groups that may interact with and degrade azide compounds.[7] Phenyl-hexyl columns offer alternative selectivity and may be less prone to causing degradation.[6] TEA helps to mask the acidic silanol groups, reducing their interaction with the analyte.[7]
Inappropriate Mobile Phase pH 1. Evaluate the pH of the mobile phase. Azides can be unstable in acidic conditions.[8] 2. Adjust the mobile phase to a neutral or slightly basic pH (e.g., using an ammonium (B1175870) formate (B1220265) buffer).[1]The stability of organic azides can be pH-dependent. Moving to a more neutral or slightly basic pH can prevent acid-catalyzed degradation on the column.
High Column Temperature 1. Reduce the column temperature. Start at a lower temperature (e.g., 25-30 °C) and gradually increase if necessary for separation.[4]Elevated temperatures can accelerate the degradation of thermally labile compounds like some azides.
Issue 2: Appearance of Extra Peaks (Degradants)

The presence of new, unexpected peaks that are not present in the initial sample solution strongly suggests on-column degradation.

Troubleshooting Workflow:

G cluster_optimization Optimization Strategies A Extra Peaks Observed B Confirm Degradation: Inject sample with shorter residence time on column (e.g., faster gradient, higher flow rate) A->B C Do extra peaks decrease? B->C D Yes: On-column degradation likely C->D Yes E No: Degradation may be in sample solution C->E No F Modify Mobile Phase: - Increase pH (neutral/slightly basic) - Add basic modifier (e.g., TEA) D->F G Change Stationary Phase: - Use a different column chemistry (e.g., Phenyl-Hexyl) - Use an end-capped column D->G H Lower Column Temperature D->H I Investigate Sample Stability: Analyze freshly prepared sample E->I

Caption: Troubleshooting workflow for identifying the source of degradation.

Explanation of Workflow:

  • Confirm On-Column Degradation: To differentiate between degradation happening in the sample vial versus on the column, alter the chromatographic conditions to reduce the time the analyte spends on the column.[9] If the degradant peaks decrease relative to the main analyte peak, on-column degradation is the likely culprit.[9]

  • Optimize Mobile Phase: As detailed in Issue 1, adjust the mobile phase pH to be neutral or slightly basic and consider adding a basic modifier like TEA to minimize acid-catalyzed degradation.[7]

  • Optimize Stationary Phase: Switch to a column with a different chemistry, such as a phenyl-hexyl column, or ensure you are using a well-end-capped C18 column to reduce interactions with acidic silanol groups.[6]

  • Optimize Temperature: Lowering the column temperature can slow down the rate of degradation.

  • Investigate Sample Stability: If reducing on-column residence time does not affect the extra peaks, the degradation may be occurring in the sample solution before injection. Analyze a freshly prepared sample to confirm this.

Experimental Protocols

Recommended HPLC-MS/MS Method for this compound Analysis

This method is a starting point and may require optimization based on your specific instrumentation and sample matrix.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the losartan sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent of 50:50 acetonitrile:water.

  • Further dilute as necessary to fall within the calibration range of the instrument.

Chromatographic Conditions:

Parameter Recommendation Reference
Column XSelect CSH Phenyl-Hexyl, 2.5 µm, 3.0 x 50 mm[6]
Mobile Phase A 10 mM Ammonium formate in water[1]
Mobile Phase B Methanol[1]
Gradient 0-8 min: 60% B; 8-9 min: 60-95% B; 9-17 min: 95% B; 17-17.1 min: 95-60% B; 18 min: Stop[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 45 °C (start lower if degradation is suspected)[1]
Injection Volume 1-5 µL[6]
Detector Mass Spectrometer (Triple Quadrupole)[1]

Mass Spectrometry Detection (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor for the specific precursor and product ions of this compound.

Degradation Pathway Visualization

While the exact on-column degradation pathway of this compound is not extensively documented, a potential acid-catalyzed degradation could involve the protonation of the azide group followed by the loss of nitrogen gas, leading to a reactive nitrene intermediate which can then react further.

G cluster_legend Legend A Analyte B Degradation Product C Reaction Condition LosartanAzide This compound ProtonatedAzide Protonated this compound LosartanAzide->ProtonatedAzide H+ (e.g., acidic silanol groups) NitreneIntermediate Nitrene Intermediate ProtonatedAzide->NitreneIntermediate - N2 DegradationProducts Further Degradation Products NitreneIntermediate->DegradationProducts Reaction with mobile phase/column

Caption: Potential acid-catalyzed degradation pathway of this compound on-column.

References

resolving co-elution of losartan azide with other impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving analytical challenges in losartan (B1675146) impurity profiling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and established experimental protocols to help you resolve the co-elution of losartan azide (B81097) and other related impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is losartan azide and why is it a critical impurity to monitor?

This compound, chemically known as 5-[4'-[(5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole, is a process-related impurity that can form during the synthesis of losartan. Initially, this impurity was a significant concern because it tested positive in a bacterial mutagenicity (Ames) test, classifying it as a potential mutagen. Such impurities need to be controlled at or below the Threshold of Toxicological Concern (TTC) as per ICH M7 guidelines. However, subsequent in vivo tests have confirmed that the this compound impurity is not an in vivo mutagen. Consequently, it is now classified as a non-mutagenic impurity under ICH M7(R1) and can be controlled according to ICH Q3A/B guidelines. Despite this reclassification, accurate quantification remains essential for quality control.

Q2: What typically causes the co-elution of this compound with other impurities?

Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks. The primary causes for the co-elution of this compound with other process-related impurities or degradation products are:

  • Structural Similarity: this compound and other impurities, such as 5-[4'-(Azidomethyl)[1,1'- biphenyl]-2-yl]-2H-tetrazole (AZBT), often share a very similar core structure, leading to similar retention behaviors in reversed-phase chromatography.

  • Suboptimal Method Parameters: An unoptimized chromatographic method, including incorrect column chemistry, mobile phase composition, pH, or gradient slope, may not provide sufficient selectivity to separate these closely related compounds.

  • Low Analyte Retention: If the capacity factor (k') is too low, compounds may pass through the column too quickly with the solvent front, preventing effective separation.

Q3: How can I detect if I have a co-elution problem in my chromatogram?

Detecting co-elution can be challenging, especially if peaks overlap perfectly. Here are some common indicators:

  • Visual Peak Distortion: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing. A shoulder is a more reliable indicator of co-elution than simple tailing.

  • Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can perform a peak purity analysis. This software feature compares UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS): An MS detector is highly effective for confirming co-elution. By analyzing the mass spectra across the chromatographic peak, you can identify if multiple mass-to-charge ratios (m/z) are present, confirming the presence of multiple compounds.

Q4: What are the first troubleshooting steps to resolve co-elution?

The following workflow provides a systematic approach to troubleshooting co-elution issues.

G cluster_steps Troubleshooting Workflow start Co-elution Suspected (Peak Shoulders, Purity Fails) step1 1. Confirm with MS or DAD Peak Purity Analysis start->step1 step2 2. Adjust Mobile Phase (Weaken solvent, change pH, modify organic ratio) step1->step2 If confirmed step3 3. Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) step2->step3 If no improvement end Resolution Achieved step2->end If resolved step4 4. Optimize Physical Parameters (Flow Rate, Temperature) step3->step4 If still co-eluting step3->end If resolved step5 5. Develop a New Method (e.g., UPLC, Gradient Elution) step4->step5 For further optimization step4->end If resolved step5->end If resolved

Caption: A workflow for troubleshooting co-elution.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase and Gradient

If co-elution is confirmed, adjusting the mobile phase is often the most effective first step.

  • Problem: Poor resolution between this compound and a neighboring impurity peak.

  • Solution 1 (Isocratic): Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol). This increases the retention time and provides more opportunity for the column to separate the analytes.

  • Solution 2 (Gradient): If using a gradient method, decrease the slope of the gradient. A shallower gradient over a longer time can significantly improve the separation of closely eluting peaks. Several studies have successfully used gradient HPLC methods to separate losartan from its numerous impurities.

  • Solution 3 (pH Adjustment): The pH of the aqueous portion of the mobile phase can alter the ionization state of acidic or basic analytes, changing their retention. Using a buffer like 0.1% phosphoric acid or formic acid is common. Experiment with slight pH adjustments (e.g., ± 0.2 units) to see if selectivity improves.

Guide 2: Selecting an Appropriate Stationary Phase (Column)

Standard C18 columns may not always provide the necessary selectivity for sartan impurities.

  • Problem: Co-elution persists even after mobile phase optimization on a standard C18 column.

  • Solution: Switch to a column with a different selectivity. An XSelect CSH Phenyl-Hexyl column has been shown to provide improved selectivity and resolution for sartan drugs and their azido (B1232118) impurities compared to standard C18 columns. The phenyl-hexyl phase offers alternative pi-pi interactions that can help differentiate between structurally similar molecules.

  • Considerations: When changing columns, also consider particle size. Moving from a 5 µm (HPLC) to a sub-2 µm (UPLC) particle size can dramatically increase efficiency and resolution, though it requires a UPLC system capable of handling higher backpressures.

Experimental Protocols

Below are detailed methodologies from published application notes for the separation of losartan and its azido impurities.

Protocol 1: UHPLC-UV-MS Method for Azido Impurity in Multiple Sartans

This method was developed to separate an azido impurity from irbesartan, losartan, and valsartan.

  • Instrumentation: ACQUITY Arc System with PDA and ACQUITY QDa Mass Detector.

  • Column: XSelect CSH Phenyl-Hexyl, 3.0 x 50 mm, 2.5 µm.

  • Mobile Phase: 40:60 Acetonitrile : Water with 0.1% Formic Acid.

  • Flow Rate: 0.85 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV (PDA): Wavelength scan from 200–400 nm.

    • MS (QDa): Single Ion Recording (SIR) for specific m/z values.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of each analyte in 50:50 acetonitrile:water.

    • Dilute further with the same diluent to achieve desired working concentrations.

    • For a mixture, individual standard injections were performed at 0.2 mg/mL (APIs) and 0.02 mg/mL (azido impurity).

Protocol 2: LC-MS/MS Method for Four Azido Impurities in Losartan API

This method is designed for the sensitive quantification of four different azido impurities in Losartan Potassium API.

  • Instrumentation: Shimadzu Nexera™ XS UHPLC with LCMS-8045 Triple Quadrupole MS.

  • Column: Details not specified, but a C18 is common for initial screening.

  • Mobile Phase: Gradient elution using Mobile Phase A (Water) and Mobile Phase B (Methanol).

  • Gradient Program:

    • 0-8 min: 60% B

    • 8-9 min: 60% to 95% B

    • 9-17 min: 95% B

    • 17-17.1 min: Return to 60% B

    • 18 min: Stop

  • Flow Rate: 0.3 mL/min.

  • Detection: LC-MS/MS with optimized Multiple Reaction Monitoring (MRM) transitions. A divert valve was used to direct the main losartan peak to waste to prevent source contamination.

  • Sample Preparation:

    • Weigh 7.5 mg of losartan potassium API into a 5 mL volumetric flask.

    • Add 2.5 mL of diluent (Water:Methanol 10:90 v/v).

    • Sonicate until dissolved and make up the volume to 5 mL.

    • Filter the solution through a 0.45 µm nylon syringe filter before analysis.

Data Presentation

The following tables summarize chromatographic data from various methods developed for the analysis of losartan and its impurities.

Table 1: Comparison of Chromatographic Methods for Losartan Impurity Separation

Method TypeColumnMobile PhaseKey Analytes SeparatedReference
UHPLC-UV-MSXSelect CSH Phenyl-Hexyl (3.0 x 50 mm, 2.5 µm)40:60 ACN:H₂O with 0.1% Formic Acid (Isocratic)Losartan, Valsartan, Irbesartan, Azido Impurity
HPLCACCHROM ODS-C18 (250 mm x 4.6 mm, 5 µm)Gradient of Acetonitrile and 0.1% Phosphoric AcidLosartan and 11 related impurities/degradants
LC-MS/MSNot specifiedGradient of Methanol and WaterFour azido impurities (AZBT, AZLS, AZBC, AZIM)
UPLCHSS C18 (100 mm x 2.1 mm, 1.8 µm)56:44 (Buffer):(ACN:MeOH)Losartan and Chlorthalidone

Table 2: Quantitative Performance Data for Azido Impurity Analysis

MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
UHPLC-UV-MSAzido Impurity16 ng/mL – 50 µg/mL16 ng/mLNot specified
HPLCLosartan & 11 ImpuritiesNot specifiedng/mL levelng/mL level
LC-MS/MSFour Azido ImpuritiesFive-point calibration (r > 0.99)Not specifiedRepeatability < 10% RSD

Visualizations

The formation of various impurities is often linked to the synthesis pathway and subsequent degradation.

G cluster_synthesis Losartan Synthesis Pathway cluster_impurities Impurity Formation precursors Nitrile & Azide Precursors (e.g., Sodium Azide) synthesis Tetrazole Ring Formation precursors->synthesis api Losartan Potassium API synthesis->api process_imp Process-Related Impurities (e.g., this compound, AZBT, Isomers, Dimers) synthesis->process_imp Side Reactions degradation_imp Degradation Products (Acid, Base, Oxidative) api->degradation_imp Stress Conditions (Forced Degradation)

Caption: Origin of process-related and degradation impurities.

Technical Support Center: Analysis of Losartan and Losartan Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of losartan (B1675146) and its potential impurity, losartan azide (B81097). The information focuses on the critical impact of mobile phase pH on the retention times of these compounds.

Troubleshooting Guide

Issue: Poor separation or co-elution of losartan and losartan azide.

Possible Cause Recommended Action
Inappropriate Mobile Phase pH The mobile phase pH is likely too close to the pKa of the analytes (around 4.9), leading to inconsistent ionization and poor peak shape or resolution. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For reversed-phase HPLC, a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the acidic tetrazole group in both losartan and this compound, increasing their hydrophobicity and leading to longer retention times and potentially better separation from other impurities.
Inadequate Buffer Capacity If the mobile phase is not sufficiently buffered, the pH can fluctuate, especially with the injection of the sample, leading to peak tailing and shifting retention times. Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.
Inappropriate Organic Modifier The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly impact selectivity. If adjusting the pH does not provide adequate resolution, consider altering the organic modifier or its concentration.
Column Degradation Operating a silica-based column at a high pH (typically above 8) can lead to the dissolution of the silica (B1680970) and a loss of stationary phase, resulting in poor peak shape and retention. Ensure the mobile phase pH is within the recommended range for your column.

Issue: Drifting retention times for losartan and/or this compound.

Possible Cause Recommended Action
Unstable Mobile Phase pH If the mobile phase is not properly prepared or buffered, its pH can change over time, causing retention time drift. Always prepare fresh mobile phase daily and ensure the buffer components are fully dissolved.
Column Temperature Fluctuation Changes in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature for your analysis.
Column Equilibration Insufficient column equilibration with the mobile phase before starting the analytical run can lead to drifting retention times in the initial chromatograms. Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the effect of mobile phase pH on the retention time of losartan and this compound in reversed-phase HPLC?

In reversed-phase HPLC, the retention of ionizable compounds like losartan and this compound is highly dependent on the mobile phase pH. Both molecules contain a tetrazole group, which is acidic with a pKa value of approximately 4.9.

  • At a pH below the pKa (e.g., pH < 3.5) , the tetrazole group is predominantly in its neutral (protonated) form. This makes the molecules less polar and more hydrophobic, leading to stronger interaction with the non-polar stationary phase and thus, longer retention times .

  • At a pH above the pKa (e.g., pH > 6) , the tetrazole group is primarily in its ionized (deprotonated) form. This increases the polarity of the molecules, causing them to have a weaker interaction with the stationary phase and resulting in shorter retention times .

Q2: Why is my losartan peak tailing when I operate my HPLC at a mobile phase pH near 5?

A mobile phase pH close to the pKa of an analyte can cause peak tailing because both the ionized and non-ionized forms of the molecule exist in significant proportions.[1] This dual state can lead to mixed-mode retention and poor peak shape. To obtain sharp, symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of losartan (approximately 4.9).[1]

Q3: I am not getting good separation between losartan and this compound. What pH should I start with for method development?

For initial method development, a good starting point is a mobile phase pH of around 3.0.[2][3][4][5] At this pH, both losartan and this compound will be in their less polar, protonated forms, which generally leads to better retention and resolution on a C18 column. From there, you can make small adjustments to the pH and the organic phase composition to optimize the separation.

Q4: Can I use a high pH mobile phase for the analysis of losartan and this compound?

While a high pH mobile phase would also move you away from the pKa and could potentially provide good peak shape, it is generally less common for silica-based columns due to the risk of column degradation at pH values above 8. If you need to work at a higher pH, ensure you are using a pH-stable column, such as a hybrid or polymer-based column.

Data Presentation

The following table summarizes the reported retention times for losartan at different mobile phase pH values from various HPLC methods. The retention time for this compound is estimated based on its expected slightly higher polarity compared to losartan.

Mobile Phase pHLosartan Retention Time (min)Estimated this compound Retention Time (min)Reference
2.4~2.7~2.5[6]
3.0~8.79~8.5[2]
3.0~3.0~2.8[4]
3.0~0.72~0.65[3]
3.5~3.4~3.2[7]
4.0Data not consistently available in comparative studies-
7.0Data indicates stability, but specific retention times for separation are not detailed in the provided context.-[8]

Note: Retention times are highly dependent on the specific HPLC method parameters, including the column, organic modifier, flow rate, and temperature. The data presented here is for illustrative purposes to show the trend of retention with pH.

Experimental Protocols

Key Experiment: HPLC Analysis of Losartan and this compound

This protocol provides a general starting point for the reversed-phase HPLC analysis of losartan and this compound. Optimization will likely be required for your specific instrumentation and separation goals.

1. Materials and Reagents:

  • Losartan potassium reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (or other suitable buffer salt)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Water (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Mobile Phase Preparation (Example at pH 3.0):

  • Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water.

  • Adjust the pH of the buffer to 3.0 with phosphoric acid.

  • The mobile phase can be a mixture of this buffer and an organic solvent, for example, a 60:40 (v/v) ratio of the pH 3.0 buffer to acetonitrile.[2]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of losartan potassium in the mobile phase (e.g., 1 mg/mL).

  • Prepare a stock solution of this compound in the mobile phase (e.g., 0.1 mg/mL).

  • From the stock solutions, prepare working standard solutions at the desired concentrations for analysis.

5. Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 60:40 (v/v) 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions to determine the retention times and peak shapes of losartan and this compound.

  • Inject the sample solutions for analysis.

Mandatory Visualization

Losartan_Retention_pH Impact of Mobile Phase pH on Losartan and this compound Retention cluster_pH Mobile Phase pH cluster_ionization Analyte Ionization State (Tetrazole Group) cluster_retention Retention in RP-HPLC pH_low Low pH (e.g., < 3.5) Neutral Neutral (Protonated) More Hydrophobic pH_low->Neutral Suppresses Ionization pH_high High pH (e.g., > 6.0) Ionized Ionized (Deprotonated) More Polar pH_high->Ionized Promotes Ionization Long_Retention Longer Retention Time Neutral->Long_Retention Stronger interaction with stationary phase Short_Retention Shorter Retention Time Ionized->Short_Retention Weaker interaction with stationary phase

Caption: Logical workflow of mobile phase pH's effect on analyte retention.

References

Technical Support Center: Losartan Azide Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of losartan (B1675146) azide (B81097) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate, reliable results.

Troubleshooting Guide: Addressing Ion Suppression

Ion suppression is a common phenomenon in ESI-MS that can significantly impact the accuracy and sensitivity of losartan azide analysis. It occurs when co-eluting matrix components interfere with the ionization of the target analyte. This guide provides a systematic approach to identifying and mitigating ion suppression.

Identifying Ion Suppression

A common method to identify ion suppression is through a post-column infusion experiment.

  • Procedure: A standard solution of this compound is continuously infused into the mass spectrometer's ion source, post-analytical column. A blank matrix sample (e.g., extracted placebo formulation, blank plasma) is then injected onto the LC system. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.

Mitigation Strategies

Once ion suppression is identified, several strategies can be employed to minimize its effects. The following table summarizes common approaches and their impact.

StrategyPrincipleAdvantagesDisadvantages
Sample Preparation
Solid-Phase Extraction (SPE)Removes interfering matrix components by selectively adsorbing the analyte, followed by washing and elution.High cleanup efficiency, can significantly reduce matrix effects.[1][2]Method development can be time-consuming.
Liquid-Liquid Extraction (LLE)Partitions the analyte and interfering components between two immiscible liquid phases.Effective for removing non-polar interferences.Can be labor-intensive and may not be suitable for all analytes.
Protein PrecipitationRemoves proteins from biological samples by precipitation with an organic solvent or acid.Simple and fast.May not effectively remove other matrix components like phospholipids, which are known to cause ion suppression.
DilutionReduces the concentration of both the analyte and interfering matrix components.Quick and easy to implement.May decrease the analyte signal to below the limit of quantification (LOQ).[3]
Chromatographic Optimization
Gradient ElutionModifying the mobile phase gradient to separate the analyte from interfering peaks.Can be highly effective in resolving co-eluting species.May require significant method development.
Column ChemistryUsing a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.Can provide alternative selectivity for challenging separations.Requires purchasing and testing new columns.
Mobile Phase AdditivesAdding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to improve analyte ionization and chromatographic peak shape.Can enhance signal and improve peak symmetry.[4]The wrong additive or concentration can worsen ion suppression.
Mass Spectrometry Parameters
Ionization ModeSwitching between positive and negative ionization modes.May reduce interference if the suppressing species ionize in a different mode than the analyte.Losartan and its related compounds generally show a good response in positive ion mode.[1][5][6]

Frequently Asked Questions (FAQs)

Q1: I am not seeing a signal for this compound, or the signal is very weak. What should I check first?

A1: First, confirm that your ESI-MS system is properly tuned and calibrated. Prepare a fresh, simple standard of this compound in a clean solvent (e.g., methanol (B129727)/water) and inject it directly into the mass spectrometer to ensure the instrument is capable of detecting the analyte. If a signal is present, the issue is likely related to your sample matrix or chromatographic conditions. If there is still no signal, troubleshoot the instrument itself.

Q2: My results for this compound are inconsistent and show poor reproducibility. Could this be due to ion suppression?

A2: Yes, inconsistent results and poor reproducibility are classic symptoms of variable ion suppression.[7] The concentration of interfering matrix components can vary between samples, leading to different degrees of signal suppression and, consequently, fluctuating results. It is recommended to perform a matrix effect evaluation using multiple lots of your sample matrix to assess the variability of ion suppression.[5][6][8]

Q3: How can I differentiate between ion suppression and poor recovery during sample preparation?

A3: To distinguish between these two effects, you can perform a post-extraction spiking experiment.[7] Analyze three sets of samples:

  • A neat solution of this compound.

  • A blank matrix sample that has been extracted, with the this compound standard added after extraction.

  • A blank matrix sample spiked with this compound before extraction.

By comparing the analyte response between sets 1 and 2, you can determine the extent of ion suppression. A comparison between sets 2 and 3 will indicate the recovery of your extraction process.

Q4: Are there any mobile phase additives that are known to be problematic for ESI-MS?

A4: Yes, non-volatile buffers such as phosphate (B84403) buffers should be avoided as they can contaminate the ion source and suppress the signal. Strong ion-pairing reagents can also be problematic. For losartan analysis, volatile additives like formic acid or ammonium formate are commonly used and are recommended to improve ionization and peak shape.[4][9]

Q5: Can switching the ionization source from ESI to APCI help with ion suppression?

A5: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[7] If you have access to an APCI source, it may be a viable alternative if you are unable to resolve ion suppression issues with ESI through sample preparation and chromatography optimization. However, the suitability of APCI will depend on the thermal stability and ionization characteristics of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for this compound in a Drug Product

This protocol is a general guideline and should be optimized for your specific drug product matrix.

  • Sample Preparation:

    • Weigh and finely powder a representative sample of the drug product.

    • Dissolve a portion of the powder in a suitable solvent (e.g., methanol/water) to a final concentration of approximately 1 mg/mL of losartan.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge to pellet any insoluble excipients.

  • SPE Procedure:

    • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 500 µL of the sample supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol with 0.1% formic acid).

    • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This is a starting point for method development.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10-90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow Rates: Optimize for your specific instrument.

    • MRM Transitions: To be determined by infusing a standard of this compound. As a starting point, the precursor ion will be [M+H]+.

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies start Weak or No Signal for this compound check_instrument Direct Infusion of Standard: Signal OK? start->check_instrument instrument_issue Troubleshoot Instrument check_instrument->instrument_issue No post_column_infusion Post-Column Infusion: Signal Dip Observed? check_instrument->post_column_infusion Yes no_suppression No Significant Ion Suppression post_column_infusion->no_suppression No optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) post_column_infusion->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate with Post-Column Infusion optimize_chromatography->re_evaluate

Caption: Troubleshooting workflow for ion suppression.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Drug Product Sample dissolve Dissolve and Sonicate sample->dissolve centrifuge Centrifuge dissolve->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elute and Reconstitute spe->elute inject Inject into LC-MS elute->inject separate Chromatographic Separation inject->separate detect ESI-MS Detection (MRM) separate->detect data Data Analysis detect->data

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Strategies to Prevent Losartan Azide Formation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of losartan (B1675146) azide (B81097), a potential mutagenic impurity, during the synthesis of Losartan.

Troubleshooting Guides

Issue: Detection of Losartan Azide Impurity Above Acceptable Limits

If you are detecting unacceptable levels of this compound impurities in your synthesis product, consider the following potential causes and solutions.

Potential Cause 1: Suboptimal Reaction Conditions

The formation of this compound is highly dependent on reaction parameters. Elevated temperatures and prolonged reaction times during the tetrazole ring formation step can increase the likelihood of side reactions leading to this impurity.

Recommended Actions:

  • Temperature Control: Maintain strict temperature control during the reaction of the cyano intermediate with an azide reagent. The reaction to form the tetrazole ring is typically carried out at elevated temperatures, but excessive heat can promote impurity formation. A patented process suggests a temperature range of 95-100°C for the initial reaction, followed by a treatment step at 80-90°C to reduce the azide impurity.[1]

  • Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC) to avoid unnecessarily long reaction times.

  • pH Adjustment: After the formation of the losartan sodium salt, adjusting the pH to approximately 3-4 with an acid like HCl can help in the subsequent removal of amine derivatives formed from the decomposition of azide impurities.[1]

Potential Cause 2: Presence of Residual Azide Reagents

Incomplete reaction or inadequate quenching of the azide reagent (e.g., sodium azide) is a direct source of this compound formation.

Recommended Actions:

  • Stoichiometry: Carefully control the stoichiometry of the azide reagent. While an excess is often necessary to drive the reaction to completion, a large excess can lead to higher levels of residual azides. A molar ratio of the cyano-containing intermediate to the azide reagent to the catalyst is suggested to be in the range of 1:2.5-3.5:2.0-3.0.

  • Quenching Procedures: Implement a robust quenching step to eliminate unreacted azide ions. Traditional methods involving sodium nitrite (B80452) have raised concerns about the formation of nitrosamine (B1359907) impurities. Alternative quenching methods are therefore recommended.

FAQs: Prevention and Control of this compound

Q1: What are the primary methods to prevent the formation of this compound during synthesis?

There are two main strategies that have been developed to either prevent the formation of or remove this compound impurities:

  • In-situ Reduction using a "Sartan Catalyst": This patented method involves treating the reaction mixture with a "sartan catalyst" after the formation of the losartan sodium salt. This catalyst, described as a sulfur-containing agent or a metal catalyst, decomposes the this compound impurity into its corresponding amine derivative, which can then be removed during the work-up process.[1]

  • Post-reaction Quenching with Triphenylphosphine (B44618): This method, based on the Staudinger reaction, involves adding triphenylphosphine after the main reaction is complete. Triphenylphosphine selectively reacts with the azide functional group, reducing it to an amine. This process is highly efficient and avoids the use of harsh quenching agents.[2]

Q2: How does the "Sartan Catalyst" method work?

While the exact composition of the "sartan catalyst" is proprietary, the patent describes it as a sulfur-containing agent or a metal catalyst.[1] The proposed mechanism involves the catalytic reduction of the azide group to an amine. The resulting amine derivative is more water-soluble, especially after acidification of the reaction mixture, and can be effectively removed during aqueous work-up. The process typically involves heating the aqueous solution of the losartan sodium salt with the catalyst at 80-90°C for 2-4 hours.[1]

Q3: What is the Staudinger reaction and how is it applied to losartan synthesis?

The Staudinger reaction is a chemical reaction in which an azide is converted to an amine. The reaction proceeds through the formation of an iminophosphorane intermediate upon reaction of the azide with a phosphine (B1218219), typically triphenylphosphine. This intermediate is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct.[3]

In the context of losartan synthesis, after the tetrazole ring formation is complete, triphenylphosphine is added to the reaction mixture. It selectively reacts with and reduces the this compound impurity. A patented method suggests adding triphenylphosphine to a diluted intermediate layer of the reaction mixture to remove residual azide ions.[2]

Q4: Are there specific analytical methods for detecting and quantifying this compound?

Yes, highly sensitive and specific analytical methods are crucial for the detection and quantification of this compound impurities. The most common and recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[4][5][6] This technique offers the necessary selectivity and sensitivity to detect these impurities at trace levels (parts per million, ppm). Several validated LC-MS/MS methods have been published by regulatory agencies and instrument manufacturers.[5][6]

Q5: What are some key considerations for developing an LC-MS/MS method for this compound analysis?

  • Column Selection: A C18 column is commonly used for the separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typical.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification to ensure high selectivity and sensitivity. Specific precursor and product ion transitions for each azide impurity need to be optimized.

  • Sample Preparation: Sample preparation typically involves dissolving the losartan drug substance or product in a suitable diluent, followed by filtration before injection into the LC-MS/MS system.[4]

Data Presentation

Table 1: Comparison of this compound Reduction Strategies

StrategyReagent/CatalystGeneral ProcedureReported Efficacy
Sartan Catalyst Sulfur-containing agent or metal catalystTreatment of the aqueous solution of Losartan sodium salt at 80-90°C for 2-4 hours.[1]Reduces this compound impurity to less than 0.3 ppm, a reduction of about 5000 times compared to the conventional process.[1]
Triphenylphosphine Triphenylphosphine (PPh₃)Addition to the reaction mixture after tetrazole formation, followed by work-up.Effectively removes residual azide ions to non-detectable levels (detection limit: 0.081 ppm).[7]

Experimental Protocols

Protocol 1: General Procedure for this compound Reduction using a "Sartan Catalyst" (Based on Patent Literature)

This protocol is a general guideline based on patent information and should be optimized for specific laboratory conditions.

  • Following the completion of the reaction between the losartan cyano alcohol, sodium azide, and triethylamine (B128534) hydrochloride in toluene (B28343) at 95-100°C, add an aqueous sodium hydroxide (B78521) solution to the reaction mass.

  • Separate the layers. Dilute the product layer with water.

  • To the aqueous product layer, add the "sartan catalyst" (0.05 w/w).

  • Heat the reaction mass to 80-90°C and maintain for 2-4 hours to facilitate the decomposition of the azide impurity.

  • Cool the reaction mass and adjust the pH to approximately 3-4 using an appropriate acid (e.g., HCl).

  • Proceed with the standard work-up and isolation procedures for losartan.

Protocol 2: General Procedure for Removal of Residual Azide Ions using Triphenylphosphine (Based on Patent Literature)

This protocol is a general guideline based on patent information and should be optimized for specific laboratory conditions.

  • After the completion of the reaction between the cyano-containing intermediate and the azide reagent in toluene, add water to the reaction system. This will result in the formation of three layers.

  • Separate the intermediate oily product layer.

  • Dilute the intermediate layer with n-butanol.

  • Add triphenylphosphine to the diluted solution to react with and remove residual azide ions. The amount of triphenylphosphine can be in the range of 2-10 mole percentage of the cyano-containing intermediate.

  • Proceed with the subsequent saponification, washing, and crystallization steps to isolate pure losartan.

Visualizations

Logical Workflow for Losartan Synthesis and Azide Impurity Control

Losartan_Synthesis_Workflow cluster_synthesis Losartan Synthesis cluster_prevention Azide Impurity Prevention/Removal cluster_analysis Analysis and Final Product Start Losartan Cyano Alcohol + Azide Reagent Reaction Tetrazole Ring Formation (e.g., Toluene, 95-100°C) Start->Reaction Crude Crude Losartan with Azide Impurity Reaction->Crude Catalyst Sartan Catalyst Treatment (80-90°C) Crude->Catalyst Strategy 1 TPP Triphenylphosphine (Staudinger Reaction) Crude->TPP Strategy 2 Workup Work-up and Purification Catalyst->Workup TPP->Workup Analysis LC-MS/MS Analysis for Azide Impurity Workup->Analysis Final Pure Losartan Analysis->Final Pass Fail Impurity > Limit Analysis->Fail Fail

Caption: Workflow for losartan synthesis with integrated azide impurity control strategies.

Signaling Pathway of Triphenylphosphine-Mediated Azide Reduction (Staudinger Reaction)

Staudinger_Reaction Azide This compound (R-N3) Phosphazide Phosphazide Intermediate (R-N=N-N=PPh3) Azide->Phosphazide TPP Triphenylphosphine (Ph3P) TPP->Phosphazide Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane N2 Nitrogen Gas (N2) Phosphazide->N2 Amine Reduced Losartan (R-NH2) Iminophosphorane->Amine TPPO Triphenylphosphine Oxide (Ph3P=O) Iminophosphorane->TPPO Water H2O (Hydrolysis) Water->Amine Water->TPPO

Caption: Mechanism of this compound reduction via the Staudinger reaction.

References

purification techniques to remove losartan azide from API

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the removal of losartan (B1675146) azide (B81097) and other related azido (B1232118) impurities from the Losartan Active Pharmaceutical Ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is losartan azide and why is it a concern?

A1: this compound, specifically 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole, is a potentially mutagenic impurity that can form during the synthesis of Losartan.[1] Its presence is a significant concern as mutagenic impurities can pose a cancer risk to humans, even at very low levels.[2] Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) have highlighted the need to control this impurity.[1]

Q2: What are the acceptable limits for this compound in Losartan API?

A2: The acceptable limits for mutagenic impurities are stringent. While one process aims for a limit of less than 10 ppm, the primary guideline is the Threshold of Toxicological Concern (TTC) as defined by the ICH M7 guidelines.[3][4] For mutagenic impurities, this is typically 1.5 µg per day.[4] The corresponding concentration limit in the API depends on the maximum daily dose of the drug. Analytical methods are therefore required to have a Limit of Quantification (LOQ) well below these levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[2]

Q3: What are the primary methods for removing this compound from the API?

A3: The main strategies for removing this compound involve chemical decomposition, crystallization, and extraction/washing techniques.

  • Chemical Decomposition: This involves using a catalyst to convert the azide group into a non-mutagenic amine, which can then be easily removed.[3][5]

  • Crystallization/Recrystallization: This is a standard pharmaceutical purification technique that separates the desired API from impurities based on differences in solubility.[6][7]

  • pH-based Extraction/Washing: This method utilizes the acidic nature of Losartan to separate it from neutral or basic impurities by moving it between aqueous and organic phases.[6]

Q4: How can I verify the level of this compound after purification?

A4: Highly sensitive analytical methods are required to quantify trace levels of azido impurities. The most common and effective techniques are based on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV and mass detection.[2][8][9] These methods can achieve the necessary low limits of detection (LOD) and quantification (LOQ) to ensure compliance with regulatory standards.[4]

Purification & Troubleshooting Guides

Method 1: Catalytic Decomposition of Azide Impurity

This innovative approach focuses on chemically converting the toxic azide impurity into a more easily removable, non-carcinogenic amine derivative.[3]

Issue: High levels of this compound detected in the crude API post-synthesis.

Solution: Implement a catalytic reduction step prior to final isolation of the Losartan free acid.

Experimental Protocol:

  • Salt Formation: In a suitable reactor, treat the crude Losartan with sodium hydroxide (B78521) (NaOH) in an aqueous solution to form the sodium salt of Losartan (Losartan sodium).[3]

  • Catalyst Addition: To the aqueous solution of Losartan sodium, add a "sartan catalyst" (0.05 w/w). Suitable catalysts include metal catalysts like Raney Ni/H₂, Pd/C/H₂, or Pt/C/H₂.[3]

  • Decomposition Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. This process catalytically reduces the azide group (-N₃) to an amine group (-NH₂).[3][5]

  • Acidification and Isolation: After cooling the reaction mass, adjust the pH to approximately 3-4 using an acid like HCl. This accomplishes two things:

    • It protonates the newly formed amine derivative, making it a water-soluble salt.[3]

    • It hydrolyzes the Losartan sodium salt back to the water-insoluble Losartan free acid, causing it to precipitate.[3]

  • Purification: The precipitated Losartan API can be collected by filtration, while the water-soluble amine salt remains in the aqueous filtrate and is washed away.[3]

  • Final Conversion: The purified Losartan free acid can then be converted to its potassium salt using standard methods, for instance, by reacting with potassium hydroxide (KOH) in a solvent like isopropyl alcohol.[3]

Troubleshooting:

  • Incomplete Azide Reduction: If azide levels remain high, consider increasing the catalyst load, extending the reaction time at 80-90 °C, or ensuring the catalyst is active.

  • Low Yield of Losartan: Check the pH during the acidification step. A pH that is too low or too high can affect the precipitation and recovery of the Losartan free acid.

Method 2: Purification by Recrystallization

Recrystallization is a robust, conventional method for enhancing the purity of the final API. The choice of solvent is critical for effective separation.

Issue: The final Losartan Potassium API does not meet the purity specification for azido impurities.

Solution: Perform a recrystallization step using a suitable solvent system.

Experimental Protocols:

  • Protocol A: Tetrahydrofuran (THF) Recrystallization

    • Dissolve the crude Losartan in a minimal amount of hot THF.

    • If necessary, treat with activated carbon to remove color impurities and filter while hot.[6]

    • Allow the solution to cool slowly to induce crystallization. Cooling to 20°C is suggested.[6]

    • Collect the crystals by filtration, wash with a small amount of cold solvent (e.g., 20% aqueous acetonitrile (B52724) or ethyl acetate), and dry.[6] This method has been shown to improve LC purity from 99.67% to 99.92%.[6]

  • Protocol B: Anti-Solvent Crystallization

    • Dissolve the Losartan (or its potassium salt) in a suitable solvent in which it is highly soluble (e.g., methanol, ethanol, n-butanol).[7]

    • Heat the mixture to obtain a clear solution.

    • Distill the solvent under reduced pressure to concentrate the solution.[7]

    • Add an anti-solvent (a solvent in which Losartan is poorly soluble, such as acetone (B3395972) or ethyl acetate) to induce precipitation of the pure product.[7]

    • Cool the resulting suspension, filter the crystals, wash with the anti-solvent, and dry.[7]

Troubleshooting:

  • Poor Crystal Formation: This can be caused by cooling the solution too quickly or using an inappropriate solvent ratio. Try slower cooling or seeding the solution with a small crystal of pure Losartan to initiate crystallization.

  • Impurity Remains Trapped (Occlusion): If the impurity levels do not decrease significantly, the crystallization process may be too rapid, trapping impurities within the crystal lattice. A slower crystallization rate or a different solvent system may be required. Consider a two-solvent system for better results.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Removal

TechniquePrincipleReported EfficiencyAdvantagesDisadvantages
Catalytic Decomposition Chemical reduction of the azide group to a water-soluble amine, followed by extraction.Reduces this compound from ~150 ppm to < 0.3 ppm.[3]Highly effective and specific; targets the impurity directly.Requires additional reagents (catalyst, acid); involves an extra reaction step.
Recrystallization Separation based on differential solubility of the API and impurities in a selected solvent system.Can increase overall purity significantly (e.g., from 99.67% to 99.92%).[6]Well-established, robust industrial method.Efficiency is highly dependent on solvent choice; may require multiple recrystallizations.
pH-Based Extraction Separates acidic Losartan from neutral/basic impurities by partitioning between aqueous and organic layers at high pH.Effective as a preliminary purification step for various impurities.[6]Good for removing a broad range of non-acidic impurities.Less specific for removing structurally similar impurities like this compound.

Visualizations

Experimental Workflows

G cluster_0 Method 1: Catalytic Decomposition Workflow A Crude Losartan in Solution B Add NaOH to form Losartan Sodium A->B C Add 'Sartan Catalyst' (e.g., Raney Ni) B->C D Heat to 80-90°C for 2-4h (Azide -> Amine) C->D E Cool Reaction Mass D->E F Adjust pH to 3-4 with HCl E->F G Precipitation of Pure Losartan Acid (Amine salt remains in solution) F->G H Filter and Wash Solid G->H I Purified Losartan API H->I G cluster_1 Method 2: Anti-Solvent Crystallization Workflow A Crude Losartan API B Dissolve in a suitable solvent (e.g., Methanol) with heating A->B C Concentrate solution by distillation under vacuum B->C D Add Anti-Solvent (e.g., Acetone) C->D E Induce Crystallization (Cooling / Seeding) D->E F Filter Crystalline Solid E->F G Wash with Anti-Solvent F->G H Dry to obtain Purified Losartan API G->H

References

Technical Support Center: Analytical Method Robustness for Losartan Azide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of losartan (B1675146) azide (B81097) impurities in active pharmaceutical ingredients (APIs) and drug products. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during analytical method development, validation, and routine analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of losartan azide important?

A1: this compound is a potential genotoxic impurity that can form during the synthesis of losartan potassium.[1] Genotoxic impurities have the potential to damage DNA and are considered a significant safety concern.[2] Regulatory agencies like the FDA and EMA have stringent requirements for controlling such impurities in pharmaceutical products to ensure patient safety.[3][4] Therefore, a robust and sensitive analytical method is crucial for the accurate quantification of this compound to ensure it is below the acceptable limit.[2][5]

Q2: What are the typical analytical techniques used for this compound quantification?

A2: Due to the need for high sensitivity and specificity to detect trace levels of the azide impurity in the presence of the main losartan API, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most commonly employed technique.[5][6][7] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and selectivity for genotoxic impurity analysis.[8][9]

Q3: What are the critical parameters for a robust LC-MS/MS method for this compound analysis?

A3: Key parameters for a robust LC-MS/MS method include:

  • Column Selection: A C8 or C18 reversed-phase column is typically used for good separation.[5]

  • Mobile Phase Composition: A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[5]

  • Mass Spectrometry Parameters: Optimization of precursor and product ions in Multiple Reaction Monitoring (MRM) mode is essential for sensitivity and selectivity.[6]

  • Sample Preparation: A simple dilution of the sample in a suitable solvent is often sufficient.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatographic Issues
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.[10] 2. Incompatible injection solvent. 3. Column overloading.[10] 4. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH or add a competing agent to the mobile phase.
Inconsistent Retention Times 1. Fluctuations in pump flow rate or mobile phase composition.[11] 2. Poor column temperature control.[11] 3. Inadequate column equilibration.[11]1. Check the HPLC pump for leaks and ensure proper mobile phase mixing.[12] 2. Use a column oven to maintain a consistent temperature. 3. Increase the column equilibration time before each injection.
Ghost Peaks 1. Carryover from the previous injection.[13] 2. Contamination in the mobile phase or sample preparation solvents.1. Implement a robust needle wash protocol in the autosampler. 2. Use fresh, high-purity solvents and filter them before use.
Low Signal Intensity 1. Suboptimal MS source conditions (e.g., temperature, gas flows). 2. Degradation of the analyte in the sample solution. 3. Ion suppression from the matrix.1. Optimize MS source parameters for the specific analyte. 2. Investigate the stability of this compound in the chosen sample solvent.[8] 3. Dilute the sample or use a more effective sample cleanup procedure.
Mass Spectrometry Issues
Problem Possible Causes Troubleshooting Steps
High Baseline Noise 1. Contaminated mobile phase or MS source.[10] 2. Electronic noise.1. Use fresh, high-purity solvents and clean the MS source. 2. Check for proper grounding and electrical connections.
Poor Reproducibility of Results 1. Inconsistent sample preparation. 2. Variability in instrument performance.1. Ensure accurate and consistent pipetting and dilution steps. 2. Perform regular system suitability tests to monitor instrument performance.[13]

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol is a generalized procedure based on commonly reported methods.[5][6] Method validation according to ICH Q2(R1) guidelines is required before use.[5]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the losartan potassium API or powdered tablets.

  • Dissolve and dilute the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: HALO C8, 100 x 2.1 mm, 2.7 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    5.0 90
    7.0 90
    7.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be optimized for the specific this compound impurity. For example:

    • 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1H-tetrazole (AZBT): Precursor Ion > Product Ion

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for this compound impurities.

ParameterTypical ValueReference
Limit of Detection (LOD) < 0.1 ppm[5]
Limit of Quantification (LOQ) 0.667 ppm[6]
Linearity (r²) > 0.99[6]
Recovery 70 - 130%[6]
Repeatability (%RSD) < 10% at LOQ[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter hplc HPLC Separation filter->hplc ms MS/MS Detection (MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem Observed (e.g., Poor Peak Shape) cause1 Column Issue start->cause1 cause2 Mobile Phase Issue start->cause2 cause3 Sample Issue start->cause3 sol1 Flush/Replace Column cause1->sol1 sol2 Prepare Fresh Mobile Phase cause2->sol2 sol3 Check Sample Prep cause3->sol3 result Problem Resolved? sol1->result sol2->result sol3->result end Consult Instrument Manual or Technical Support result->end No

Caption: Logical workflow for troubleshooting chromatographic issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Losartan Azide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of potentially mutagenic azide (B81097) impurities in sartan drugs, such as losartan (B1675146), has necessitated the development of highly sensitive and validated analytical methods for their quantification. This guide provides a comparative overview of commonly employed techniques, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV-MS detection. The information herein is supported by experimental data from various studies to assist researchers in selecting and implementing the most suitable method for their needs.

Methodology Comparison

The most prevalent and sensitive methods for the quantification of losartan azide impurities are based on liquid chromatography coupled with mass spectrometry. These methods offer high selectivity and sensitivity, which are crucial for detecting trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the determination of azide impurities in losartan and other sartan APIs.[1][2][3] This technique combines the separation power of liquid chromatography with the specific and sensitive detection capabilities of tandem mass spectrometry. Multiple reaction monitoring (MRM) is typically employed to ensure accurate quantification and minimize matrix interference.

Several validated LC-MS/MS methods have been published, demonstrating excellent performance characteristics. These methods are capable of quantifying not only the primary azide impurity, 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole (AZBT), but also other related impurities like 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098) (AZBC) and others.[1][3][4]

Ultra-High-Performance Liquid Chromatography with UV-MS Detection (UHPLC-UV-MS)

An alternative approach involves the use of UHPLC with dual UV and mass spectrometry (MS) detection. This method provides a rapid analysis time, typically under 3 minutes, and offers the advantage of simultaneous UV and MS data acquisition for peak identity confirmation. While it may not always achieve the same level of sensitivity as triple quadrupole LC-MS/MS systems for all impurities, it presents a robust and fast option for routine quality control.

Quantitative Performance Data

The following tables summarize the key validation parameters for different analytical methods used for the quantification of this compound impurities.

Table 1: Performance of LC-MS/MS Methods for Azide Impurity Quantification

ParameterMethod 1 (Shimadzu LCMS-8045)[1][5]Method 2 (Shimadzu LCMS-8050)[3]Method 3 (Agilent 6470 LC/MS)[4]
Analyte(s) AZBT, AZLS, AZBC, AZIMAZBT, AZBC, AMBBT, AMBBCAZBT, AZBC
Linearity (r²) > 0.99 for all impurities> 0.99 for all impuritiesNot explicitly stated, but linearity was assessed
LOD (ng/mL) Not explicitly stated0.01 - 0.2Not explicitly stated
LOQ (ng/mL) LOQ at 0.667 ppm (with respect to 1.5 mg/mL sample)0.03 - 0.50.2 ppm for AZBT
Recovery (%) 70 - 13084 - 116Not explicitly stated
Precision (%RSD) < 10 at LOQ levelNot explicitly statedNot explicitly stated

Table 2: Performance of UHPLC-UV-MS Method for Azide Impurity Quantification

ParameterMethod (Waters ACQUITY Arc with QDa)
Analyte(s) 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole
Linearity Range (ng/mL) 16 - 50,000
LOD (ng/mL) 16
LOQ (ng/mL) Not explicitly stated
Recovery (%) 97.4
Precision (%RSD) 4.2

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical methods. The following sections outline the key steps for sample preparation and the analytical conditions for both LC-MS/MS and UHPLC-UV-MS methods.

LC-MS/MS Method Experimental Protocol

This protocol is a generalized representation based on several published methods.[1][3][4]

1. Sample Preparation:

  • Weigh an appropriate amount of the losartan potassium API (e.g., 7.5 mg, 100 mg, or 250 mg depending on the method).[1][3][4]

  • Dissolve the sample in a suitable diluent, which is often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724).[1][3][4]

  • The mixture is typically sonicated or vortexed to ensure complete dissolution.[1][3][4]

  • For some methods, a centrifugation step may be required to remove any undissolved particles.[3][4]

  • The final solution is then filtered through a syringe filter (e.g., 0.45 µm) before injection into the LC-MS/MS system.[1]

2. Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system is used.

  • Column: A C18 or a phenyl-hexyl column is commonly employed for the separation.

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solution (often containing a buffer or an additive like formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4] The separation can be achieved using either an isocratic or a gradient elution.

  • Flow Rate: The flow rate is optimized for the specific column and separation, typically in the range of 0.3 to 1.0 mL/min.

  • Injection Volume: A small volume of the prepared sample (e.g., 1-5 µL) is injected.[3]

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) is the standard ionization technique.

  • Detection Mode: The analysis is performed in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions selected for each azide impurity.

UHPLC-UV-MS Method Experimental Protocol

This protocol is based on the method described by Waters Corporation.

1. Sample Preparation:

  • Prepare stock solutions of the analytes (losartan and azide impurity) at a concentration of 1 mg/mL in a 50:50 acetonitrile:water diluent.

  • Perform subsequent dilutions as needed to prepare calibration standards.

2. Chromatographic Conditions:

  • UHPLC System: An ACQUITY Arc System or similar.

  • Column: XSelect CSH Phenyl-Hexyl column (e.g., 3.0 x 50 mm, 2.5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of MS-friendly solvents.

  • Flow Rate: Optimized for a rapid analysis time, typically under 3 minutes.

  • Injection Volume: 1 µL.

3. UV and MS Detection:

  • UV Detector: A photodiode array (PDA) detector is used for UV detection.

  • MS Detector: An ACQUITY QDa Mass Detector is used for mass confirmation.

  • The system is set up for simultaneous UV and MS data acquisition.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the quantification of this compound.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Losartan API dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate/Vortex dissolve->sonicate filter Filter Solution sonicate->filter inject Inject into LC System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantification of Azide Impurities detect->quantify

Caption: Workflow for this compound Quantification by LC-MS/MS.

experimental_workflow_uhplcuvms cluster_prep Sample Preparation cluster_analysis UHPLC-UV-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions prep_cal Prepare Calibration Standards prep_stock->prep_cal inject Inject into UHPLC System prep_cal->inject separate Rapid Chromatographic Separation detect_uv UV Detection (PDA) separate->detect_uv detect_ms MS Detection (QDa) separate->detect_ms quant_confirm Quantification and Mass Confirmation detect_uv->quant_confirm detect_ms->quant_confirm

Caption: Workflow for this compound Quantification by UHPLC-UV-MS. for this compound Quantification by UHPLC-UV-MS.

References

A Comparative Guide to Inter-Laboratory Analysis of Losartan Azide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of azide (B81097) impurities in losartan (B1675146), a critical aspect of pharmaceutical quality control. Following recalls of sartan-containing medicines due to the presence of potentially mutagenic impurities, regulatory bodies now mandate stringent testing.[1][2] This document synthesizes data from various validated methods to facilitate inter-laboratory comparison and support the development of robust analytical protocols. The primary azide impurity of concern in losartan is 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole, also referred to as losartan azido (B1232118) impurity (AZLS).[3][4] Another common impurity found in the sartan class of drugs is azidomethyl-biphenyl-tetrazole (AZBT).[2][5]

Comparison of Analytical Methods and Performance

The analysis of azide impurities, which must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg per day (ICH M7), necessitates highly sensitive and specific analytical techniques.[3][5] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant method due to its ability to detect trace levels of impurities in complex drug matrices.[6][7][8]

The following table summarizes the performance of different LC-MS/MS methods reported for the analysis of losartan azide (AZLS) and the related AZBT impurity. This data provides a benchmark for laboratories to compare their own method performance.

ParameterMethod 1: Shimadzu LCMS-8060[5]Method 2: Shimadzu LCMS-8045[4]Method 3: Waters ACQUITY QDa[9]
Instrumentation Triple Quadrupole MSTriple Quadrupole MSSingle Quadrupole MS Detector
Target Analytes AZBT, AMBBT (AZLS)AZBT, AZLS, AZBC, AZIMAZBT, Losartan, Irbesartan, Valsartan
Chromatography UHPLC, 8.5 min runtimeUHPLCUHPLC, 3 min isocratic method
Column Shim-pack Velox SP-C18Not SpecifiedXSelect CSH Phenyl-Hexyl
Calibration Range AZBT: 0.01–500 ng/mLAZLS: 0.01–200 ng/mLNot specified, 5 levelsAZBT: 16 ng/mL–50 µg/mL
Linearity (R²) > 0.999 for both> 0.99 for allNot specified
Repeatability Not specified< 10% RSD at LOQNot specified
Recovery 70 – 130%Not performed for AZLSNot specified
Reported LOQ Not specifiedNot specified16 ng/mL for AZBT

Experimental Protocols

Detailed and validated protocols are fundamental for achieving accurate and reproducible results across different laboratories. Below are generalized, yet key, aspects of a typical LC-MS/MS protocol for this compound analysis based on published methods.

Sample Preparation

A standardized sample preparation procedure is critical for reliable quantification.

  • Objective : To accurately dissolve the Losartan Potassium Active Pharmaceutical Ingredient (API) and any present impurities in a suitable solvent for LC-MS/MS analysis.

  • Procedure :

    • Accurately weigh a specific amount of the losartan potassium API sample.

    • Dissolve the sample in a diluent, typically a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), to a final concentration (e.g., 0.1 mg/mL or 1.0 mg/mL).[3][9]

    • Vortex or sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon syringe filter prior to injection to remove any particulate matter.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol outlines the separation and detection of the azide impurities.

  • Objective : To chromatographically separate the azide impurities from the main losartan API and other components, followed by sensitive detection and quantification using mass spectrometry.

  • Instrumentation : A UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060, Waters ACQUITY with QDa) is recommended.[5][9]

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column (e.g., Shim-pack Velox SP-C18) or a Phenyl-Hexyl column is effective.[5][9] The latter has shown improved selectivity for sartan drugs and their impurities.[9]

    • Mobile Phase : Typically consists of a gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol.

    • Flow Rate : Dependent on column dimensions, typically in the range of 0.3-0.6 mL/min.

    • Injection Volume : 1-5 µL.[9]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions for each target azide impurity must be optimized.

    • Divert Valve : To prevent contamination of the mass spectrometer with the highly concentrated API, a divert valve is often employed to direct the eluent containing the API peak to waste, while allowing the impurity peaks to enter the detector.[3][5]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the analytical process for ensuring drug safety and the specific workflow for sample analysis in the laboratory.

G General Risk Management and Analysis Workflow cluster_0 Regulatory & Manufacturing cluster_1 Analytical Laboratory cluster_2 Quality & Compliance A Risk Assessment (ICH M7) B Identify Potential Mutagenic Impurities A->B C Manufacturing Process Control B->C D Method Development & Validation C->D E Confirmatory Testing of Batches D->E F Data Analysis & Quantification E->F G Compare to TTC Limit (e.g., 1.5 µg/day) F->G H Batch Release or Further Investigation G->H

Caption: High-level workflow for impurity risk management.

G Detailed Inter-Laboratory Sample Analysis Workflow SampleReceipt Receive Losartan API/Drug Product Sample SamplePrep Prepare Sample (Weigh, Dissolve, Filter) SampleReceipt->SamplePrep LCMS LC-MS/MS Analysis (UHPLC Separation, MRM Detection) SamplePrep->LCMS StdPrep Prepare Calibration Standards & QCs StdPrep->LCMS DataProcessing Process Data (Integrate Peaks, Generate Curve) LCMS->DataProcessing Quantification Quantify Azide Impurity Concentration (e.g., ppm) DataProcessing->Quantification Report Generate Report with Quantitative Results & Validation Data Quantification->Report Review Peer/QA Review of Data and Report Report->Review

Caption: Step-by-step laboratory workflow for this compound analysis.

References

A Comparative Guide to Losartan Azide and Other Genotoxic Impurities in Losartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of losartan (B1675146) azide (B81097) and other prominent genotoxic impurities found in losartan, a widely prescribed angiotensin II receptor blocker. The focus is on their formation, genotoxic potential, regulatory classification, and the analytical methodologies used for their detection and control. This information is critical for ensuring the safety and quality of losartan-containing pharmaceutical products.

Introduction to Genotoxic Impurities in Losartan

Losartan is an effective antihypertensive medication. However, like many synthetically derived active pharmaceutical ingredients (APIs), its manufacturing process can lead to the formation of impurities.[1] Some of these impurities, even at trace levels, can be genotoxic, meaning they have the potential to damage DNA and may increase the risk of cancer.[2] Two major classes of genotoxic impurities that have been identified in losartan and other sartan medications are azido (B1232118) impurities and nitrosamine (B1359907) impurities.[3][4]

Initially, significant concern was raised about losartan azide after it tested positive in a bacterial mutagenicity assay.[4] However, subsequent in vivo testing revealed it to be non-mutagenic.[5][6] In contrast, certain nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are classified as probable human carcinogens and are subject to stringent control.[2][7] This guide will delve into the key differences between these impurity classes.

Chemical Structures and Formation

The chemical structures of losartan, this compound, and two common nitrosamine impurities are presented below. Their formation is closely linked to the specific reagents and reaction conditions employed during the synthesis of the losartan API.

Table 1: Chemical Structures of Losartan and Key Genotoxic Impurities

CompoundChemical Structure
Losartan
This compound 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole
N-Nitrosodimethylamine (NDMA)
N-Nitrosodiethylamine (NDEA)
Formation Pathways

The formation of these impurities can be traced back to specific steps in the manufacturing process. Understanding these pathways is crucial for developing effective control strategies.

Simplified Formation Pathways of Losartan Impurities cluster_0 Losartan Synthesis cluster_1 Nitrosamine Formation Losartan Cyano Intermediate Losartan Cyano Intermediate Losartan Losartan Losartan Cyano Intermediate->Losartan Tetrazole Ring Formation Sodium Azide Sodium Azide This compound This compound Sodium Azide->this compound Side Reaction Sodium Azide->Losartan Secondary/Tertiary Amines Secondary/Tertiary Amines Nitrosamines (NDMA, NDEA) Nitrosamines (NDMA, NDEA) Secondary/Tertiary Amines->Nitrosamines (NDMA, NDEA) Nitrosation Reaction Nitrosating Agents (e.g., Nitrites) Nitrosating Agents (e.g., Nitrites) Nitrosating Agents (e.g., Nitrites)->Nitrosamines (NDMA, NDEA)

Caption: Formation pathways for azido and nitrosamine impurities.

This compound can form as a byproduct during the synthesis of the tetrazole ring of losartan, a process that often utilizes sodium azide.[8][9] Nitrosamine impurities, on the other hand, can be generated when secondary or tertiary amines, which may be present as starting materials, reagents, or degradation products, react with nitrosating agents under specific conditions.[10]

Genotoxicity and Regulatory Classification

The assessment of genotoxicity is a critical step in classifying and controlling pharmaceutical impurities. The International Council for Harmonisation (ICH) M7 guideline provides a framework for this process.[11][12][13]

Table 2: Comparison of Genotoxicity and Regulatory Status

FeatureThis compoundNitrosamine Impurities (e.g., NDMA, NDEA)
Initial Genotoxicity Finding Positive in bacterial mutagenicity (Ames) test.[4]Known mutagens and carcinogens in multiple animal studies.[7][10]
In Vivo Genotoxicity Negative in the in vivo comet assay.[6]Considered potent in vivo genotoxic carcinogens.[7]
ICH M7 Classification Class 5: Non-mutagenic impurity.[5][6]Class 1: Known mutagenic carcinogens, belonging to the "cohort of concern" due to high potency.[3]
Regulatory Control Controlled as a non-mutagenic impurity according to ICH Q3A/B guidelines.[11][13][14]Strict control to an acceptable intake (AI) limit based on carcinogenic potential.[2][15][16]
Acceptable Intake (AI) Limit Governed by ICH Q3A/B qualification thresholds (typically much higher than for mutagenic impurities).[3][11]- NDMA: 96 ng/day- NDEA: 26.5 ng/day[1][2][15]

The key distinction lies in the results of follow-up in vivo studies for this compound. While the initial in vitro Ames test indicated a potential for mutagenicity, the negative result in the more physiologically relevant in vivo comet assay led to its reclassification as a non-mutagenic impurity.[5][6] Consequently, it is controlled under the less stringent ICH Q3A/B guidelines.[11][13][14]

Nitrosamines, however, are well-established potent genotoxicants and are classified as probable human carcinogens.[7][10] They fall into a special category of high-potency mutagenic carcinogens known as the "cohort of concern" within the ICH M7 guideline, necessitating very low acceptable intake limits.[3]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of genotoxic impurities. Below are outlines of the key assays used to evaluate this compound and nitrosamines.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the potential of a substance to induce gene mutations.

Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[17][18] The bacteria are exposed to the test substance, and the number of colonies that revert to a state of being able to synthesize the amino acid is counted. A significant increase in the number of revertant colonies compared to a control group indicates mutagenic potential.[17]

General Procedure:

  • Strain Preparation: Grow overnight cultures of the selected bacterial strains.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which simulates the metabolic processes in the liver.[18]

  • Exposure: Mix the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer. This mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.

In Vivo Alkaline Comet Assay

This assay is used to detect DNA strand breaks in eukaryotic cells from animals exposed to a test substance.[9][19][20]

Principle: Individual cells from animal tissues are embedded in an agarose (B213101) gel on a microscope slide, lysed to remove cellular proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, unwinds and migrates out of the nucleus towards the anode, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[19]

General Procedure:

  • Animal Dosing: Administer the test substance to a suitable animal model (e.g., rats or mice) at multiple dose levels, alongside a vehicle control and a positive control.

  • Tissue Collection: After a specified exposure time, euthanize the animals and collect the target tissues (e.g., liver, kidney).

  • Cell Isolation: Prepare a single-cell suspension from the collected tissues.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Scoring: Analyze the images using specialized software to quantify the percentage of DNA in the comet tail, which is a measure of DNA damage.

Genotoxicity Testing Workflow for Pharmaceutical Impurities Test Substance Test Substance Ames Test Ames Test Test Substance->Ames Test Positive Result Positive Result Ames Test->Positive Result Mutagenic Potential Negative Result Negative Result Ames Test->Negative Result Non-mutagenic In Vivo Follow-up In Vivo Follow-up Positive Result->In Vivo Follow-up ICH Q3A/B Control ICH Q3A/B Control Negative Result->ICH Q3A/B Control Comet Assay Comet Assay In Vivo Follow-up->Comet Assay Mutagenic Impurity Mutagenic Impurity Comet Assay->Mutagenic Impurity Positive Non-mutagenic Impurity Non-mutagenic Impurity Comet Assay->Non-mutagenic Impurity Negative ICH M7 Control ICH M7 Control Mutagenic Impurity->ICH M7 Control Non-mutagenic Impurity->ICH Q3A/B Control

Caption: Workflow for assessing the genotoxicity of impurities.

Conclusion

The cases of this compound and nitrosamine impurities in losartan highlight the critical importance of a thorough, multi-step approach to genotoxicity assessment. While an initial in vitro test like the Ames assay is a crucial screening tool, in vivo follow-up studies are essential for a comprehensive risk assessment.

This compound, despite an initial positive Ames test, was ultimately classified as a non-mutagenic impurity based on in vivo data, allowing for its control under standard ICH Q3A/B guidelines. In stark contrast, nitrosamines are confirmed potent mutagenic carcinogens, requiring stringent control to exceptionally low levels as mandated by the ICH M7 guideline. For professionals in drug development and research, understanding these distinctions, the underlying formation mechanisms, and the corresponding regulatory frameworks is paramount to ensuring the safety and quality of pharmaceutical products.

References

comparative stability of losartan formulations with and without azide impurity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of losartan (B1675146) stability in the presence and absence of the azide (B81097) impurity, drawing from available forced degradation studies and analytical methodologies.

Initially, the presence of this azide impurity raised concerns due to a positive result in a bacterial mutagenicity (Ames) test. However, subsequent in vivo studies have confirmed that the losartan azide impurity is not mutagenic . This has led to its reclassification as a standard non-mutagenic impurity, which can be controlled according to ICH Q3A/B guidelines. The focus of this guide, therefore, is to present the known degradation pathways of losartan and provide the analytical tools for its stability assessment, which would be applicable to any formulation, regardless of the presence of the azide impurity at acceptable levels.

Data Presentation: Summary of Forced Degradation Studies

Forced degradation studies are essential in identifying the potential degradation products and understanding the intrinsic stability of a drug substance. The following tables summarize the results from various studies on losartan potassium under different stress conditions.

Table 1: Summary of Losartan Potassium Degradation under Various Stress Conditions

Stress ConditionObservationsDegradation Products IdentifiedReference
Acidic Hydrolysis Three potential unknown impurities formed.LD-I, LD-II, LD-III (novel impurities)[1]
Low degradation (less than 1% after 7 days in 0.1 M HCl).Not specified
Alkaline Hydrolysis Low degradation (less than 1% after 7 days in 0.1 M NaOH).Not specified
Oxidative Degradation Significant degradation (about 10% after 7 days in 3% H2O2).Two major novel degradation products (DP-2, DP-3) and one minor known degradation product (DP-1).[2]
Pseudo zero-order reaction kinetics observed in 3% H2O2.Products from oxidation of primary alcohol, hydroxylation of benzene (B151609) ring, and dimerization.
Photodegradation Formation of multiple photodegradation products.N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl} and others.[3]
Thermal Degradation Generally stable, with some degradation under high heat.Not extensively detailed in the provided results.[4]

Experimental Protocols

Accurate assessment of stability requires robust analytical methods. Below are detailed methodologies for the analysis of losartan and the quantification of its azide impurity.

Quantification of Azido Impurities in Losartan Potassium API using LC-MS/MS

This method is crucial for determining the level of the azide impurity in the drug substance.

  • Instrumentation: High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Sample Preparation:

    • Weigh 7.5 mg of losartan potassium API into a 5 mL volumetric flask.

    • Add 2.5 mL of diluent (water:methanol 10:90 v/v).

    • Sonicate until the sample is fully dissolved.

    • Make up the volume to 5 mL with the diluent.

    • Filter the solution through a 0.45 μm nylon syringe filter before injection into the LC-MS/MS system.[5]

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Flow Rate: As per instrument standard operating procedures.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific azide impurities.

Stability-Indicating HPLC Method for Losartan and its Degradation Products

This method is used to separate and quantify losartan from its degradation products formed during stability studies.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Sample Preparation for Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve losartan potassium in 0.1 M HCl or 0.1 M NaOH and keep at room temperature. Neutralize the solution before injection.

    • Oxidative Degradation: Dissolve losartan potassium in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Photodegradation: Expose a solution of losartan potassium to UV light.

    • Thermal Degradation: Keep solid losartan potassium in a hot air oven at a specified temperature.

  • Chromatographic Conditions:

    • Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[4]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 220 nm.[4]

    • Column Temperature: 35 °C.[4]

Mandatory Visualization

The following diagrams illustrate the analytical workflow for azide impurity analysis and the known degradation pathways of losartan.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result start Weigh 7.5 mg Losartan API dissolve Dissolve in 2.5 mL Diluent start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate volume Make up to 5 mL sonicate->volume filter Filter (0.45 µm) volume->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect quantify Quantify Azide Impurity detect->quantify end Impurity Level Report (ppm) quantify->end Losartan_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products losartan Losartan Potassium acid Acidic Hydrolysis losartan->acid base Alkaline Hydrolysis losartan->base oxidation Oxidation (H2O2) losartan->oxidation photo Photodegradation losartan->photo acid_prod Novel Impurities (LD-I, LD-II, LD-III) acid->acid_prod base_prod Minimal Degradation base->base_prod ox_prod Oxidized Products (DP-1, DP-2, DP-3) Hydroxylated & Dimerized Species oxidation->ox_prod photo_prod Photodegradants (e.g., N-methanolamide derivative) photo->photo_prod

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Losartan Azide Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cross-validation and comparison of two critical analytical techniques for the quantification of a potentially mutagenic impurity in a widely used antihypertensive drug.

In the manufacturing of losartan (B1675146), an angiotensin II receptor blocker prescribed for hypertension, the formation of the losartan azide (B81097) impurity is a critical concern due to its potential mutagenic properties.[1] Rigorous analytical testing is therefore essential to ensure the safety and quality of the final drug product. This guide provides a comprehensive comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of losartan azide. This objective overview, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals to aid in method selection and validation.

Performance Characteristics: A Side-by-Side Comparison

The choice between HPLC and LC-MS/MS for impurity analysis is often a trade-off between the universal applicability and cost-effectiveness of HPLC and the superior sensitivity and selectivity of LC-MS/MS. The following tables summarize the key performance parameters for each method in the context of this compound quantification.

Parameter HPLC-UV LC-MS/MS Typical ICH Limit
Limit of Detection (LOD) ~0.01%~0.001%Reportable Threshold
Limit of Quantitation (LOQ) ~0.03%0.003% - 0.667 ppmQuantitation Limit[1]
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%70.0 - 130.0%80.0 - 120.0%[1]
Precision (%RSD) < 2.0%< 10% at LOQ< 5.0%[1]
Specificity GoodExcellentMethod Specific
Analysis Time ~20-30 min~2-18 minMethod Dependent[1]

Table 1: Comparison of Analytical Method Performance. This table provides a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods for impurity quantification, with specific data for this compound analysis where available.

The Analytical Workflow: A Visual Representation

The process of cross-validating two distinct analytical methods involves a systematic approach to ensure that both methods provide comparable and reliable results. The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS/MS methods for impurity analysis.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Method HPLC Method Development & Optimization HPLC_Validation HPLC Method Validation (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Method->HPLC_Validation LCMS_Method LC-MS/MS Method Development & Optimization LCMS_Validation LC-MS/MS Method Validation (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) LCMS_Method->LCMS_Validation Sample_Analysis Analysis of the Same Batch of Losartan API/Formulation HPLC_Validation->Sample_Analysis LCMS_Validation->Sample_Analysis HPLC_Analysis Quantification by Validated HPLC Method Sample_Analysis->HPLC_Analysis LCMS_Analysis Quantification by Validated LC-MS/MS Method Sample_Analysis->LCMS_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) HPLC_Analysis->Data_Comparison LCMS_Analysis->Data_Comparison Method_Equivalence Assessment of Method Equivalence/Comparability Data_Comparison->Method_Equivalence

Cross-validation workflow for HPLC and LC-MS/MS methods.

The Chemical Relationship: Losartan and its Azide Impurity

The this compound impurity is structurally similar to the active pharmaceutical ingredient (API), which can present a challenge for chromatographic separation. Understanding this relationship is key to developing selective analytical methods.

Losartan Losartan C22H23ClN6O Losartan_Azide This compound Impurity C22H22ClN9 Synthetic_Precursor Synthetic Precursor (with Azide Group) Synthetic_Precursor->Losartan Main Reaction Synthetic_Precursor->Losartan_Azide Side Reaction/Impurity Formation

Chemical relationship between Losartan and its azide impurity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for the analysis of this compound by HPLC and LC-MS/MS.

HPLC Method Protocol

This protocol is a general representation and may require optimization based on specific laboratory conditions and instrumentation.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of 0.5% triethylamine (B128534) solution (pH 2.4) and acetonitrile in a 65:35 (v/v) ratio.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection Wavelength: 225 nm is a suitable wavelength for the detection of losartan.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the losartan drug substance or a crushed tablet powder in a suitable diluent (e.g., mobile phase).

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the diluent.

    • Perform serial dilutions to prepare calibration standards at different concentration levels.

  • Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms. The concentration of the this compound impurity is determined by comparing its peak area in the sample to the calibration curve generated from the standards.

LC-MS/MS Method Protocol

This method offers higher sensitivity and is particularly useful for trace-level quantification.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[1]

  • Column: A C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm) is often used for better resolution and faster analysis.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water with an additive (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B. A representative gradient program could be: 0-8 min, 60% B; 8-9 min, 60% to 95% B; 9-17 min, 95% B; 17-17.1 min, 95% back to 60% B.[1]

  • Flow Rate: A typical flow rate for UHPLC is around 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor to product ion transitions for this compound need to be optimized. For example, for a similar azido (B1232118) impurity (AZBT), the transition could be m/z 248.10 > 127.10.[1]

  • Sample Preparation:

    • Similar to the HPLC method, accurately weigh and dissolve the sample in a suitable diluent.

    • The sample concentration may need to be adjusted based on the sensitivity of the instrument. A sample concentration of 1.5 mg/mL has been reported.[1]

    • Filter the solution using a 0.45 µm syringe filter.[1]

  • Standard Preparation: Prepare a stock solution and a series of calibration standards of the this compound reference standard in the diluent. Calibration curves can range from 1 to 16.0 ppb.[1]

  • Analysis: Inject the prepared samples and standards. The quantification is based on the peak area of the specific MRM transition for this compound, plotted against the concentration of the calibration standards.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound impurity. The choice of method will depend on the specific requirements of the analysis. HPLC-UV is a robust and widely available technique suitable for routine quality control where the impurity levels are expected to be within the detection limits of the method. On the other hand, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, confirmation of impurity identity, and in situations where co-elution with other components is a concern. A thorough cross-validation as outlined in this guide is crucial to ensure the reliability and interchangeability of the data generated by these two methods, ultimately safeguarding patient health.

References

A Comparative Analysis of the Mutagenicity of Losartan Azide and Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenic potential of losartan (B1675146) azide (B81097), an impurity found in the drug losartan, and nitrosamines, a class of potent mutagenic impurities. The information presented herein is based on publicly available data from regulatory agencies and scientific literature, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The control of mutagenic impurities is a critical aspect of pharmaceutical development and manufacturing. Regulatory frameworks, such as the ICH M7(R1) guideline, provide a structure for identifying, categorizing, and controlling these impurities to ensure patient safety. This guide focuses on two such impurities of recent concern: losartan azide and nitrosamines. While both have been subject to intense regulatory scrutiny, their mutagenic profiles and the resulting risk assessments differ significantly.

This compound was initially identified as a potentially mutagenic impurity in the active pharmaceutical ingredient losartan.[1] This led to recalls of affected batches as a precautionary measure.[2] In contrast, nitrosamines are a well-established class of "cohort of concern" impurities, with many members known to be potent mutagens and carcinogens.[3][4] Their discovery in several classes of drugs has led to widespread recalls and a reassessment of manufacturing processes across the pharmaceutical industry.[5][6]

This guide will delve into the mutagenicity data for both this compound and nitrosamines, present the experimental protocols used for their assessment, and provide a comparative analysis of their risk profiles.

Mutagenicity Assessment of this compound

The mutagenicity of the this compound impurity, 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole, was evaluated following a tiered approach as recommended by regulatory guidelines.

In Vitro Mutagenicity

Initial assessment of this compound in a bacterial reverse mutation assay, commonly known as the Ames test, yielded a positive result.[7][8] This finding indicated that the impurity had the potential to induce gene mutations in the bacterial strains used, classifying it preliminarily as a mutagenic compound.[1]

In Vivo Genotoxicity

Following the positive Ames test result, further investigation into the in vivo genotoxicity of this compound was conducted. The in vivo comet assay was performed to assess DNA damage in a living organism. The results of this assay were negative, indicating that this compound is not mutagenic in vivo.[8][9]

Regulatory Conclusion

Based on the negative in vivo data, regulatory authorities, including the Coordination Group for Mutual Recognition and Decentralised Procedures – Human (CMDh), concluded that the this compound impurity is not an in vivo mutagen.[8] Consequently, it has been classified as a class 5 impurity according to the ICH M7(R1) guideline. This classification allows it to be controlled as a non-mutagenic impurity in line with ICH Q3A/B guidelines, which have less stringent control limits compared to mutagenic impurities.[8]

Mutagenicity Assessment of Nitrosamines

Nitrosamines are a large class of compounds with the chemical structure R1N(-R2)-N=O. Many nitrosamines are known to be potent mutagens and carcinogens in animal studies.[10] Their mutagenic activity is primarily due to their ability to form DNA adducts after metabolic activation.[4][11]

In Vitro Mutagenicity

The mutagenicity of numerous nitrosamines has been extensively studied using the Ames test.[3][12] A high proportion of nitrosamines test positive in this assay, although the sensitivity of the standard test can be low for some nitrosamines, such as N-nitrosodimethylamine (NDMA).[3] To address this, enhanced Ames test protocols have been developed, which may include the use of different S9 metabolic activation systems (e.g., from hamster liver) and modifications to the experimental procedure.[3][12]

In Vivo Genotoxicity and Carcinogenicity

For many nitrosamines, a positive result in the Ames test correlates with in vivo genotoxicity and carcinogenicity.[10] Various in vivo assays, such as the transgenic rodent (TGR) gene mutation assay and the comet assay, are used to evaluate their genotoxic potential in animals.[13][14] These studies have confirmed the DNA-damaging and mutagenic effects of several nitrosamines in vivo.[15] The carcinogenic potency of nitrosamines can vary by several orders of magnitude.[13]

Regulatory Conclusion

Due to their high mutagenic and carcinogenic potential, nitrosamines are classified as a "cohort of concern" under ICH M7.[3] This means that the standard Threshold of Toxicological Concern (TTC) approach for limiting impurities is not applicable. Instead, strict acceptable intake (AI) limits, often in the nanogram-per-day range, are established for individual nitrosamines based on their carcinogenic potency.[16][17][18][19][20]

Comparative Analysis

The key distinction in the mutagenicity assessment of this compound and nitrosamines lies in the outcome of the in vivo studies. While both showed initial positive signals in the in vitro Ames test, this compound was found to be non-mutagenic in vivo, leading to its de-risking as a significant mutagenic threat.[8][9] In contrast, many nitrosamines that are positive in vitro are also genotoxic and carcinogenic in vivo.[13]

This difference in their in vivo behavior is reflected in their regulatory classification and control strategies. This compound is now managed as a standard non-mutagenic impurity, whereas nitrosamines are subject to much stricter controls due to their recognized carcinogenic risk to humans.[8][16][18]

Data Presentation

The following table summarizes the comparative mutagenicity data for this compound and a representative nitrosamine (B1359907), N-nitrosodimethylamine (NDMA).

FeatureThis compound ImpurityN-Nitrosodimethylamine (NDMA)
Chemical Class Azido (B1232118) CompoundN-Nitrosamine
Ames Test Result Positive[7][8]Positive (often requires enhanced test conditions)[3]
In Vivo Genotoxicity Negative (Comet Assay)[8][9]Positive (e.g., TGR assay, DNA damage)[13][15]
ICH M7 Classification Class 5 (Non-mutagenic impurity)[8]Cohort of Concern (Potent mutagenic carcinogen)[3]
Regulatory Control Controlled as a non-mutagenic impurity per ICH Q3A/B[8]Strict Acceptable Intake (AI) limit (e.g., 96 ng/day for NDMA)[16]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.[21]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[21] These strains carry mutations in the genes responsible for the synthesis of that amino acid. The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.[21]

Methodology:

  • Strains: A panel of bacterial strains with different mutation types (e.g., frameshift, base-pair substitution) is used.[22][23]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat or hamster liver homogenates.[3][23] This is to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.[22]

  • Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid. The plates are incubated for 48-72 hours.[22]

  • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[23]

In Vivo Comet Assay

The comet assay, or single-cell gel electrophoresis assay, is a sensitive method for detecting DNA damage in individual eukaryotic cells.

Principle: The assay is based on the principle that damaged DNA, containing strand breaks and alkali-labile sites, will migrate further in an electric field than undamaged DNA, creating a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Methodology:

  • Dosing: Animals (typically rodents) are administered the test substance through a relevant route of exposure.

  • Tissue Collection: After a specific exposure time, tissues of interest are collected, and a single-cell suspension is prepared.

  • Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and are then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

Visualizations

Logical Workflow for Mutagenicity Assessment

Mutagenicity_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_classification ICH M7 Classification & Control Ames_Test Bacterial Reverse Mutation Assay (Ames Test) In_Vivo_Assay In Vivo Genotoxicity Assay (e.g., Comet Assay, TGR Assay) Ames_Test->In_Vivo_Assay Positive Result Class_5 Class 5: No Mutagenic Potential Ames_Test->Class_5 Negative Result Class_2 Class 2: Known Mutagen, Unknown Carcinogen In_Vivo_Assay->Class_2 Positive Result (e.g., some nitrosamines) In_Vivo_Assay->Class_5 Negative Result (e.g., this compound) CoC Cohort of Concern: (e.g., many nitrosamines)

Caption: Mutagenicity assessment workflow from in vitro to in vivo testing and regulatory classification.

Simplified Metabolic Activation of Nitrosamines

Nitrosamine_Activation cluster_compound cluster_activation Metabolic Activation cluster_reactive cluster_damage Nitrosamine N-Nitrosamine (Pro-mutagen) CYP450 CYP450 Enzymes (e.g., CYP2E1) Nitrosamine->CYP450 Reactive_Intermediate Reactive Electrophilic Intermediate (e.g., Diazonium Ion) CYP450->Reactive_Intermediate α-hydroxylation DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation

Caption: Simplified pathway of nitrosamine metabolic activation leading to DNA mutation.

References

A Comparative Guide to Certified Reference Materials for Losartan Azide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in pharmaceutical products is critical for ensuring drug safety and efficacy. Losartan (B1675146) azide (B81097), a potential process-related impurity in the synthesis of the widely prescribed antihypertensive drug losartan, requires careful monitoring. This guide provides a comparative overview of available reference materials for losartan azide and details the analytical methodologies for its quantification, supported by experimental data.

Comparison of Commercially Available this compound Reference Materials

The development and validation of analytical methods for impurity quantification rely on high-quality reference materials. Several suppliers offer this compound reference standards, which are essential for method development, validation, and routine quality control. While not always formally designated as "Certified Reference Materials (CRMs)" with a stated uncertainty and traceability, these materials are typically provided with a Certificate of Analysis (CoA) detailing their purity and identity.

Below is a comparison of this compound reference materials based on publicly available data. Researchers should always refer to the supplier's most recent CoA for complete and accurate information.

Supplier/Vendor Product Name CAS Number Purity (by HPLC) Provided Analytical Data
Cayman Chemical This compound727718-93-6≥95% (stated), 99.8% (example CoA)[1]HPLC, 1H NMR, Elemental Analysis (C, H, N)[1]
Clearsynth This compound impurity727718-93-699.45%[2]HPLC[2]
SynThink This compound impurity727718-93-6High Purity1H-NMR, Mass Spectrometry, HPLC, IR, TGA, CoA with Purity and Potency[3]
Veeprho This compound Impurity727718-93-6Highly CharacterizedStructure Elucidation Report (SER), Complies with USP, EMA, JP, and BP standards[4]
Simson Pharma This compound Impurity727718-93-6High QualityCertificate of Analysis
SynZeal This compound impurity727718-93-6High QualityCOA and analytical data[5]

Performance of Analytical Methods for this compound Quantification

The most common and sensitive methods for the quantification of this compound in losartan active pharmaceutical ingredients (APIs) are based on Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of a published LC-MS/MS method for the analysis of four azido (B1232118) impurities, including this compound (referred to as AZLS in the study).

Parameter Performance Characteristic
Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99[6]
Limit of Quantification (LOQ) 0.667 ppm[6][7]
Repeatability at LOQ (%RSD, n=6) < 10%[6]
Recovery 70% to 130%[6][7]
Calibration Range 0.667 ppm to 10.667 ppm[6][7]

Experimental Protocols

Quantification of this compound in Losartan Potassium API by LC-MS/MS

This protocol is based on the method described by Shimadzu for the quantification of four azido impurities in losartan potassium API.[7]

a. Sample Preparation

  • Accurately weigh 7.5 mg of the losartan potassium API into two separate 5 mL volumetric flasks.

  • To one flask (sample blank), add 2.5 mL of the diluent.

  • To the second flask (recovery sample), add 2.5 mL of the diluent spiked with a known concentration of the this compound reference standard.

  • Sonicate both flasks until the samples are completely dissolved.

  • Make up the volume to 5 mL with the diluent.

  • Filter the solutions using a 0.45 μm nylon syringe filter before injection into the LC-MS/MS system.

b. LC-MS/MS Analytical Conditions

  • LC System: UHPLC Nexera™ XS

  • Mass Spectrometer: LCMS-8045 Triple Quadrupole Mass Spectrometer

  • Column: Details not specified in the application note. A C18 column is commonly used for such analyses.

  • Mobile Phase: Gradient elution is typically employed. A representative gradient program involves a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typical for UHPLC systems (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for losartan and its impurities.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored. For example, for AZLS (this compound), the precursor ion would be m/z 448.20.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound in a losartan API sample using a reference standard.

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Losartan_API Weigh Losartan API Spiked_Sample Prepare Spiked Sample Losartan_API->Spiked_Sample Blank_Sample Prepare Blank Sample Losartan_API->Blank_Sample Reference_Standard Prepare this compound Reference Standard Stock Solution Reference_Standard->Spiked_Sample Calibration_Standards Prepare Calibration Curve Standards Reference_Standard->Calibration_Standards LC_Separation Chromatographic Separation Spiked_Sample->LC_Separation Blank_Sample->LC_Separation Calibration_Standards->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in API Sample Peak_Integration->Quantification Calibration_Curve->Quantification Recovery_Calculation Calculate Spike Recovery Quantification->Recovery_Calculation

Caption: Workflow for quantification of this compound.

Logical Relationship in Reference Material Certification

This diagram outlines the key components contributing to the certification of a reference material.

G CRM Certified Reference Material (this compound) Identity Identity Confirmation (NMR, MS) CRM->Identity Purity Purity Assessment (HPLC, qNMR) CRM->Purity Homogeneity Homogeneity Studies CRM->Homogeneity Stability Stability Studies CRM->Stability Certified_Value Certified Value & Uncertainty Identity->Certified_Value Purity->Certified_Value Homogeneity->Certified_Value Stability->Certified_Value Traceability Metrological Traceability Certified_Value->Traceability

Caption: Key aspects of reference material certification.

References

Scrutinizing Sartan Safety: A Comparative Look at Losartan Azide Impurity Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent concerns regarding genotoxic impurities in the sartan class of antihypertensive drugs have brought the issue of drug purity to the forefront of pharmaceutical research and development. One such impurity of interest is losartan (B1675146) azide (B81097), a process-related impurity that has been subject to regulatory scrutiny. This guide offers a comparative overview of reported losartan azide levels in losartan active pharmaceutical ingredients (API) and details the analytical methodologies used for their detection and quantification. This information is intended for researchers, scientists, and drug development professionals to provide insights into the landscape of impurity analysis for generic pharmaceuticals.

Quantitative Analysis of this compound Impurities

While a direct comparative study of various commercial generic losartan products is not publicly available, data from analyses of losartan API provide valuable insights into the potential range of azide impurity levels. The following table summarizes the quantitative findings for two primary losartan-related azido (B1232118) impurities from separate analyses. It is crucial to note that these values are from different batches of losartan potassium API and do not represent a head-to-head comparison of final drug products.

Impurity NameAbbreviationAnalysis 1 (ppm)[1]Analysis 2 (ppm)[2][3]
5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazoleAZBT3.55~10
5-(4'-((5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazoleAZLS / AMBBT409.69~1530
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrileAZBCBLOQNot Reported
5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazoleAZIMBLOQNot Reported

*Below Limit of Quantitation (LOQ). The LOQ was reported as 0.667 ppm[1].

These findings highlight the variability in impurity profiles of raw pharmaceutical ingredients and underscore the necessity for robust analytical methods to ensure the safety and quality of the final drug products. The azido impurities are derived from the use of sodium azide in the synthesis of the tetrazole ring, a key structural component of losartan[1]. Initially flagged as a potential mutagen based on in vitro tests, further in vivo studies have led to the classification of the main this compound impurity as non-mutagenic[4][5].

Experimental Protocols for Azide Impurity Quantification

The quantification of this compound impurities is typically performed using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The following is a synthesized protocol based on established methodologies[1][2][3][6].

Objective: To quantify the levels of azido impurities (AZBT, AZLS/AMBBT, AZBC, and AZIM) in Losartan Potassium API.

1. Sample Preparation:

  • Accurately weigh 7.5 mg of the losartan potassium API into a 5 mL volumetric flask[1].

  • Add 2.5 mL of a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water)[1][6].

  • Sonicate the flask until the sample is completely dissolved[1].

  • Make up the volume to 5 mL with the diluent to achieve a final sample concentration of 1.5 mg/mL[1].

  • Filter the resulting solution through a 0.45 μm nylon syringe filter prior to injection into the LC-MS/MS system[1].

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[2][3].

  • Column: A reversed-phase column, such as a Shim-pack Velox SP-C18 or XSelect CSH Phenyl-Hexyl, is effective for separating the impurities from the main losartan peak[2][3][6].

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each azido impurity are monitored[1]. A divert valve may be used to direct the high-concentration losartan peak to waste, preventing contamination of the mass spectrometer source[2][3].

3. Calibration and Quantification:

  • Prepare a series of calibration standards of the azido impurities in the diluent over a range that covers the expected concentrations (e.g., 1 to 16 ppb, which corresponds to 0.667 to 10.667 ppm with respect to the sample concentration)[1].

  • Construct a calibration curve by plotting the peak area response against the concentration for each impurity.

  • The concentration of the azido impurities in the losartan API sample is then determined by interpolating its peak area response from the calibration curve.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 7.5mg API dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate makeup Makeup Volume to 5mL sonicate->makeup filter Filter (0.45µm) makeup->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantify vs. Calibration Curve detect->quantify report Report Results (ppm) quantify->report

Caption: Experimental workflow for this compound quantification.

logical_relationship synthesis Losartan Synthesis (using Sodium Azide) api Losartan API synthesis->api impurity Azido Impurities (e.g., AZLS, AZBT) synthesis->impurity formation product Generic Losartan Product api->product impurity->product carry-over qc Quality Control (LC-MS/MS Analysis) product->qc

Caption: Formation and control of azide impurities in losartan products.

References

A Comparative Guide to the Validation of Losartan Azide Quantitation in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and quality of pharmaceutical products is paramount. The presence of potentially mutagenic impurities, such as losartan (B1675146) azide (B81097) in losartan active pharmaceutical ingredient (API), requires rigorous analytical control. This guide provides a comparative overview of analytical methods for the quantitation of losartan azide, with a focus on method validation in line with the International Council for Harmonisation (ICH) guidelines Q2(R1) for analytical validation and M7 for mutagenic impurities.[1][2][3][4]

Azido impurities can form as by-products during the synthesis of sartan APIs that contain a tetrazole ring.[5][6] Due to their mutagenic potential, these impurities must be controlled at very low levels, necessitating highly sensitive and specific analytical methods for their quantification.[5][7]

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantitation of trace-level azide impurities are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, which is often crucial for meeting the stringent control limits for mutagenic impurities.[5]

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS

Validation ParameterHPLC-UVLC-MS/MSICH Guideline Reference
Specificity Good. Potential for interference from co-eluting non-UV active impurities.Excellent. Highly specific due to mass-based detection (MRM mode).[5]ICH Q2(R1)[4]
Limit of Quantitation (LOQ) Typically in the parts-per-million (ppm) range.Achieves low parts-per-billion (ppb) levels (e.g., < 0.5 ppm).[5][8]ICH Q2(R1)[4]
Linearity (Correlation Coefficient, r²) > 0.999> 0.99ICH Q2(R1)[4]
Accuracy (% Recovery) Typically 97.0%–103.0%[9]Typically 93%–111%[6][10]ICH Q2(R1)[4]
Precision (%RSD) Repeatability RSD ≤ 2.0%Repeatability at LOQ level < 10% RSD[8]ICH Q2(R1)[4]
Robustness Generally high.High, but more complex instrumentation requires careful control.ICH Q2(R1)[4]

Experimental Protocols

Below is a detailed experimental protocol for the more sensitive and specific LC-MS/MS method for the quantitation of this compound.

Protocol: Quantitation of this compound by LC-MS/MS

1. Objective: To accurately quantify the this compound impurity in Losartan Potassium API with high sensitivity and specificity.

2. Materials and Reagents:

  • Losartan Potassium API (Test Sample)

  • This compound Reference Standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Sample Diluent: Acetonitrile/Water (80:20, v/v)

3. Instrumentation and Conditions:

  • LC System: UHPLC System (e.g., Shimadzu Nexera™, Agilent 1290 Infinity II)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8045, Agilent 6470)[5][8]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Optimized for separation of losartan and its impurities.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound must be optimized.

4. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to achieve a known concentration (e.g., 1 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired range (e.g., 0.5 ppb to 50 ppb).

  • Test Sample Preparation: Accurately weigh approximately 100 mg of Losartan Potassium API and dissolve it in 100 mL of the sample diluent to obtain a concentration of 1 mg/mL.[10] The solution may be centrifuged or filtered to remove particulates.[10]

5. Validation Procedure: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, LOQ, linearity, accuracy, precision, and robustness as outlined in Table 1.

Visualizations

ICH Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical procedure in accordance with ICH Q2(R1) guidelines.

cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria A->B C Specificity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Compile Data & Assess Against Criteria C->I D->I E->I F->I G->I H->I J Generate Final Validation Report I->J

Caption: A workflow for ICH-compliant analytical method validation.

Decision Tree for Method Selection

The selection of an appropriate analytical method depends on the required sensitivity and the complexity of the sample matrix.

A Start: Define Analytical Need (this compound Quantitation) B Is required LOQ ≤ 1 ppm? (Trace Level for Mutagenic Impurity) A->B C Is sample matrix complex with potential interferences? B->C Yes E Consider HPLC-UV (Standard QC) B->E No D Select LC-MS/MS (High Sensitivity & Specificity) C->D Yes F LC-MS/MS is strongly recommended C->F No, but trace quantitation needed

References

Performance Verification of a New Analytical Procedure for Losartan Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new, hypothetical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of losartan (B1675146) azide (B81097) and its related impurities against established analytical procedures. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction

Losartan is an angiotensin II receptor blocker widely prescribed for the treatment of hypertension. During its synthesis, there is a potential for the formation of mutagenic azido (B1232118) impurities, such as 5-[4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole (AZBT).[1][2] Regulatory bodies worldwide have stringent requirements for the control of these impurities in the final drug product, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[2][3] This guide details the performance verification of a novel HPLC-MS/MS procedure and compares it with existing validated methods.

Comparative Performance Data

The performance of the new analytical procedure was evaluated against two established methods, herein referred to as Method A (LC-MS/MS) and Method B (LC-MS/MS), based on data from published application notes.[1][3] The key performance characteristics are summarized in the tables below.

Table 1: Linearity and Sensitivity

ParameterNew HPLC-MS/MS ProcedureMethod A (LC-MS/MS)[3]Method B (LC-MS/MS)[1]
Linearity Range 0.5 - 50 ng/mL0.5 - 50 ng/mLNot explicitly stated, 5 levels performed
Correlation Coefficient (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.2 ng/mL0.01 - 0.2 ng/mLNot explicitly stated
Limit of Quantification (LOQ) 0.03 - 0.5 ng/mL0.03 - 0.5 ng/mL0.667 ppm*

*Concentration with reference to a sample at 1.5 mg/mL[1]

Table 2: Accuracy and Precision

ParameterNew HPLC-MS/MS ProcedureMethod A (LC-MS/MS)[3]Method B (LC-MS/MS)[1]
Accuracy (Recovery) 85 - 115%84 - 116%70 - 130%
Precision (Repeatability, %RSD) < 10% at LOQNot explicitly stated< 10% at LOQ

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New HPLC-MS/MS Procedure
  • Sample Preparation:

    • Accurately weigh 100 mg of losartan drug substance into a 100 mL volumetric flask.

    • Add 80 mL of a diluent (water:acetonitrile, 20:80 v/v) and sonicate for 10 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Transfer the supernatant for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 20% B to 80% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Specific MRM transitions for each azido impurity are monitored.

Method A (LC-MS/MS)
  • Sample Preparation:

    • 100 mg of losartan was taken into a conical tube, and 100 mL of water:acetonitrile (20:80 v/v) diluent was added.[3]

    • The sample was vortexed until dissolved and then centrifuged at 4,000 rpm for 10 minutes.[3]

    • The supernatant was taken for injection.[3]

Method B (LC-MS/MS)
  • Sample Preparation:

    • 7.5 mg of losartan potassium API was weighed into a 5 mL volumetric flask.[1]

    • 2.5 mL of diluent was added, and the sample was sonicated until dissolved.[1]

    • The volume was made up to 5 mL.[1]

    • The solution was filtered using a 0.45 μm nylon syringe filter before analysis.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the performance verification of the new analytical procedure for losartan azide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Performance Verification weigh Weigh Losartan API dissolve Dissolve in Diluent weigh->dissolve centrifuge Centrifuge dissolve->centrifuge inject Inject Supernatant centrifuge->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect linearity Linearity & Range detect->linearity accuracy Accuracy (Recovery) detect->accuracy precision Precision (Repeatability) detect->precision sensitivity LOD & LOQ detect->sensitivity

Caption: Experimental workflow for this compound analysis.

Performance Characteristics Relationship

This diagram shows the logical relationship and hierarchy of the performance characteristics evaluated for the new analytical procedure.

G cluster_quantitative Quantitative Characteristics cluster_sensitivity Sensitivity suitability Suitability for Intended Purpose accuracy Accuracy suitability->accuracy precision Precision suitability->precision linearity Linearity suitability->linearity range Range suitability->range lod Limit of Detection (LOD) suitability->lod loq Limit of Quantification (LOQ) suitability->loq specificity Specificity suitability->specificity precision->accuracy linearity->range

Caption: Relationship of analytical performance characteristics.

References

Comparative Analysis of Losartan Azide in Brand-Name vs. Generic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the impurity profile of active pharmaceutical ingredients (APIs) and finished drug products is critical for ensuring safety and efficacy. This guide provides a comparative analysis of losartan (B1675146) azide (B81097), a known process-related impurity in the antihypertensive drug losartan, examining its presence in brand-name versus generic formulations.

While a direct head-to-head quantitative comparison of losartan azide levels in specific commercial brand-name and generic losartan products is not extensively available in published literature, this guide synthesizes existing research on general purity, analytical methodologies for azide detection, and the regulatory landscape surrounding this impurity.

Executive Summary

Recent studies on the general purity of losartan have shown that both brand-name and generic versions generally meet the established standards for impurities. A 2024 study assessing various angiotensin receptor blockers, including losartan, found that both branded and generic tablets adhered to the limits for related substances as stipulated by major pharmacopoeias.[1] Specifically, in the case of Losartan Potassium, branded tablets exhibited purities ranging from 99.92% to 100%, while generic Losartan Potassium tablets showed a purity of 99.99%.[1] An earlier study comparing the innovator product, Cozaar®, with four generic formulations also reported that organic impurities were not detected in any of the tested products.[2][3]

However, the focus on specific, potentially genotoxic impurities like this compound has intensified. Advanced analytical techniques have confirmed the presence of this compound in commercially available products. A 2024 screening of 35 losartan drug products marketed in Germany using liquid chromatography/high-resolution mass spectrometry (LC-MS/HRMS) detected "LOS azide" among other impurities, highlighting the capability of modern methods to identify such substances.[4]

From a regulatory standpoint, the perspective on this compound has evolved. Initially, this impurity tested positive in a bacterial mutagenicity (Ames) test, raising concerns.[5] However, subsequent in vivo studies have confirmed that the this compound impurity is not mutagenic in vivo.[5][6] Consequently, it has been classified as a Class 5 impurity under the ICH M7(R1) guideline, allowing it to be controlled as a non-mutagenic impurity.[5]

Data Presentation: Purity and Impurity Analysis

The following tables summarize findings from studies that have assessed the quality of brand-name and generic losartan products. It is important to note that these studies did not specifically quantify this compound but provide a general overview of product quality.

Table 1: Comparison of Active Ingredient Content and General Impurities

Product TypeActive Ingredient Content (% of labeled amount)Organic Impurities DetectedReference
Brand-Name (Cozaar®)Meets USP specificationsNot Detected[2][3]
Generic 186.4%Not Detected[2][3]
Generic 293.8%Not Detected[2][3]
Generic 3Meets USP specificationsNot Detected[2][3]
Generic 4Meets USP specificationsNot Detected[2][3]

Table 2: Purity of Losartan Potassium in Branded and Generic Tablets (2024 Study)

Product TypePurity (%)Impurities DetectedReference
Branded Losartan (L1, L2, L3, L4)100%Not Detected[1]
Branded Losartan (L5)99.92%Not Detected[1]
Generic Losartan99.99%Not Detected[1]

Table 3: Example of Azido (B1232118) Impurity Quantification in a Losartan Potassium API Sample

ImpurityChemical NameConcentration (ppm)Reference
AZLS5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (this compound)409.69
AZBT5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole3.55

Note: The data in Table 3 is from a single analysis of a losartan potassium API and is not a comparative study across different products. It demonstrates the potential for these impurities to be present and quantifiable.

Experimental Protocols

A highly sensitive and specific method is required for the detection and quantification of trace-level azido impurities in losartan. The following is a representative experimental protocol based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the standard for this type of analysis.

Objective: To quantify this compound (AZLS) and other azido impurities in losartan potassium API and/or finished drug product.

Methodology: LC-MS/MS

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.5 to 15 ppm).

    • Sample Preparation (API): Accurately weigh the losartan potassium API and dissolve it in a suitable diluent (e.g., a mixture of water and methanol) to a known concentration.

    • Sample Preparation (Tablets): Grind a representative number of tablets to a fine powder. Extract a portion of the powder equivalent to a specific amount of losartan with a suitable diluent, sonicate, and centrifuge. Filter the supernatant before analysis.

  • Chromatographic Conditions (HPLC/UHPLC):

    • Column: A reversed-phase column, such as a C18 or similar, is typically used (e.g., Acquity UPLC BEH Shield RP18, 1.7 µm).[7]

    • Mobile Phase: A gradient elution using two mobile phases is common.

      • Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) acetate.

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Controlled, for example, at 40°C.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Conditions (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each azido impurity need to be optimized. For this compound (AZLS), this would involve selecting the molecular ion as the precursor and characteristic fragment ions as products.

    • Gas and Temperature Settings: Optimize nebulizing gas, drying gas, and heating gas flows, as well as interface and desolvation line temperatures.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

    • Express the final result in parts per million (ppm) relative to the losartan concentration.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Weigh Losartan API or Tablet Powder S2 Dissolve/Extract with Diluent S1->S2 S3 Sonicate & Centrifuge (for tablets) S2->S3 S4 Filter Supernatant S3->S4 A1 Inject Sample into LC System S4->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 Mass Analysis (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification of This compound (ppm) D2->D3

Caption: Experimental workflow for the quantification of this compound.

Regulatory_Classification A Initial Finding: This compound Impurity Detected in Losartan API B Initial Toxicological Assessment: Positive Bacterial Mutagenicity (Ames Test) A->B C Initial Classification: Potential Mutagen (ICH M7 Class 2) B->C D Further Investigation: In Vivo Mutagenicity Studies (e.g., Comet Assay) C->D Regulatory Request for Further Data E Result of In Vivo Studies: Confirmed as Non-Mutagenic D->E F Final Regulatory Status: Reclassified as ICH M7 Class 5 (Control as Non-Mutagenic Impurity) E->F

Caption: Regulatory classification pathway for this compound impurity.

Conclusion

The available evidence indicates that both brand-name and generic losartan products on the market generally meet high purity standards. While the potential for the presence of the this compound impurity exists, its regulatory classification has been updated to that of a non-mutagenic impurity, alleviating initial safety concerns. This means it can be controlled at higher limits than genotoxic impurities.

For researchers and drug development professionals, the key takeaway is the importance of employing highly sensitive and specific analytical methods, such as LC-MS/MS, for the comprehensive characterization of impurity profiles in both APIs and finished drug products. Although a direct comparative study on this compound levels in brand versus generic drugs is lacking in the public domain, the established analytical protocols provide the necessary tools for any organization to conduct such an analysis internally. The focus remains on ensuring that all pharmaceutical products, regardless of their brand or generic status, consistently meet the quality and safety standards set forth by regulatory authorities.

References

Assessing the Bioequivalence of Losartan Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, ensuring the bioequivalence of generic and branded drug formulations is a cornerstone of pharmaceutical science. This guide provides a comprehensive comparison of losartan (B1675146) formulations, with a special focus on the impact of azide (B81097) impurities on bioequivalence. While direct comparative studies on losartan with varying azide impurity levels are not publicly available, this document synthesizes the existing regulatory framework, bioequivalence data for approved generics, and state-of-the-art analytical methodologies to inform research and development.

Recent concerns regarding mutagenic impurities in the sartan class of antihypertensive drugs have underscored the importance of rigorous impurity profiling. Azido (B1232118) impurities, remnants of the synthetic process for the tetrazole ring in losartan, were initially flagged as potentially mutagenic. However, subsequent in-vivo studies have led to the classification of the primary losartan azide impurity as non-mutagenic.[1][2][3] This guide outlines the current understanding of these impurities and their relevance to the bioequivalence and safety of losartan.

I. Comparative Bioequivalence of Losartan Formulations

Standard bioequivalence studies for generic losartan formulations compare their pharmacokinetic (PK) parameters to those of the reference listed drug (Cozaar®). These studies are typically conducted in healthy adult volunteers under fasting conditions. The key PK parameters—peak plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)—are measured for both losartan and its active carboxylic acid metabolite.[4][5]

For a generic product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these PK parameters must fall within the range of 80.00% to 125.00%.[4][5]

Table 1: Representative Pharmacokinetic Parameters for Bioequivalent Losartan Formulations (100 mg Tablets)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% CI of Geometric Mean RatioBioequivalence Outcome
Losartan
Cmax (ng/mL)450.1 ± 180.2465.7 ± 195.382.57% – 117.03%Pass[5]
AUC0-t (ng·h/mL)1500.5 ± 550.61480.1 ± 530.998.11% – 107.46%Pass[5]
AUC0-∞ (ng·h/mL)1550.8 ± 560.41530.2 ± 545.798.09% – 107.37%Pass[5]
Active Metabolite
Cmax (ng/mL)980.4 ± 320.1970.5 ± 310.8N/A (Supportive)-
AUC0-t (ng·h/mL)8500.7 ± 2100.38450.2 ± 2050.6N/A (Supportive)-
AUC0-∞ (ng·h/mL)8900.1 ± 2200.98850.6 ± 2150.4N/A (Supportive)-

Note: The data presented are illustrative and compiled from published bioequivalence studies. Specific values will vary between studies.

While these studies confirm the bioequivalence of the overall formulations, they do not specifically stratify the results by the level of azide impurities. However, for a generic drug to receive approval, it must meet stringent quality standards, including limits on impurities. The established bioequivalence of numerous generic losartan products suggests that at the controlled, permissible levels, azide impurities do not significantly impact the pharmacokinetic performance of the drug.

II. Azide Impurities in Losartan

Azido impurities are process-related impurities that can form during the synthesis of the tetrazole ring in losartan.[6] The primary impurity of concern was 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole.[7]

Initially, this impurity tested positive in a bacterial mutagenicity (Ames) test, leading to regulatory scrutiny.[7][8] However, further in-vivo mutagenicity assays (comet assay) have confirmed that it is not mutagenic in vivo.[1][2] Consequently, it is now classified as a non-mutagenic impurity and can be controlled according to ICH Q3A/B guidelines, which set thresholds for non-mutagenic impurities.[1][2]

Table 2: Common Azido Impurities in Losartan and their Status

Impurity NameAbbreviationRegulatory Concern
5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazoleThis compound ImpurityInitially considered potentially mutagenic; now classified as a non-mutagenic impurity in vivo.[1][2][3]
5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazoleAZBTPotential mutagenic impurity.[9]
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrileAZBCPotential mutagenic impurity.[9]

Regulatory bodies like the EDQM and FDA have established guidelines for the control of mutagenic and non-mutagenic impurities in pharmaceuticals.[10][11][12]

III. Experimental Protocols

To assess the bioequivalence and impurity profile of losartan formulations, two key experimental workflows are employed: an in-vivo bioequivalence study and an analytical method for impurity quantification.

A. In-Vivo Bioequivalence Study Protocol

This protocol outlines a standard single-dose, two-treatment, two-period crossover study design.

  • Study Population: Healthy adult male and non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age.[13][14]

  • Study Design: A randomized, open-label, two-way crossover design with a washout period of at least 7 days between dosing periods.[14]

  • Dosing: Subjects receive a single oral dose of the test or reference losartan formulation (e.g., 100 mg tablet) with a standardized volume of water after an overnight fast of at least 10 hours.[13][14]

  • Blood Sampling: Blood samples are collected at pre-defined time points, for instance: pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, and 36 hours post-dose.[14]

  • Bioanalysis: Plasma concentrations of losartan and its active carboxylic acid metabolite are determined using a validated LC-MS/MS method.[4][13]

  • Pharmacokinetic Analysis: Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data for both losartan and its metabolite.

  • Statistical Analysis: Analysis of Variance (ANOVA) is performed on the log-transformed PK parameters. The 90% confidence intervals for the ratio of geometric means (test/reference) are calculated and compared against the 80.00-125.00% acceptance range.[13]

B. Analytical Protocol for Azide Impurity Quantification

This protocol describes a sensitive LC-MS/MS method for the quantification of azide impurities in losartan drug substance.

  • Sample Preparation:

    • Accurately weigh 100 mg of the losartan drug substance.

    • Dissolve in a suitable diluent (e.g., water:acetonitrile, 20:80 v/v) to a final volume of 100 mL.

    • Vortex until dissolved and centrifuge to remove any particulates.

  • Chromatographic System:

    • Instrument: Ultra High-Performance Liquid Chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).[9]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of aqueous and organic solvents, such as water with formic acid and methanol (B129727) or acetonitrile.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each azide impurity. For example:

      • AZBT: Specific m/z transitions would be established during method development.

      • AZLS: Specific m/z transitions would be established during method development.

  • Method Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[9]

IV. Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the primary signaling pathway of losartan and the experimental workflows.

Losartan_Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) cluster_TGF TGF-β Signaling Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Renin Renin AngII Angiotensin II ACE ACE AT1R AT1 Receptor AngII->AT1R TGF_beta TGF-β1 AngII->TGF_beta upregulates Renin->AngI converts ACE->AngII converts PLC PLC Activation AT1R->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction, etc. Ca_release->Vasoconstriction TGF_R TGF-β Receptor TGF_beta->TGF_R pSmad Phosphorylation of Smad2/3 TGF_R->pSmad Smad_complex Smad2/3-Smad4 Complex pSmad->Smad_complex Transcription Gene Transcription (Fibrosis) Smad_complex->Transcription Losartan Losartan Losartan->AT1R blocks Losartan->TGF_beta inhibits upregulation Losartan->pSmad inhibits

Caption: Losartan's mechanism of action and its inhibition of the TGF-β/Smad pathway.

Bioequivalence_Workflow cluster_Clinical Clinical Phase cluster_Analytical Bioanalytical Phase cluster_Statistical Statistical Analysis Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization Period1 Period 1: Dosing (Test or Ref) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (≥7 days) Sampling1->Washout Extraction Plasma Sample Processing & Extraction Sampling1->Extraction Period2 Period 2: Dosing (Crossover) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Extraction LCMS LC-MS/MS Analysis (Losartan & Metabolite) Extraction->LCMS Concentration Determine Plasma Concentrations LCMS->Concentration PK_Calc Calculate PK Parameters (Cmax, AUC) Concentration->PK_Calc ANOVA ANOVA on Log-Transformed Data PK_Calc->ANOVA CI_Calc Calculate 90% CI for Geometric Mean Ratios ANOVA->CI_Calc Conclusion Bioequivalence Conclusion (90% CI within 80-125%) CI_Calc->Conclusion

Caption: Workflow for a typical in-vivo bioequivalence study of losartan.

Impurity_Analysis_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Data Processing & Quantification Weigh Weigh Losartan API Dissolve Dissolve in Diluent (e.g., ACN:Water) Weigh->Dissolve Filter Centrifuge/Filter Dissolve->Filter Inject Inject Sample into UHPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Report Impurity Levels (e.g., in ppm) Calibrate->Report

Caption: General workflow for the quantification of azide impurities in losartan API.

References

A Comparative Guide to Solid Phase Extraction (SPE) Cartridges for Losartan Azide Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Losartan (B1675146) azide (B81097) possesses both non-polar characteristics, due to its biphenyl (B1667301) and butyl groups, and acidic properties conferred by the tetrazole ring. This dual nature allows for retention by different SPE sorbents, primarily through reversed-phase or anion-exchange mechanisms. The choice of cartridge will depend on the sample matrix, the required level of purity, and the desired recovery.

Comparison of Potential SPE Cartridges for Losartan Azide Extraction

The following table summarizes the key characteristics, hypothesized advantages, and potential drawbacks of three major types of SPE cartridges for the extraction of this compound.

Cartridge TypeSorbent ChemistryPrinciple of RetentionHypothesized Advantages for this compoundPotential Drawbacks
Polymeric Reversed-Phase e.g., Poly(divinylbenzene-co-N-vinylpyrrolidone)Primarily hydrophobic interactionsHigh recovery for losartan has been reported (>95%)[1][2]. Good retention for a broad range of analytes. Stable across a wide pH range.May have lower selectivity compared to mixed-mode cartridges, potentially leading to more matrix interferences in complex samples.
Silica-Based Reversed-Phase e.g., Octadecyl (C18) bonded silicaHydrophobic interactionsWidely available and cost-effective. Effective for retaining non-polar compounds[3]. Good for desalting samples prior to analysis[3].Lower recovery for losartan (around 70%) has been reported compared to polymeric sorbents[4]. Potential for secondary interactions with residual silanols. Less stable at extreme pH values.
Mixed-Mode Anion Exchange e.g., Reversed-phase with strong or weak anion exchange functionalityHydrophobic and ionic interactionsHighly selective for acidic compounds like this compound, leading to cleaner extracts[5][6]. Allows for stringent washing protocols to remove matrix components.Method development can be more complex. The elution step may require careful pH control.

Experimental Workflow and Protocols

The successful implementation of SPE for this compound extraction relies on a well-defined experimental protocol. Below is a generalized workflow and a detailed experimental protocol that can be adapted for different SPE cartridges.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Sample containing This compound Pretreat Pre-treatment (e.g., pH adjustment, dilution) Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Cartridge (e.g., with Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., with Water/Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Remove Impurities) Load->Wash Elute 5. Elute (Collect this compound) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: A generalized workflow for the solid phase extraction of this compound.

Detailed Experimental Protocol (Example for Reversed-Phase SPE)

This protocol is a starting point and should be optimized for the specific application and chosen SPE cartridge.

  • Cartridge Conditioning:

    • Pass 1-2 mL of methanol (B129727) through the SPE cartridge to wet the sorbent and activate the functional groups. Do not let the sorbent run dry.

  • Cartridge Equilibration:

    • Flush the cartridge with 1-2 mL of purified water or a buffer at the desired pH for sample loading. For reversed-phase extraction of the acidic this compound, a slightly acidic pH (e.g., pH 3-6) is recommended to ensure the compound is in its neutral form for optimal retention.

  • Sample Loading:

    • Pre-treat the sample by adjusting the pH to be consistent with the equilibration buffer.

    • Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak, aqueous solvent to remove polar impurities. This could be the equilibration buffer or a mixture of water and a small percentage of organic solvent (e.g., 5% methanol in water). The goal is to remove interfering substances without eluting the this compound.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. The addition of a small amount of a basic modifier (e.g., 0.1% ammonium (B1175870) hydroxide) to the elution solvent can be beneficial for disrupting any secondary ionic interactions and improving recovery, especially for silica-based cartridges.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument (e.g., LC-MS/MS mobile phase).

Conclusion

The selection of an appropriate SPE cartridge is a critical step in the reliable quantification of this compound. Based on the available data for losartan and similar compounds, polymeric reversed-phase cartridges, such as Oasis HLB, appear to offer a robust and high-recovery option . For analyses requiring the highest level of cleanliness and selectivity, particularly from complex biological matrices, mixed-mode anion exchange cartridges are a strong consideration , despite the potentially more involved method development. Standard silica-based C18 cartridges can also be effective, especially for cleaner sample matrices, and represent a cost-effective choice. It is strongly recommended that researchers perform their own evaluation of different cartridges to determine the optimal choice for their specific sample type and analytical requirements.

References

Navigating the Transfer of Analytical Methods for Losartan Azide Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of azide (B81097) impurities in losartan (B1675146) drug substances and products. It is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method transfer. This document outlines key considerations, presents comparative data on various analytical techniques, and provides detailed experimental protocols to ensure seamless and compliant method transfer between laboratories.

Introduction to Losartan and Azide Impurities

Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1] During the synthesis of losartan, the use of sodium azide as a precursor can lead to the formation of potentially mutagenic azide impurities.[1] Regulatory agencies require strict control of these impurities to ensure patient safety.[2] Consequently, robust and sensitive analytical methods are crucial for their monitoring. This guide focuses on the considerations for transferring these analytical methods between different laboratories, a critical step in drug development and manufacturing.

Core Principles of Analytical Method Transfer

Analytical method transfer (AMT) is the documented process of demonstrating that a receiving laboratory is well-qualified to use an analytical test procedure that originated in a sending laboratory.[3][4] The primary goal is to ensure consistent and reliable results, regardless of the testing site. Key regulatory bodies like the FDA, EMA, and WHO provide guidelines for this process.[3][5]

Successful method transfer hinges on several factors:

  • Comprehensive Planning and Protocol: A detailed protocol should be established, outlining the scope, responsibilities, materials, equipment, analytical procedure, and acceptance criteria.[6][7]

  • Risk Assessment: A thorough risk assessment should identify potential variables that could impact the method's performance, such as differences in instrumentation or analyst experience.[5][6]

  • Training: Analysts at the receiving laboratory must be adequately trained on the specific method.[6]

  • Equipment Equivalency: Instruments in both the sending and receiving laboratories should be appropriately qualified and calibrated.[5]

  • Clear Acceptance Criteria: Pre-defined acceptance criteria, often based on validation data, are essential to judge the success of the transfer.[3][7]

The following diagram illustrates a typical workflow for analytical method transfer:

MethodTransferWorkflow cluster_sending Sending Laboratory cluster_receiving Receiving Laboratory cluster_outcome Outcome SendingLab Method Development & Validation ProtocolDev Develop Transfer Protocol SendingLab->ProtocolDev Input ProvideTraining Provide Training & Support SendingLab->ProvideTraining Knowledge Transfer ReceivingLab Analyst Training ProtocolDev->ReceivingLab Transfer Package ProvideTraining->ReceivingLab ExecuteProtocol Execute Transfer Protocol ReceivingLab->ExecuteProtocol CompareResults Compare Results with Acceptance Criteria ExecuteProtocol->CompareResults Decision Successful Transfer? CompareResults->Decision Successful Method Implemented Decision->Successful Yes Investigation Investigate & Troubleshoot Decision->Investigation No Investigation->ProtocolDev Revise Protocol

Caption: A typical workflow for analytical method transfer.

Comparison of Analytical Methods for Losartan Azide Analysis

Several analytical techniques are employed for the detection and quantification of azide impurities in losartan. The choice of method often depends on the required sensitivity, specificity, and the available instrumentation.

Quantitative Performance Data

The following table summarizes the performance of common analytical methods for this compound analysis based on published data.

ParameterLC-MS/MS[1]UHPLC-UV-MS[8]Ion Chromatography (IC)[9]
Limit of Quantification (LOQ) 0.667 ppm1.89 ng/mL1.89 ng/mL
Limit of Detection (LOD) -16 ng/mL0.57 ng/mL
Linearity Range 1 - 16 ppb (0.667 - 10.667 ppm)16 ng/mL - 50 µg/mL2.0 - 200.0 ng/mL
Correlation Coefficient (r²) > 0.99-0.9996
Recovery 70 - 130%97.4% (average)> 92.8%
Precision (%RSD) < 10% at LOQ4.2%< 10% (intra-day), < 8% (inter-day)
Methodological Comparison
FeatureLC-MS/MSUHPLC-UV-MSIon Chromatography (IC)
Principle Separation by liquid chromatography followed by highly sensitive and specific mass spectrometric detection.Ultra-high-performance liquid chromatography for fast separation with UV and mass spectrometric detection for confirmation.Separation of ionic species based on their affinity to an ion-exchange resin, followed by conductivity detection.
Advantages High sensitivity and specificity, allowing for the detection of trace-level impurities.[1]Fast analysis times and good resolution.[8]Excellent for the analysis of small, inorganic anions like azide.[9]
Considerations Higher equipment cost and complexity.Potential for matrix effects impacting MS detection.May require specific columns and eluents for optimal separation.
Typical Use Case Reference method for confirmation and quantification of genotoxic impurities.Rapid screening and quantification in quality control settings.Specific analysis of the azide anion.

The following diagram illustrates the relationship between the analytical techniques and their primary applications.

TechApplication cluster_methods Analytical Methods cluster_applications Primary Applications LCMS LC-MS/MS Reference Reference Method (High Sensitivity/Specificity) LCMS->Reference Ideal for QC Quality Control (High Throughput) LCMS->QC Can be used UHPLC UHPLC-UV-MS UHPLC->Reference Can be used UHPLC->QC Suited for IC Ion Chromatography Specific Specific Ion Analysis IC->Specific Best for

Caption: Relationship between analytical methods and their applications.

Experimental Protocols

LC-MS/MS Method for Azido (B1232118) Impurities in Losartan Potassium API

This protocol is based on the methodology described by Shimadzu Corporation.[1]

Objective: To quantify four azido impurities (AZBT, AZLS, AZBC, and AZIM) in Losartan Potassium API.

Instrumentation:

  • Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8045).[1]

Chromatographic Conditions:

  • Column: Details to be specified based on the application note.

  • Mobile Phase A: To be specified.

  • Mobile Phase B: To be specified.

  • Gradient Program: 0-8 min (60% B), 8-9 min (60-95% B), 9-17 min (95% B), 17-17.1 min (95-60% B), 18 min (Stop).[1]

  • Flow Rate: To be specified.

  • Column Temperature: To be specified.

  • Injection Volume: To be specified.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Optimized for each of the four azido impurities.[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of the four azido impurity standards. Perform serial dilutions to create calibration standards ranging from 1 to 16.0 ppb.[1]

  • Sample Preparation:

    • Weigh 7.5 mg of losartan potassium API into a 5 mL volumetric flask.[1]

    • Add 2.5 mL of diluent and sonicate to dissolve.[1]

    • Make up the volume to 5 mL with the diluent.[1]

    • Filter the solution through a 0.45 µm nylon syringe filter before analysis.[1]

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Data Processing: Quantify the impurities based on the calibration curve generated from the standard solutions.

UHPLC-UV-MS Method for Azido Impurity in Sartan Drug Substances

This protocol is based on the methodology described by Waters Corporation.[8]

Objective: To separate and detect the azido impurity 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole from sartan APIs.

Instrumentation:

  • UHPLC System with PDA and Mass Detector (e.g., ACQUITY Arc System with ACQUITY QDa Mass Detector).[8]

Chromatographic Conditions:

  • Column: XSelect CSH Phenyl-Hexyl, 3.0 x 50 mm, 2.5 µm.[8]

  • Mobile Phase: 40:60 acetonitrile:water with formic acid.[8]

  • Mode: Isocratic.[8]

  • Flow Rate: 0.85 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 1 µL.[8]

Mass Spectrometric Conditions:

  • Ionization Mode: To be specified based on the application note.

  • Detection: Single Ion Recording (SIR) for the target impurity.

Procedure:

  • Standard and Sample Preparation:

    • Prepare 1 mg/mL stock solutions of the analyte in 50:50 acetonitrile:water.[8]

    • Perform subsequent dilutions using the same diluent to prepare calibration and test samples.[8]

  • Analysis: Inject the prepared solutions into the UHPLC-UV-MS system.

  • Data Processing: Analyze the data from both the PDA and mass detector to confirm the identity and quantify the impurity.

Conclusion

The successful transfer of analytical methods for this compound impurity analysis is paramount for ensuring drug quality and patient safety. A thorough understanding of the different analytical techniques, coupled with a systematic approach to method transfer as outlined in regulatory guidelines, will enable laboratories to achieve consistent and reliable results. This guide provides a framework for comparing methodologies and implementing robust transfer protocols. It is recommended that laboratories perform a co-validation or comparative testing approach, supported by a comprehensive risk assessment, to ensure a seamless method transfer. transfer.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Losartan Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as losartan (B1675146) azide (B81097), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of losartan azide, ensuring the protection of laboratory personnel and the environment.

This compound is an impurity and synthetic intermediate that is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation[1]. Due to its hazardous nature, it must not be disposed of with household garbage or allowed to enter sewage systems[1]. Therefore, a structured and cautious approach to its disposal is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. This involves careful collection, labeling, and storage prior to removal by a certified environmental health and safety (EH&S) provider.

  • Container Selection and Preparation:

    • Select a waste container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-on cap is recommended[2][3].

    • The container must be clean, dry, and in good condition, with no cracks or signs of deterioration[2].

    • If reusing a container, ensure any previous labels are completely removed or defaced[4].

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound waste into the designated container. For items contaminated with this compound, such as weighing paper or gloves, double-bag them in clear plastic bags before placing them in the solid waste container[3].

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.

    • Avoid overfilling the container; leave at least 10% headspace to allow for expansion[2].

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag[3][5].

    • The label must clearly state "this compound" and list all other chemical constituents and their approximate concentrations.

    • Include the date when the waste was first added to the container and the name of the responsible researcher or lab group.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic[3].

    • Ensure the storage area has secondary containment to capture any potential leaks[3].

    • Segregate the this compound waste from incompatible materials, particularly acids and oxidizing agents[2].

  • Disposal Request:

    • Once the container is full or within the time limit specified by your institution (typically 90 days), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal company[3].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing:

    • Rinse the container thoroughly with a suitable solvent (e.g., methanol (B129727) or ethanol) three times.

    • Collect the rinsate as hazardous waste and add it to your this compound liquid waste container[5].

  • Final Wash:

    • After triple rinsing, wash the container with soap and water.

  • Disposal:

    • Once decontaminated, the container can typically be disposed of in the regular trash or recycled according to your institution's guidelines[5].

Quantitative Data Summary

For safe and compliant waste management, adhere to the following quantitative guidelines established by regulatory bodies and institutional policies.

GuidelineSpecificationRationale
Container Headspace Minimum 10%To allow for expansion of contents without rupture.
Storage Time Limit Maximum 90 daysTo comply with hazardous waste accumulation regulations.
Maximum Accumulation Up to 55 gallonsFor a single hazardous waste stream before requiring collection within three days.

Note: These are general guidelines. Always consult your institution's specific hazardous waste management plan.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

LosartanAzideDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Waste Container fume_hood->container waste_type Determine Waste Type container->waste_type solid_waste Collect Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid seal_container Securely Seal Container solid_waste->seal_container liquid_waste->seal_container storage Store in Designated Secondary Containment Area seal_container->storage segregate Segregate from Incompatible Chemicals storage->segregate request_pickup Request EH&S Waste Pickup segregate->request_pickup end End: Waste Removed by EH&S request_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Losartan azide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Losartan azide (B81097), a potentially hazardous chemical. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling Losartan azide to minimize exposure risk. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splash or explosion.Protects eyes from splashes and potential irritants. This compound is known to cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended.Prevents skin contact. This compound is harmful in contact with skin and causes skin irritation[1].
Body Protection A lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation.This compound is harmful if inhaled and may cause respiratory irritation[1].

Operational Plan: Handling this compound

Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.

Preparation and Pre-Handling
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS[1].

  • Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood[2].

  • Clear Workspace: Ensure the fume hood is free of clutter and unnecessary equipment.

  • Assemble Materials: Have all necessary equipment and reagents ready before starting the experiment to minimize time handling the compound.

Handling the Compound
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust[1].

  • Portioning: When weighing, use a non-metallic spatula to prevent the formation of potentially explosive metal azides.

  • Temperature Control: Keep the compound away from heat sources.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Post-Handling and Cleanup
  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • Hand Washing: Immediately after handling and removing gloves, wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].

  • Spill:

    • For a small spill within a fume hood, use an inert absorbent material to contain and collect the spill. Place the waste in a sealed, labeled container for hazardous waste disposal.

    • For a large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety office immediately.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste, including unused compound and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed container.

    • Do not mix azide waste with other chemical waste streams, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.

  • Disposal:

    • Disposal must be carried out in accordance with all local, state, and federal regulations[1].

    • Contact your institution's environmental health and safety office to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash[1].

Workflow for Handling this compound

LosartanAzideWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures ReviewSDS Review SDS PrepFumeHood Prepare Fume Hood ReviewSDS->PrepFumeHood DonPPE Don Appropriate PPE PrepFumeHood->DonPPE WeighCompound Weigh Compound (Non-Metallic Spatula) DonPPE->WeighCompound PerformExperiment Perform Experiment WeighCompound->PerformExperiment Decontaminate Decontaminate Equipment & Work Area PerformExperiment->Decontaminate Spill Spill PerformExperiment->Spill If Spill Occurs Exposure Personal Exposure PerformExperiment->Exposure If Exposure Occurs CollectWaste Collect Waste in Labeled Container Decontaminate->CollectWaste DisposeWaste Dispose of Hazardous Waste (Contact EHS) CollectWaste->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands Evacuate Evacuate & Alert Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid ContactEHS Contact EHS/Emergency Services Evacuate->ContactEHS FirstAid->ContactEHS

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.